Homobatrachotoxin
説明
Structure
3D Structure
特性
CAS番号 |
23509-17-3 |
|---|---|
分子式 |
C32H44N2O6 |
分子量 |
552.7 g/mol |
IUPAC名 |
[(1S)-1-[(1R,5R,6S,9R,11S,12R,14R)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C32H44N2O6/c1-6-23-26(19(2)17-33-23)27(36)39-20(3)22-9-10-31-24-8-7-21-15-30(37)12-11-28(21,4)32(24,40-30)25(35)16-29(22,31)18-34(5)13-14-38-31/h8-9,17,20-21,25,33,35,37H,6-7,10-16,18H2,1-5H3/t20-,21+,25+,28-,29-,30+,31-,32-/m0/s1 |
InChIキー |
PRSLQQJCHZFAHB-PZCWOAKJSA-N |
SMILES |
CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |
異性体SMILES |
CCC1=C(C(=CN1)C)C(=O)O[C@@H](C)C2=CC[C@@]34[C@@]2(C[C@H]([C@@]56C3=CC[C@H]7[C@@]5(CC[C@](C7)(O6)O)C)O)CN(CCO4)C |
正規SMILES |
CCC1=C(C(=CN1)C)C(=O)OC(C)C2=CCC34C2(CC(C56C3=CCC7C5(CCC(C7)(O6)O)C)O)CN(CCO4)C |
同義語 |
homobatrachotoxin |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Homobatrachotoxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin, a potent steroidal alkaloid neurotoxin, stands as a molecule of significant interest in the fields of pharmacology and toxicology. First encountered as a component of the toxic skin secretions of poison dart frogs of the genus Phyllobates, its discovery and subsequent isolation have paved the way for a deeper understanding of voltage-gated sodium channel function and have provided a crucial pharmacological tool for neurobiology research. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data that have been pivotal in its study.
Discovery and Natural Sources
The journey to understanding this compound began in the 1960s with the work of Fritz Märki and Bernhard Witkop.[1] Their investigations into the poisons used by indigenous Colombian tribes on their blowgun darts led them to the skin secretions of the poison dart frog, Phyllobates aurotaenia.[2] From these secretions, they isolated a group of highly toxic steroidal alkaloids, which they named batrachotoxins, derived from the Greek word "bátrakhos," meaning frog.[3]
Initially, four major toxic alkaloids were identified: batrachotoxin, isobatrachotoxin (later renamed This compound ), pseudobatrachotoxin, and batrachotoxinin A.[1] The initial yields were incredibly small, with early efforts to purify the toxins from approximately 5,000 frog skins yielding only 11 mg of batrachotoxin and 16 mg of this compound.[4]
Subsequent research has identified this compound and other batrachotoxins in other species, including birds of the genera Pitohui and Ifrita found in New Guinea, and beetles of the genus Choresine.[5][6] This discovery suggests that the frogs likely do not synthesize the toxin themselves but rather sequester it from their diet of these beetles.[6]
Chemical Structure and Properties
The structural elucidation of the batrachotoxins was a significant challenge due to their complex structures and the minute quantities available from natural sources. The foundational work was carried out by Takashi Tokuyama, John Daly, and their colleagues. The structure of batrachotoxinin A, a less potent analog, was first determined in 1968 through X-ray diffraction analysis of a crystalline derivative.[1] This provided the crucial framework for understanding the more complex structures of batrachotoxin and this compound.
This compound is a steroidal alkaloid with a molecular formula of C₃₂H₄₄N₂O₆.[7] It is the 20α-ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[7]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LD50 (mice, s.c.) |
| This compound | C₃₂H₄₄N₂O₆ | 552.70 | 3 µg/kg[7] |
| Batrachotoxin | C₃₁H₄₂N₂O₆ | 538.67 | 2 µg/kg[1] |
| Batrachotoxinin A | C₂₄H₃₅NO₅ | 417.54 | 1000 µg/kg[4] |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a composite of methodologies described in the literature.
Extraction of Alkaloids from Phyllobates Frog Skins
-
Skin Collection and Extraction: Skins from Phyllobates frogs are carefully removed.
-
Methanolic Extraction: The skins are immersed in 70% methanol to extract the alkaloids.[4] This method has been shown to be 90% effective for extracting the basic alkaloids.[4]
-
Concentration: The methanolic extract is concentrated under reduced pressure.
-
Liquid-Liquid Partitioning: The concentrated extract is partitioned between chloroform and water. The lipophilic batrachotoxins preferentially move into the chloroform layer.
-
Acid-Base Extraction:
-
The basic alkaloids in the chloroform layer are extracted into a 0.1 N hydrochloric acid (HCl) solution.
-
The acidic aqueous layer is then basified, typically with 1 N ammonium hydroxide (NH₄OH), to a pH that allows for the re-extraction of the alkaloids.
-
The alkaloids are then re-extracted back into chloroform.
-
Chromatographic Purification
The crude alkaloid extract is then subjected to chromatographic techniques to separate this compound from other components.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.[4]
-
Mobile Phase: While specific solvent systems are often optimized on a case-by-case basis, a gradient of solvents with increasing polarity is typically employed. A common starting point would be a non-polar solvent like hexane or chloroform, with a gradual increase in the proportion of a more polar solvent like methanol or ethyl acetate.
-
Stationary Phase: Silica gel G plates are suitable for analytical and preparative TLC.
-
Mobile Phase: Various solvent systems can be used for the separation of alkaloids. A common system for steroidal alkaloids is a mixture of chloroform and methanol, often with a small amount of a basic modifier like ammonium hydroxide to improve peak shape. For example, a mobile phase of Chloroform:Methanol:Ammonia (e.g., 90:9:1) can be effective.
-
Visualization: The separated spots can be visualized using iodine vapor or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.[4]
For higher purity, reversed-phase HPLC is often employed as a final purification step.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.
-
Detection: UV detection at a wavelength around 265 nm is suitable for detecting the pyrrole moiety in this compound.[4]
Table 2: Yield of Batrachotoxins from Natural Sources
| Source | Number of Specimens | Compound | Yield |
| Phyllobates aurotaenia | 5000 skins | Batrachotoxin | 11 mg[4] |
| Phyllobates aurotaenia | 5000 skins | This compound | 16 mg[4] |
| Phyllobates aurotaenia | 5000 skins | Batrachotoxinin A | 46 mg[4] |
| Phyllobates terribilis | 426 skins | Batrachotoxin | 175 mg[4] |
| Phyllobates terribilis | 426 skins | This compound | 113 mg[4] |
Mechanism of Action and Signaling Pathway
This compound exerts its potent neurotoxicity by targeting voltage-gated sodium channels (VGSCs) in nerve and muscle cells.[5] These channels are crucial for the generation and propagation of action potentials.
The binding of this compound to the VGSC is highly specific and effectively irreversible.[1][5] It binds to a site within the channel pore, causing a conformational change that locks the channel in an open state.[1] This leads to a persistent influx of sodium ions (Na⁺) into the cell, causing a sustained membrane depolarization.[1] The neuron or muscle cell is then unable to repolarize, preventing the transmission of further nerve impulses and leading to paralysis.[1]
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VGSC [label="Voltage-Gated\nSodium Channel (VGSC)", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Na_Influx [label="Persistent Na⁺ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Depolarization [label="Sustained Membrane\nDepolarization", fillcolor="#FBBC05", fontcolor="#202124"]; Action_Potential_Block [label="Blockade of\nAction Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis [label="Paralysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges this compound -> VGSC [label="Binds to open state"]; VGSC -> Na_Influx [label="Locks channel open"]; Na_Influx -> Depolarization; Depolarization -> Action_Potential_Block; Action_Potential_Block -> Paralysis; } dot Caption: Signaling pathway of this compound's neurotoxic action.
Experimental Workflow: From Frog Skin to Purified Toxin
The overall workflow for the isolation and purification of this compound is a systematic process that combines classical extraction techniques with modern chromatographic methods.
// Nodes start [label="Collection of\nPhyllobates Frog Skins", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Methanolic Extraction"]; partition [label="Chloroform-Water\nPartitioning"]; acid_base [label="Acid-Base Extraction"]; crude_extract [label="Crude Alkaloid Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; column_chrom [label="Column Chromatography\n(Silica Gel)"]; fractions [label="Semi-purified Fractions", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; tlc [label="TLC Analysis for\nFraction Pooling"]; hplc [label="HPLC Purification\n(Reversed-Phase C18)"]; pure_hbtx [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> extraction; extraction -> partition; partition -> acid_base; acid_base -> crude_extract; crude_extract -> column_chrom; column_chrom -> fractions; fractions -> tlc; tlc -> hplc; hplc -> pure_hbtx; } dot Caption: Experimental workflow for the isolation of this compound.
Conclusion
The discovery and isolation of this compound represent a significant chapter in the study of natural toxins. The intricate process of extracting and purifying this potent neurotoxin from its natural sources has provided invaluable insights into its chemical nature and biological activity. The detailed experimental protocols and quantitative data outlined in this guide serve as a foundational resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development. The continued study of this compound and its interactions with voltage-gated sodium channels holds promise for the development of new therapeutic agents and a deeper understanding of fundamental neurobiological processes.
References
- 1. Batrachotoxin [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 5. jackdumbacher.com [jackdumbacher.com]
- 6. sofia.medicalistes.fr [sofia.medicalistes.fr]
- 7. researchgate.net [researchgate.net]
The Toxin Goldmine: Unearthing the Natural Sources of Homobatrachotoxin in Poison Dart Frogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin, a potent steroidal alkaloid, is a key component of the toxic secretions found in certain species of poison dart frogs. Renowned for its irreversible activation of voltage-gated sodium channels, this neurotoxin has garnered significant interest within the scientific community for its potential applications in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of the natural sources of this compound in poison dart frogs, delving into its dietary origins, the quantification of the toxin in various species, detailed experimental protocols for its analysis, and the intricate signaling pathways it modulates.
The Dietary Sequestration of this compound
Specifically, beetles of the genus Choresine, found in New Guinea, have been identified as containing high concentrations of batrachotoxins and are believed to be the source for toxic passerine birds in the region.[4] While Choresine beetles are not found in the Colombian rainforests inhabited by the highly toxic Phyllobates frogs, it is strongly hypothesized that related genera within the Melyridae family serve as the dietary source of these toxins for the frogs.[4] The frogs consume these beetles and accumulate the toxins in specialized granular glands in their skin, which are most densely concentrated on their dorsal surfaces.[2][4]
Quantitative Analysis of this compound
The concentration of this compound and its close analog, batrachotoxin, varies significantly among different species of Phyllobates frogs. Phyllobates terribilis, the golden poison frog, is exceptionally toxic, containing up to 1900 micrograms of batrachotoxins per individual.[4] In contrast, other species such as Phyllobates bicolor possess considerably lower, though still dangerous, amounts. The ratio of batrachotoxin to this compound also differs between the frogs and their presumed dietary source. In Phyllobates frogs, batrachotoxin levels are approximately double those of this compound. Conversely, in Choresine beetles, this compound is often present in scarcely detectable amounts.
| Species/Source | Toxin | Concentration (per individual) |
| Phyllobates terribilis | Batrachotoxin + this compound | 700 - 1900 µg (average 1100 µg)[4] |
| Phyllobates bicolor | Batrachotoxin + this compound | 17 - 56 µg (average 47 µg)[4] |
Experimental Protocols
The extraction and analysis of this compound from natural sources require specialized laboratory procedures. The following protocols provide a general framework for the isolation and quantification of this potent alkaloid.
Protocol 1: Liquid-Liquid Extraction of Alkaloids from Frog Skin or Beetle Samples
This protocol is a standard method for the extraction of alkaloids from biological tissues.
Materials:
-
Biological sample (frog skin or whole beetles), fresh or frozen
-
Methanol
-
Dilute Hydrochloric Acid (e.g., 0.1 M HCl)
-
Organic solvent (e.g., Diethyl ether, Chloroform)
-
Sodium Hydroxide solution (e.g., 1 M NaOH)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Centrifuge
-
Glass vials
Procedure:
-
Homogenization: Homogenize the biological sample in methanol.
-
Acidification: Add dilute hydrochloric acid to the methanolic extract to convert the alkaloids into their salt form, which is soluble in the aqueous-methanolic phase.
-
Defatting: Partition the acidic extract with a non-polar organic solvent like diethyl ether to remove lipids and other non-polar impurities. Discard the organic layer.
-
Basification: Make the aqueous layer alkaline by adding sodium hydroxide solution. This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.
-
Extraction of Free Base: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Storage: Store the dried extract in a sealed glass vial at -20°C until further analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for alkaloid analysis (e.g., HP-5MS)
-
Autosampler
Procedure:
-
Sample Preparation: Dissolve a known amount of the crude alkaloid extract in a suitable volatile solvent (e.g., methanol or dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to increase the volatility of the analyte, though this is not always required for batrachotoxins.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet in splitless mode.
-
Gas Chromatography Separation:
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum of the eluting compounds or in Selected Ion Monitoring (SIM) mode for targeted quantification of known compounds like this compound.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard. For quantification, create a calibration curve using a series of standards of known concentrations.
Signaling Pathways and Molecular Mechanisms
This compound exerts its potent neurotoxicity by targeting voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and muscle cells.[1][5]
The toxin binds to a specific receptor site on the NaV channel, causing it to open and remain open irreversibly.[1][5] This leads to a persistent influx of sodium ions (Na+) into the cell, resulting in a sustained depolarization of the cell membrane.[6] The consequences of this uncontrolled sodium influx are catastrophic for cellular function.
In neurons, the sustained depolarization prevents the repolarization necessary for the generation of subsequent action potentials, effectively blocking nerve signal transmission.[1] This leads to paralysis. In muscle cells, the constant depolarization causes uncontrolled and sustained contraction, also contributing to paralysis.[1] In cardiac muscle, the disruption of normal electrical signaling leads to arrhythmias, ventricular fibrillation, and ultimately cardiac arrest.[1]
The natural world remains a vast repository of novel chemical entities with profound biological activities. This compound, sequestered by poison dart frogs from their insect prey, stands out as a remarkable example of chemical defense and a powerful tool for scientific inquiry. A thorough understanding of its natural sources, the methods for its analysis, and its mechanism of action is crucial for researchers and drug development professionals seeking to harness the potential of this and other natural toxins for the advancement of medicine and our understanding of fundamental biological processes. The continued exploration of these intricate ecological relationships promises to unveil further molecular secrets with significant implications for human health.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. jackdumbacher.com [jackdumbacher.com]
- 3. Levels of batrachotoxin and lack of sensitivity to its action in poison-dart frogs (Phyllobates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AmphibiaWeb - Phyllobates terribilis [amphibiaweb.org]
- 5. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
Avian Arsenal: A Technical Guide to Homobatrachotoxin in Pitohui Bird Feathers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the presence, analysis, and physiological effects of homobatrachotoxin and related batrachotoxins found in the feathers of New Guinean Pitohui birds. The discovery of these potent neurotoxins in avian species has opened new avenues for research in chemical ecology, pharmacology, and drug development. This document synthesizes key findings on toxin quantification, experimental methodologies, and the underlying biochemical pathways.
Quantitative Analysis of Batrachotoxins in Pitohui Species
The concentration of batrachotoxins, including this compound, varies significantly among different Pitohui species and even between individuals and geographic populations.[1][2] The highest concentrations are consistently found in the skin and feathers, suggesting a defensive function.[3][4][5] Below is a summary of reported quantitative data for this compound in the feathers of the Hooded Pitohui (Pitohui dichrous), one of the most toxic species.
| Species | Tissue | Toxin Concentration (µg/g) | Reference |
| Pitohui dichrous | Feathers | up to 3 µg per 65g bird | [1][4] |
| Pitohui dichrous | Skin | up to 20 µg per 65g bird | [1][4] |
Note: Toxin levels can be highly variable, with some individuals having no detectable toxins.[1] The data presented is based on initial estimations and bioassays. More recent studies have utilized HPLC-mass spectrometry for more precise relative quantification of a range of batrachotoxin congeners.[2]
Experimental Protocols
Sample Collection and Preparation
Field collection of Pitohui specimens involves capturing the birds and collecting feather and tissue samples.
-
Feather Collection: Feathers are plucked and can be stored dry in sealed bags (e.g., Ziploc).[2]
-
Tissue Collection: Wet tissues, such as skin and muscle, are preserved in ethanol (95% or 100%) in glass vials with Teflon-lined lids.[2] Samples are ideally kept cold (4°C) when possible.[2]
Toxin Extraction from Feathers
A common method for extracting batrachotoxins from feathers involves solvent extraction.
-
Sample Weighing: Approximately 30–60 mg of feathers are placed in a vial with a Teflon-lined cap.[2]
-
Methanol Extraction: 2.0 ml of methanol is added to the vial.[2]
-
Agitation: The vial is shaken vigorously for several minutes to ensure thorough extraction.[2]
-
Solvent Collection: The initial methanol extract is removed.
-
Repeated Extraction: The feathers are washed two more times with 2.0 ml of methanol to maximize toxin recovery.[2]
-
Concentration: The combined methanol extracts are concentrated under a stream of nitrogen to a final volume of approximately 50 μl.[2]
Toxin Analysis by HPLC-Mass Spectrometry
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a key analytical technique for separating and identifying different batrachotoxin alkaloids.
-
Injection: A 10-μl aliquot of the concentrated feather extract (corresponding to 6–12 mg of feathers) is injected into the HPLC system.[2]
-
Detection: A variable wavelength detector can be set to 260 nm, which is the long-wavelength absorption maximum for the pyrrole moiety of batrachotoxin and this compound.[6]
-
Mass Spectrometry: An atmospheric pressure chemical ionization (APCI) source is used. In this mode, batrachotoxin alkaloids typically yield a protonated molecular ion, and fragmentation patterns show losses of neutral molecules like water, acetic acid, or the pyrrolecarboxylic acid moiety.[6]
Bioassay for Toxicity
Initial assessments of toxicity were often conducted using mouse bioassays.
-
Extract Preparation: Crude ethanol extracts are prepared and concentrated, with 100 µl of extract being equivalent to 100 mg of tissue.[4]
-
Injection: The ethanol extract is injected subcutaneously into the hindquarters of a mouse.[4]
-
Observation: The mouse is monitored for up to 3 hours or until death.[4]
-
Toxic Effects: Signs of toxicity include hind limb paralysis, locomotor difficulties, profound prostration, convulsions, and ultimately, death. The time to death can be correlated with the approximate amount of toxin present. For example, death in 18-19 minutes is commensurate with approximately 0.05 µg of this compound.[4]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the general experimental workflow for its analysis.
This compound Mechanism of Action
This compound is a neurotoxin that acts on voltage-gated sodium channels (NaV) in nerve and muscle cells.[2][7] It binds to the channel and forces it to remain open, leading to a constant influx of sodium ions.[7][8] This disrupts the normal generation of action potentials, causing paralysis and other neurological effects.[7][9]
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Toxin Analysis
The process of analyzing this compound from Pitohui feathers involves a series of steps from sample collection to instrumental analysis.
Caption: Experimental workflow for the analysis of batrachotoxins from Pitohui feathers.
Avian Resistance to this compound
A key area of ongoing research is understanding how Pitohui birds avoid self-intoxication. Evidence suggests that they have evolved modifications in their voltage-gated sodium channels, which reduces their sensitivity to batrachotoxin.[7] This is a remarkable example of co-evolution and provides a fascinating model for studying toxin resistance at the molecular level.[7][10] Some researchers also propose the existence of a "toxin sponge" protein that binds to and sequesters the toxin, preventing it from reaching its target sodium channels.[9]
Conclusion
The presence of this compound in the feathers of Pitohui birds is a significant discovery in the field of chemical ecology and toxicology. The detailed experimental protocols and understanding of the toxin's mechanism of action provide a solid foundation for further research. For drug development professionals, the unique interaction of batrachotoxins with sodium channels offers a potential template for the design of novel therapeutic agents targeting ion channel function. Further investigation into the birds' natural resistance mechanisms may also unveil new strategies for counteracting toxin exposure.
References
- 1. Hooded pitohui - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.si.edu [repository.si.edu]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Meet The Small Bird That Breaks One Of Biology’s Oldest Rules. Hint: Touching It Can Make You Numb [forbes.com]
- 8. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 9. These birds carry a toxin deadlier than cyanide | National Geographic [nationalgeographic.com]
- 10. Avian Chemical Defense - California Academy of Sciences [calacademy.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Homobatrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobatrachotoxin, a potent steroidal alkaloid neurotoxin, represents a significant area of interest in the fields of pharmacology and toxicology.[1] First identified in the skin secretions of poison dart frogs of the genus Phyllobates and later in the skin and feathers of certain passerine birds from New Guinea, this compound exerts its profound physiological effects through the specific targeting of voltage-gated sodium channels.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its isolation and for the electrophysiological assessment of its effects on ion channels are provided, alongside visual representations of its mechanism of action and relevant experimental workflows. This document is intended to serve as a core resource for researchers engaged in the study of neurotoxins and the development of novel therapeutics targeting sodium channels.
Chemical Structure and Physicochemical Properties
This compound is a steroidal alkaloid and a homolog of Batrachotoxin, another highly toxic compound found in the same natural sources.[2] The core of its structure is the C-20 ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[3]
Chemical Structure
The chemical formula for this compound is C₃₂H₄₄N₂O₆, with a molecular weight of 552.7 g/mol .[4][5] Its complex polycyclic structure is characterized by a modified steroid nucleus fused to a homomorpholine ring and a pyrrole ester moiety.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₄N₂O₆ | [4][5] |
| Molecular Weight | 552.7 g/mol | [4][5] |
| CAS Number | 23509-17-3 | [4] |
| Appearance | Not available | |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 744.0 ± 60.0 °C | |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | |
| pKa (Predicted) | 7.87 ± 0.70 (most basic) | |
| Solubility | Soluble in methanol, chloroform, ethanol | [2] |
Biological Properties and Mechanism of Action
This compound is one of the most potent naturally occurring non-peptidic neurotoxins. Its primary target is the voltage-gated sodium channel (VGSC) in nerve and muscle cells.[2]
Toxicity
The toxicity of this compound is extremely high, with a reported LD₅₀ in mice of approximately 2–3 µg/kg via subcutaneous injection.[1]
| Organism | Route of Administration | LD₅₀ | Source |
| Mouse | Subcutaneous | ~2–3 µg/kg | [1] |
Mechanism of Action
This compound binds to and irreversibly opens voltage-gated sodium channels, preventing them from closing.[2] This leads to a persistent influx of sodium ions into the cell, causing a sustained membrane depolarization.[2] The neuron or muscle cell is then unable to generate further action potentials, leading to paralysis.[6] In cardiac muscle, this disruption of normal electrical activity can lead to arrhythmias and cardiac failure.[6] The binding of batrachotoxins is temperature-dependent, with maximal activity at 37 °C, and is more rapid at an alkaline pH.[6]
This compound's effect on sodium channels.
Spectroscopic Data
Experimental Protocols
Isolation of this compound from Natural Sources
This compound can be isolated from the skin and feathers of certain bird species, such as those of the genus Pitohui.[8] The following is a generalized protocol based on described methods.
Objective: To extract and purify this compound from avian feathers.
Materials:
-
Feathers from a known this compound-containing bird species
-
Methanol (HPLC grade)
-
Deionized water
-
Chloroform (HPLC grade)
-
0.1 N Hydrochloric acid (HCl)
-
1 N Ammonium hydroxide (NH₄OH)
-
Sodium sulfate (anhydrous)
-
Silica gel for thin-layer chromatography (TLC)
-
Developing solvent (e.g., chloroform-methanol, 9:1)
-
Modified Ehrlich's reagent (0.1% p-dimethylaminocinnamaldehyde in 0.1 N HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Acid-Base Partitioning:
-
Dilute the crude extract with an equal volume of water and extract three times with equal volumes of chloroform.[1]
-
Combine the chloroform extracts and wash them three times with half volumes of 0.1 N HCl.
-
Adjust the pH of the combined HCl extracts to 10 with 1 N aqueous ammonia.
-
Extract the basified aqueous layer three times with equal volumes of chloroform.
-
Combine the final chloroform extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
-
Purification and Identification:
-
Dissolve the residue in a small volume of a suitable solvent.
-
Perform thin-layer chromatography (TLC) on silica gel plates using a chloroform-methanol (9:1) developing solvent.[1]
-
Visualize the spot corresponding to this compound using a modified Ehrlich's reagent.
-
For further purification, subject the alkaloid fraction to High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[8]
-
Isolation workflow for this compound.
Electrophysiological Analysis using Whole-Cell Voltage Clamp
The effects of this compound on voltage-gated sodium channels are typically studied using the whole-cell patch-clamp technique on cells expressing the sodium channel of interest (e.g., NaV1.7 in HEK293 or CHO cells).
Objective: To characterize the effect of this compound on the activation and inactivation of a specific voltage-gated sodium channel subtype.
Materials:
-
Cell line stably or transiently expressing the target NaV channel (e.g., HEK293 cells expressing NaV1.7)
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution (e.g., 1 mM in DMSO)
-
External (extracellular) solution (in mM): 140 NaCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4 with NaOH.
-
Internal (intracellular) solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, pH 7.4 with CsOH.
-
Perfusion system for drug application
Procedure:
-
Cell Preparation:
-
Culture the cells expressing the target NaV channel on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Preparation and Seal Formation:
-
Pull borosilicate glass capillaries to a resistance of 1.5–3 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes.
-
-
Data Acquisition:
-
Activation Protocol:
-
Hold the cell at a potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 20 ms).
-
Record the resulting sodium currents.
-
-
Inactivation Protocol:
-
Hold the cell at -120 mV.
-
Apply a series of pre-pulses (e.g., from -120 mV to +10 mV for 1 s) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
Record the currents during the test pulse.
-
-
Drug Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the activation and inactivation protocols to determine the effect of the toxin on channel gating.
-
-
-
Data Analysis:
-
Analyze the current-voltage relationships to determine changes in the voltage-dependence of activation.
-
Analyze the data from the inactivation protocol to determine changes in the voltage-dependence of steady-state inactivation.
-
Conclusion
This compound remains a molecule of significant scientific interest due to its high potency and specific mechanism of action on voltage-gated sodium channels. Its complex structure and profound biological effects make it a valuable tool for probing the function of these critical ion channels. While detailed spectroscopic data for this compound is not widely available, the established protocols for its isolation and functional characterization provide a solid foundation for further research. A deeper understanding of the structure-activity relationships of this compound and its analogs will continue to inform the design of novel therapeutic agents for a range of channelopathies.
References
- 1. repository.si.edu [repository.si.edu]
- 2. jackdumbacher.com [jackdumbacher.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. (1S)-1-((5aR,7aR,9R,11aS,11bS,12R,13aR)-1,2,3,4,7a,8,9,10,11,11a,12,13-Dodecahydro-9,12-dihydroxy-2,11a-dimethyl-7H-9,11b-epoxy-13a,5a-propenophenanthro(2,1-f)(1,4)oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate | C32H44N2O6 | CID 15559654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 7. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batrachotoxin alkaloids from passerine birds: A second toxic bird genus (Ifrita kowaldi) from New Guinea - PMC [pmc.ncbi.nlm.nih.gov]
Homobatrachotoxin: A Technical Guide on the Steroidal Alkaloid Neurotoxin
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of homobatrachotoxin (hBTX), a potent steroidal alkaloid neurotoxin. It details its chemical nature, mechanism of action, toxicology, and the experimental methodologies used to study its effects. This document is intended to serve as a critical resource for professionals in neuroscience, pharmacology, and drug discovery.
Introduction
This compound is a member of the batrachotoxin family of neurotoxins, which are among the most potent non-peptidic toxins known.[1][2] First identified in the skin secretions of poison dart frogs of the genus Phyllobates, these toxins have also been discovered in the skin and feathers of certain passerine birds in New Guinea, such as those from the genus Pitohui.[3][4][5][6] This remarkable convergence suggests an independent evolution or dietary acquisition of these defensive alkaloids.[4][6]
Structurally classified as a steroidal alkaloid, this compound exerts its powerful neurotoxic effects by targeting voltage-gated sodium channels (NaV), fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[3][5][7] Its ability to irreversibly activate these channels makes it a valuable, albeit hazardous, tool for studying the structure and function of NaV channels.
Chemical Structure and Properties
This compound is a close analog of batrachotoxin (BTX). Both share the same core steroidal structure, known as batrachotoxinin A (BTX-A), but differ in the ester moiety at the C-20α position.[4] this compound is the 20α-ester of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[4] This seemingly minor structural difference slightly modifies its toxicological profile compared to batrachotoxin.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Class | Steroidal Alkaloid Neurotoxin | [3] |
| Molecular Formula | C₃₂H₄₄N₂O₆ | [8][9] |
| Molecular Weight | 552.7 g/mol | [8][9][10] |
| CAS Registry No. | 23509-17-3 | [10] |
| Core Structure | Batrachotoxinin A | [4][5] |
| Synonyms | Isobatrachotoxin | [10][11] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary molecular target of this compound is the voltage-gated sodium channel.[3] Its mechanism involves a multifaceted disruption of normal channel function:
-
Irreversible Binding: this compound binds with high affinity to what is known as receptor site 2 within the inner pore of the NaV channel.[12] This binding is considered essentially irreversible.[3][11]
-
Persistent Activation: Upon binding, the toxin induces a significant conformational change that locks the channel in an open state.[1][3][11] It causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channel opens at normal resting membrane potentials, and it inhibits the channel's natural inactivation process.[12]
-
Ion Influx and Depolarization: The persistently open channels allow an uncontrolled influx of sodium ions (Na⁺) into the cell, down their electrochemical gradient.[2][11]
-
Signal Blockade and Paralysis: This massive Na⁺ influx leads to a sustained depolarization of the cell membrane. Consequently, the neuron or muscle cell can no longer generate action potentials to transmit signals, resulting in paralysis.[2][11] The effect on cardiac muscle cells leads to arrhythmias and cardiac failure.[2][5]
Toxicology and Comparative Potency
The batrachotoxin family contains some of the most potent known alkaloids.[11] The toxicity is typically measured by the median lethal dose (LD₅₀), the dose required to kill half the members of a tested population. This compound is slightly less potent than batrachotoxin, but both are orders of magnitude more toxic than their precursor, batrachotoxinin A, highlighting the critical role of the pyrrole ester moiety for high-potency activity.[3][4]
Table 2: Comparative Toxicity of Batrachotoxins (Subcutaneous Injection in Mice)
| Toxin | LD₅₀ Value (µg/kg) | References |
| Batrachotoxin (BTX) | ~ 2 | [1][11] |
| This compound (hBTX) | ~ 3 | [1][4][10] |
| Batrachotoxinin A (BTX-A) | ~ 1000 | [1][3][4] |
Experimental Protocols: Electrophysiological Analysis
The study of this compound's effects on NaV channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Protocol: Whole-Cell Patch-Clamp Analysis of hBTX on NaV Channels
-
Objective: To quantify the effects of this compound on the activation and inactivation kinetics of voltage-gated sodium channels in a cultured neuronal cell line (e.g., ND7/23 or SH-SY5Y).
-
Materials:
-
Cultured neuronal cells expressing NaV channels.
-
This compound stock solution (in DMSO, diluted in external solution).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries.
-
Microscope and micromanipulators.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.
-
Tetrodotoxin (TTX) for control experiments to confirm NaV channel currents.
-
-
Methodology:
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to recording.
-
Pipette Pulling: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Mount the coverslip onto the recording chamber and perfuse with external solution.
-
Approach a target cell with the pipette and establish a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Na⁺ currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV).
-
-
Toxin Application: Perfuse the cell with the external solution containing a known concentration of this compound (e.g., 10-100 nM).
-
Post-Toxin Recording: After a sufficient incubation period (2-5 minutes), repeat the same voltage-step protocol to record the modified Na⁺ currents.
-
Data Analysis: Analyze the recorded currents to determine changes in the voltage-dependence of activation, the extent of inactivation removal, and effects on current amplitude.
-
Synthesis and Natural Availability
The isolation of this compound from its natural sources—frogs and birds—is challenging due to the minuscule quantities produced and the restricted status of the source species.[1] The animals themselves do not synthesize the toxins; they are sequestered from their diet, likely from specific arthropods such as Choresine beetles.[5][6]
While the total synthesis of batrachotoxin and its analogs is exceptionally complex, the formal total synthesis of (±)-Batrachotoxinin A was achieved in 1998.[5][11] This provides a pathway to generate various analogs, including this compound, for research purposes through partial synthesis by esterifying the batrachotoxinin A core.[4]
Conclusion
This compound is a formidable neurotoxin that serves as a powerful molecular probe for investigating the function of voltage-gated sodium channels. Its mechanism of irreversibly locking channels in an open state provides unique insights into channel gating dynamics. While its extreme toxicity presents significant handling challenges, the continued study of this compound and its analogs is crucial for advancing our understanding of ion channel physiology and for providing templates that could inspire the development of novel therapeutic agents targeting these critical membrane proteins.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. BATRACHOTOXIN - Molecule of the Month - January 2006 - HTML version [chm.bris.ac.uk]
- 3. jackdumbacher.com [jackdumbacher.com]
- 4. researchgate.net [researchgate.net]
- 5. Batrachotoxin [people.wou.edu]
- 6. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. (1S)-1-((5aR,7aR,9R,11aS,11bS,12R,13aR)-1,2,3,4,7a,8,9,10,11,11a,12,13-Dodecahydro-9,12-dihydroxy-2,11a-dimethyl-7H-9,11b-epoxy-13a,5a-propenophenanthro(2,1-f)(1,4)oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate | C32H44N2O6 | CID 15559654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Batrachotoxin [drugfuture.com]
- 11. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 12. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Homobatrachotoxin Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homobatrachotoxin (HBTX), a potent steroidal alkaloid, exerts its profound neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), the fundamental proteins responsible for the initiation and propagation of action potentials in excitable cells. This technical guide provides a comprehensive overview of the molecular mechanism of HBTX action, detailing its binding sites, its multifaceted effects on channel gating and ion permeability, and the experimental methodologies used to elucidate these interactions. Recent advancements in structural biology, particularly cryogenic electron microscopy (cryo-EM), have revealed a dual receptor site model, offering unprecedented insight into the potency and efficacy of this toxin. This document is intended to serve as a detailed resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound, and its close analogue Batrachotoxin (BTX), are among the most potent naturally occurring non-peptide neurotoxins.[1][2] Found in the skin of poison dart frogs of the genus Phyllobates and certain birds and beetles, these toxins are powerful tools for studying the structure and function of VGSCs.[1] VGSCs are transmembrane proteins composed of a central pore-forming α-subunit with four homologous domains (DI-DIV), each containing six transmembrane segments (S1-S6).[3] These channels are responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential.
The Molecular Mechanism of this compound Action
This compound acts as a potent allosteric modulator of VGSCs, effectively locking the channel in an open or activated state. This leads to a persistent depolarization of the cell membrane, paralysis of nerve and muscle tissue, and ultimately, lethality.[2] The mechanism can be broken down into three key aspects: binding to specific receptor sites, alteration of channel gating properties, and modification of ion permeation.
Binding Sites: A Dual Receptor Model
Early studies identified the binding site for BTX and its congeners as Neurotoxin Receptor Site 2, located within the inner pore of the sodium channel.[4][5] This site is thought to be formed by the S6 segments of domains I, III, and IV.[3] However, recent cryo-EM studies have refined this understanding, revealing a more complex interaction. It is now understood that two molecules of batrachotoxin can bind simultaneously to two homologous, yet nonidentical, receptor sites.[3][6] These sites are located at the interface between Domains I and IV, and at the interface between Domains III and IV of the cardiac sodium channel.[3][6] This dual-receptor occupancy provides a structural basis for the toxin's high potency and its multifaceted effects on channel function.[3][6] The binding of HBTX is considered practically irreversible.[2][7]
Alteration of Channel Gating
The binding of this compound profoundly alters the gating kinetics of VGSCs, leading to their persistent activation.[5] This is achieved through several key modifications:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: HBTX causes a significant negative shift in the voltage-dependence of channel activation, meaning the channels open at more hyperpolarized (negative) membrane potentials, close to the resting membrane potential.[4][5][8][9] This shift can be as large as -45 mV to -70 mV.[4][8]
-
Inhibition of Inactivation: The toxin inhibits both fast and slow inactivation processes of the sodium channel.[4][5][10][11] This prevents the channel from closing, even during prolonged depolarization, leading to a sustained inward sodium current.[3][5] Interestingly, certain synthetic derivatives of BTX have been shown to selectively inhibit fast inactivation while leaving slow inactivation intact, providing a valuable tool for dissecting these two distinct gating mechanisms.[10][11][12][13]
-
Prolonged Open State: Single-channel patch-clamp studies have demonstrated that HBTX-modified channels have significantly longer open dwell times compared to unmodified channels.[14] The toxin is thought to act as a "stent," physically holding the channel in an open conformation.[15]
Modification of Ion Permeability
In addition to its effects on gating, this compound also alters the ion-conducting properties of the sodium channel pore:
-
Reduced Single-Channel Conductance: The binding of the bulky HBTX molecule within the pore leads to a reduction in the single-channel conductance, meaning fewer sodium ions can pass through the channel per unit of time.[2][3][5][14]
-
Altered Ion Selectivity: HBTX binding leads to a decrease in the ion selectivity of the channel, making it more permeable to other cations like potassium.[3][5][8][9] This is thought to be a consequence of the toxin interacting with key residues in the channel's selectivity filter, specifically the DEKA locus.[5][16]
Quantitative Data on this compound-Sodium Channel Interactions
The following tables summarize key quantitative data from studies on the interaction of this compound and its analogues with voltage-gated sodium channels.
| Toxin/Analogue | Channel Subtype | Parameter | Value | Reference |
| Batrachotoxinin-A 20-α-benzoate (BTX-B) | Mouse cerebral cortex homogenates | Kd | 0.7 µM | [17] |
| BTX-B | rNaV1.4 | EC50 (for V1/2 activation) | 756 nM | [18] |
| BTX-cHx | rNaV1.4 | EC50 (for V1/2 activation) | 491 nM | [18] |
| Batrachotoxin | rNaV1.4 | EC50 (for V1/2 activation) | 2074 nM | [18] |
| Toxin/Analogue | Channel Subtype | Effect | Magnitude | Reference |
| Batrachotoxin | Frog node of Ranvier | Shift in V1/2 of activation | -60 to -70 mV | [8] |
| Batrachotoxin | rNaV1.4 | Shift in V1/2 of activation | -45 mV | [4][13] |
| Batrachotoxin | Nav1.8 | Shift in V1/2 of activation | Hyperpolarizing | [9] |
| Batrachotoxin-modified | Neuroblastoma cells | Single-channel conductance | ~10 pS | [14] |
Experimental Protocols
The study of this compound's effects on sodium channels relies on a combination of electrophysiological, biochemical, and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents flowing through the entire cell membrane, allowing for the characterization of the effects of HBTX on the macroscopic behavior of a population of sodium channels.[19][20][21]
Objective: To measure the effect of this compound on the voltage-dependence of activation and inactivation of voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype).
Materials:
-
HEK293 cells expressing the desired sodium channel subtype.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Microscope and micromanipulators.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture cells to 50-80% confluency on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments).
-
Record the peak inward sodium current at each voltage step.
-
To measure the voltage-dependence of steady-state inactivation, apply a series of 500 ms prepulses to various potentials (e.g., from -120 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).
-
After obtaining baseline measurements, perfuse the cell with an external solution containing the desired concentration of this compound.
-
Repeat the voltage protocols to measure the effect of the toxin on activation and inactivation.
-
Analyze the data by fitting the activation and inactivation curves with a Boltzmann function to determine the half-maximal voltage (V1/2) and slope factor (k).
Radioligand Binding Assay
This biochemical assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand, such as [3H]batrachotoxinin-A 20-α-benzoate, to the sodium channel.[17][22]
Objective: To determine the equilibrium dissociation constant (Kd) of a radiolabeled this compound analogue for the sodium channel in a tissue homogenate (e.g., mouse cerebral cortex).
Materials:
-
Mouse cerebral cortex tissue.
-
Homogenization buffer (e.g., 50 mM HEPES, pH 7.4, with protease inhibitors).
-
Radiolabeled ligand (e.g., [3H]batrachotoxinin-A 20-α-benzoate).
-
Unlabeled ("cold") this compound for determining non-specific binding.
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
Set up a series of assay tubes containing a fixed amount of membrane protein and increasing concentrations of the radiolabeled ligand.
-
For each concentration of radiolabeled ligand, prepare a parallel set of tubes containing an excess of unlabeled this compound to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound ligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each ligand concentration.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
Site-Directed Mutagenesis
This molecular biology technique is used to introduce specific amino acid substitutions into the sodium channel protein to identify residues that are critical for this compound binding and action.[1][7][16][23]
Objective: To investigate the role of a specific amino acid residue in the S6 segment of domain IV in this compound sensitivity.
Materials:
-
Plasmid DNA encoding the wild-type sodium channel α-subunit.
-
Oligonucleotide primers containing the desired mutation.
-
High-fidelity DNA polymerase.
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli for transformation.
-
DNA sequencing reagents.
Procedure:
-
Design and synthesize complementary oligonucleotide primers containing the desired mutation.
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate a linear DNA product containing the mutation.
-
Digest the PCR product with DpnI to remove the parental (wild-type) template DNA, which is methylated.
-
Transform the DpnI-treated DNA into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
Transfect the mutated plasmid into a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).
-
Functionally characterize the mutant channels using patch-clamp electrophysiology as described above to assess their sensitivity to this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on VGSCs.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Logical Relationships of HBTX Effects on Channel Gating
Caption: Logical relationships of HBTX's effects on channel gating.
Conclusion
This compound is a powerful molecular probe that has been instrumental in advancing our understanding of the structure, function, and pharmacology of voltage-gated sodium channels. Its mechanism of action, characterized by binding to dual receptor sites within the channel pore, leads to a profound allosteric modification of channel gating and ion permeability, resulting in persistent channel activation. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the intricate interactions between this potent neurotoxin and its target, paving the way for the development of novel therapeutics targeting sodium channels and a deeper understanding of the molecular basis of electrical excitability.
References
- 1. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 7. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation [escholarship.org]
- 11. escholarship.org [escholarship.org]
- 12. [PDF] Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. | Semantic Scholar [semanticscholar.org]
- 13. escholarship.org [escholarship.org]
- 14. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Batrachotoxinin-A 20-α-benzoate: A new radioactive ligand for voltage sensitive sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research [frontiersin.org]
- 20. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]
Homobatrachotoxin: A Comprehensive Toxicological Profile and Analysis of its Median Lethal Dose (LD50)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Homobatrachotoxin is a potent, naturally occurring steroidal alkaloid neurotoxin. Found in the skin secretions of certain poison dart frogs of the genus Phyllobates and some birds and beetles, it is structurally similar to the highly toxic batrachotoxin.[1][2] this compound exerts its toxic effects by selectively and irreversibly binding to voltage-gated sodium channels in nerve and muscle cells, leading to persistent activation and a complete disruption of normal physiological function. This whitepaper provides a detailed toxicological profile of this compound, a summary of its known median lethal dose (LD50) values, an overview of the experimental methodologies used in its toxicological assessment, and a visualization of its mechanism of action.
Toxicological Profile
Mechanism of Action
This compound's primary molecular target is the voltage-gated sodium (Na+) channel, a critical component for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. The toxin binds to a specific site on the channel protein, locking it in an open conformation.[1] This irreversible activation leads to a massive influx of sodium ions into the cell, causing a sustained membrane depolarization.
The consequences of this persistent depolarization are catastrophic for cellular function:
-
Nerve Cells: The inability to repolarize prevents the transmission of further nerve impulses, leading to paralysis.
-
Muscle Cells: Sustained depolarization causes initial muscle fasciculations followed by paralysis. In cardiac muscle, this leads to arrhythmias and eventual cardiac failure.
The binding of this compound to the sodium channel is highly specific and potent, making it one of the most lethal small molecules known.
Pharmacokinetics
While detailed pharmacokinetic studies on this compound are scarce, its lipid-soluble nature suggests it can be absorbed through mucous membranes and potentially through the skin.[1] Ingestion is also a known route of exposure. Once in the bloodstream, it is rapidly distributed to target tissues containing excitable cells, primarily the central nervous system, peripheral nerves, and muscle tissue. The metabolism and excretion of this compound have not been extensively characterized.
Clinical Manifestations of Toxicity
Exposure to this compound can lead to a rapid onset of severe symptoms, including:
-
Intense pain and burning sensation at the site of contact
-
Numbness
-
Muscle spasms and convulsions
-
Salivation
-
Cardiac arrhythmias
-
Respiratory paralysis
-
Death
Due to its extreme potency, even minute quantities can be fatal.
Median Lethal Dose (LD50) of this compound
The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population. The available LD50 data for this compound is limited, with the most cited value being in mice via subcutaneous administration.
| Quantitative LD50 Data for Batrachotoxins | ||
| Toxin | Animal Model | Route of Administration |
| This compound | Mouse | Subcutaneous |
| Batrachotoxin | Mouse | Subcutaneous |
| Batrachotoxin | Mouse | Intravenous |
Note: The LD50 value for this compound is consistently reported as approximately 2-3 µg/kg in mice via subcutaneous injection.[1][3] Values for other species and routes of administration are not well-documented in publicly available literature.
Experimental Protocols
Detailed, publicly available experimental protocols specifically for determining the LD50 of this compound are limited. However, the general methodologies for assessing the acute toxicity of potent neurotoxins like this compound follow established guidelines.
LD50 Determination in Mice (General Protocol)
This protocol is a generalized representation based on standard methods for highly toxic alkaloids.
1. Animal Model:
-
Species: Typically, Swiss albino or similar laboratory mice are used.
-
Characteristics: Healthy, adult mice of a specific weight range and sex are selected. Animals are acclimatized to laboratory conditions before the experiment.
2. Toxin Preparation:
-
This compound is dissolved in a suitable vehicle, such as saline with a small amount of ethanol or DMSO to ensure solubility.
-
A series of graded doses are prepared by serial dilution.
3. Administration:
-
The toxin is administered via a specific route, most commonly subcutaneous (s.c.) injection. Other routes like intravenous (i.v.) or intraperitoneal (i.p.) can also be used.
-
The volume of injection is kept constant across all dose groups.
4. Observation:
-
Animals are observed continuously for the first few hours after administration and then periodically for a set period (e.g., 24-48 hours).
-
Observations include the onset of clinical signs of toxicity (e.g., convulsions, paralysis, respiratory distress) and mortality.
5. Data Analysis:
-
The number of mortalities in each dose group is recorded.
-
The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method. These methods transform the percentage of mortality into a linear relationship with the logarithm of the dose, allowing for the determination of the dose that causes 50% mortality.
Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee. Due to the extreme toxicity of this compound, stringent safety protocols are required for handling the substance.
Electrophysiological Analysis of Sodium Channel Activity
Whole-cell patch-clamp electrophysiology is a key technique to study the effect of this compound on voltage-gated sodium channels.
1. Cell Preparation:
-
Cells expressing voltage-gated sodium channels (e.g., cultured neurons, muscle cells, or cell lines like HEK293 transfected with a specific sodium channel subtype) are used.
2. Recording:
-
A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell.
-
The patch of membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit sodium currents.
3. Toxin Application:
-
A baseline recording of sodium currents is obtained.
-
This compound is then applied to the cell via the perfusion system.
4. Data Acquisition and Analysis:
-
The changes in sodium current in the presence of the toxin are recorded. This typically shows a persistent inward current that does not inactivate, consistent with the channel being locked in an open state.
-
The data is analyzed to determine the toxin's effect on channel gating properties, such as activation and inactivation.
Mandatory Visualizations
Caption: Mechanism of this compound Action on Voltage-Gated Sodium Channels.
Caption: General Experimental Workflow for LD50 Determination.
References
Homobatrachotoxin: A Technical Guide to its Biosynthesis and Dietary Origin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Homobatrachotoxin, a potent neurotoxic steroidal alkaloid, has long been a subject of intense scientific scrutiny due to its profound effects on voltage-gated sodium channels. This technical guide provides a comprehensive overview of the current understanding of this compound's origins, detailing its established dietary source and delving into the proposed, though not fully elucidated, biosynthetic pathway. Quantitative data on toxin concentrations and toxicity are presented for comparative analysis. Furthermore, this guide outlines key experimental protocols for the extraction, purification, and analysis of this complex molecule, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.
Dietary Origin of this compound: A Case of Sequestration
It is now firmly established that this compound is not synthesized de novo by the poison dart frogs (Phyllobates species) or the passerine birds (Pitohui and Ifrita species) in which it is found. Instead, these vertebrates sequester the toxin from their diet.[1][2] This "dietary hypothesis" is supported by several lines of evidence:
-
Absence in Captivity: Poison dart frogs raised in captivity on a diet devoid of their natural food sources do not possess detectable levels of batrachotoxins.[3]
-
Presence in Arthropod Prey: The discovery of high concentrations of batrachotoxins in Melyrid beetles of the genus Choresine provided a direct link in the food chain.[1][2] Stomach content analysis of toxic birds has confirmed the presence of these beetles in their diet.[1]
-
Geographic Correlation: The family Melyridae is cosmopolitan, and it is hypothesized that related beetle species in the Colombian rainforests serve as the dietary source for the highly toxic Phyllobates frogs.[1][4]
The process involves the ingestion of toxin-containing arthropods, absorption of the alkaloids, and their subsequent accumulation in specialized granular glands in the skin of the frogs.
Biosynthesis of this compound: A Hypothesized Pathway
While the dietary origin is well-documented, the precise biosynthetic pathway of this compound within the Melyrid beetles remains largely unelucidated. However, based on its steroidal structure and knowledge of steroid metabolism in insects, a hypothetical pathway can be proposed.
It is widely believed that insects, including beetles, do not synthesize the core steroid skeleton de novo. Instead, they are thought to sequester sterols, such as cholesterol or other phytosterols, from their plant-based diet.[5] These dietary sterols then serve as precursors for the biosynthesis of various endogenous steroids, including ecdysteroids (molting hormones), through a series of enzymatic modifications.[6] Key enzymes in these pathways are often cytochrome P450 monooxygenases.[6][7]
The proposed biosynthesis of this compound likely follows a similar route:
-
Sequestration of a Sterol Precursor: Melyrid beetles ingest plant-derived sterols (e.g., sitosterol, campesterol, cholesterol).
-
Modification of the Steroid Nucleus: A series of enzymatic reactions, likely catalyzed by cytochrome P450 enzymes and other steroid-modifying enzymes, alter the sterol backbone to create the unique batrachotoxinin A core. This would involve hydroxylations, oxidations, and the formation of the characteristic hemiketal and oxazepane rings.
-
Esterification: The final step would involve the esterification of the C-20 hydroxyl group of batrachotoxinin A with 2-ethyl-4-methylpyrrole-3-carboxylic acid to form this compound.
Quantitative Data
The following tables summarize the available quantitative data regarding the toxicity and concentration of this compound and related compounds.
Table 1: Toxicity of Batrachotoxins
| Compound | Animal Model | Route of Administration | LD₅₀ | Reference(s) |
| Batrachotoxin | Mouse | Intravenous | 2-3 µg/kg | [8] |
| This compound | Mouse | Subcutaneous | ~2-3 µg/kg | [9] |
| Batrachotoxinin A | Mouse | Intravenous | 1000 µg/kg | [8] |
Table 2: Concentration of Batrachotoxins in Natural Sources
| Source Organism | Compound(s) | Concentration | Reference(s) |
| Phyllobates terribilis | Batrachotoxins | Up to 1 mg per frog | [1] |
| Phyllobates bicolor | Batrachotoxin | ~2-fold higher than this compound | [1] |
| Choresine semiopaca | Batrachotoxin | ~1.8 µg per beetle (highly variable) | [1] |
| Choresine pulchra | Batrachotoxin | Major alkaloid in many collections | [10] |
| Choresine species | This compound | Scarcely detectable or absent | [1] |
| Pitohui and Ifrita birds | This compound | Predominant batrachotoxin | [1] |
Experimental Protocols
This section outlines general methodologies for the extraction and analysis of this compound from biological samples. Specific parameters may require optimization depending on the sample matrix and analytical instrumentation.
Extraction of Batrachotoxins from Melyrid Beetles
This protocol is based on the methods described for the extraction of batrachotoxins from Choresine beetles.[11]
Workflow Diagram:
Detailed Steps:
-
Sample Preparation: Whole or ground beetles are placed in a suitable vial.
-
Solvent Extraction: The sample is macerated in methanol or ethanol. This process can be repeated multiple times to ensure complete extraction.
-
Filtration: The solvent is separated from the solid beetle remains by filtration or centrifugation.
-
Solvent Evaporation: The combined solvent extracts are concentrated under reduced pressure.
-
Acid-Base Partitioning (for purification):
-
The residue is dissolved in a dilute acid (e.g., 0.1 N HCl) and washed with a non-polar solvent (e.g., hexane) to remove lipids.
-
The acidic aqueous phase is then made basic (e.g., with ammonium hydroxide) to deprotonate the alkaloids.
-
The free-base alkaloids are then extracted into a non-polar organic solvent (e.g., chloroform).
-
-
Final Concentration: The organic solvent is evaporated to yield a crude alkaloid extract.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like some alkaloid derivatives.
General GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Splitless or split injection, with an inlet temperature around 250-300°C.
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to elute compounds with different boiling points.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned to detect the characteristic molecular ions and fragmentation patterns of the target alkaloids.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of non-volatile compounds like this compound in complex matrices. The following is a general protocol that can be adapted from methods used for other alkaloids.[12][13]
General LC-MS/MS Parameters:
-
LC Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem quadrupole or ion trap mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
Conclusion
The dietary sequestration of this compound by poison dart frogs and certain birds from Melyrid beetles is a fascinating example of chemical ecology. While the precise biosynthetic pathway of this potent neurotoxin within the beetles remains to be fully elucidated, the available evidence strongly points to the modification of dietary sterols by a suite of enzymes, likely including cytochrome P450s. Further research, potentially employing isotopic labeling studies and transcriptomic analysis of Choresine beetles, is necessary to unravel the specific enzymatic steps involved in the transformation of a common plant sterol into this remarkably complex and toxic steroidal alkaloid. The methodologies outlined in this guide provide a foundation for researchers to further investigate the distribution, biosynthesis, and pharmacological properties of this compound.
References
- 1. Melyrid beetles (Choresine): A putative source for the batrachotoxin alkaloids found in poison-dart frogs and toxic passerine birds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Melyrid beetles (Choresine): a putative source for the batrachotoxin alkaloids found in poison-dart frogs and toxic passerine birds. | Semantic Scholar [semanticscholar.org]
- 3. Levels of batrachotoxin and lack of sensitivity to its action in poison-dart frogs (Phyllobates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. avocadosource.com [avocadosource.com]
- 6. Insect P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of cytochrome P450 monooxygenases in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 9. jackdumbacher.com [jackdumbacher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Noninvasive Detection of Chemical Defenses in Poison Frogs Using the MasSpec Pen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of batrachotoxin and epibatidine in plasma by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Potent Neurotoxin: Early Pharmacological Research on Homobatrachotoxin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid, belongs to the batrachotoxin (BTX) family of neurotoxins. These toxins were first isolated in the 1960s from the skin secretions of poison dart frogs of the genus Phyllobates.[1] Early research, primarily conducted in the 1960s and 1970s, was pivotal in elucidating the fundamental mechanism of action of these toxins, which has had a lasting impact on the fields of neuropharmacology and ion channel physiology. This compound, being a close analog of batrachotoxin, was instrumental in these early structure-activity relationship studies. This technical guide provides an in-depth look at the foundational research on the pharmacology of this compound, presenting key quantitative data, detailed experimental protocols from seminal studies, and visualizations of the critical pathways and workflows.
Core Mechanism of Action
Early investigations revealed that this compound exerts its profound neurotoxic effects by selectively and irreversibly binding to voltage-gated sodium channels in nerve and muscle cell membranes.[1] This binding forces the channels to remain in an open conformation, leading to a persistent influx of sodium ions.[2][3] The sustained sodium influx causes a significant and irreversible depolarization of the cell membrane, ultimately leading to the blockade of action potential propagation, paralysis, and, at sufficient doses, cardiac and respiratory failure.[3][4]
Quantitative Pharmacological Data
The following table summarizes key quantitative data from early pharmacological studies on this compound and its parent compound, Batrachotoxin. These studies were crucial in establishing the high potency of these alkaloids.
| Toxin | Preparation | Parameter | Value | Reference |
| This compound | Rat phrenic nerve-diaphragm | EC50 for 50% membrane depolarization in 1 hour | 18 x 10⁻⁹ M | [5] |
| Batrachotoxin | Rat phrenic nerve-diaphragm | EC50 for 50% membrane depolarization in 1 hour | 4.5 x 10⁻⁹ M | [5] |
| Batrachotoxin | Squid giant axon | Concentration for irreversible depolarization | 550 - 1100 nM | [2][3] |
Key Experimental Protocols
The pioneering research on this compound relied on sophisticated electrophysiological techniques for the time. Below are detailed methodologies from two key types of experiments.
Voltage Clamp on the Squid Giant Axon
This technique was instrumental in dissecting the specific effects of batrachotoxins on ion channels. The following protocol is based on the work of Narahashi et al. (1971).[2][6]
Objective: To measure the effect of Batrachotoxin on the membrane potential and ionic currents of the squid giant axon.
Preparation:
-
Giant axons were dissected from the squid, Loligo pealei.
-
The isolated axon was cleaned of surrounding nerve fibers and connective tissues.
Intracellular Microelectrode Recording (for membrane potential):
-
The axon was mounted in a nerve chamber and continuously perfused with either a control or test solution.
-
Glass microelectrodes filled with 3 M KCl were used to impale the axon and record the resting membrane potential.
-
Batrachotoxin (550-1100 nM) was introduced into the external perfusing solution.
-
Changes in membrane potential were recorded over time.
Voltage Clamp (for ionic currents):
-
A sucrose-gap chamber was used to electrically isolate a segment of the axon.
-
The membrane potential of this segment was controlled ("clamped") at a series of predetermined voltages using a feedback amplifier.
-
The current required to maintain the clamped voltage was measured, representing the flow of ions across the membrane.
-
The effects of Batrachotoxin on both the peak and steady-state sodium and potassium currents were recorded and analyzed.
Neuromuscular Junction Preparation
Studies on the neuromuscular junction provided insights into the pre- and postsynaptic effects of batrachotoxins. The following protocol is based on the work of Albuquerque, Warnick, and Sansone (1971).[7]
Objective: To investigate the effects of Batrachotoxin on neuromuscular transmission and muscle membrane properties.
Preparation:
-
The phrenic nerve-diaphragm preparation was isolated from male rats.
-
The preparation was mounted in a chamber containing a physiological salt solution and maintained at 37°C.
Electrophysiological Recordings:
-
Intracellular Recordings: Glass microelectrodes were used to impale muscle fibers near the end-plate region to record resting membrane potentials and action potentials.
-
Twitch Tension: The phrenic nerve was stimulated electrically to elicit muscle contractions (twitches), and the tension was recorded.
-
Miniature End-Plate Potentials (MEPPs): Spontaneous MEPPs were recorded to assess the presynaptic effect of the toxin on neurotransmitter release.
-
Batrachotoxin or its analogs were added to the bathing solution at various concentrations.
-
Changes in membrane potential, action potential characteristics, muscle twitch, and MEPP frequency were continuously monitored.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the core signaling pathway of this compound and the workflows of the key experimental setups described.
Conclusion
The early pharmacological research on this compound and its congeners laid the essential groundwork for our modern understanding of voltage-gated sodium channel function and modulation. The meticulous electrophysiological studies of the 1960s and 1970s, utilizing preparations such as the squid giant axon and the mammalian neuromuscular junction, definitively established the primary mechanism of action of these potent neurotoxins. The quantitative data derived from these seminal experiments continues to be a valuable reference point in neuropharmacology. The detailed experimental protocols, though evolved, still form the conceptual basis for contemporary ion channel research. The legacy of this early work is a testament to the power of natural toxins as pharmacological tools to probe the intricate workings of the nervous system.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. rupress.org [rupress.org]
- 3. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of batrachotoxin. I. Effects on the contractile mechanism and on neuromuscular transmission of mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The pharmacology of batrachotoxin. II. Effect on electrical properties of the mammalian nerve and skeletal muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to the Structural and Functional Differences Between Homobatrachotoxin and Batrachotoxin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural and functional distinctions between Homobatrachotoxin and Batrachotoxin, two of the most potent naturally occurring steroidal alkaloids. By delving into their chemical properties, toxicological profiles, and mechanisms of action, this document aims to provide a comprehensive resource for researchers engaged in neurobiology, pharmacology, and toxicology, as well as for professionals in the field of drug development.
Core Structural Differences
This compound and Batrachotoxin, while both exceedingly toxic, are differentiated by a subtle yet significant variation in their chemical structures. Both molecules share a common steroidal backbone, Batrachotoxinin A. The critical distinction lies in the ester side chain attached at the C-20α position of this core structure.
-
Batrachotoxin possesses a 2,4-dimethylpyrrole-3-carboxylate moiety at this position.
-
This compound , its close analog, features a 2-ethyl-4-methylpyrrole-3-carboxylate side chain.
This seemingly minor difference—the substitution of a methyl group with an ethyl group—has implications for the molecule's interaction with its biological target, the voltage-gated sodium channel.
Quantitative Data Summary
The following table provides a comparative summary of key quantitative data for this compound and Batrachotoxin, facilitating a direct comparison of their physicochemical and toxicological properties.
| Property | This compound | Batrachotoxin |
| Molecular Formula | C32H44N2O6[1][2][3][4][5] | C31H42N2O6[1][6][7][8][9][10][11][12][13] |
| Molecular Weight | 552.7 g/mol [2][3][5][8] | 538.67 g/mol [8][9][11][14][15] |
| LD50 (mice, subcutaneous) | 3 µg/kg | 2 µg/kg[7][13] |
Mechanism of Action: A Shared Target
Both this compound and Batrachotoxin exert their potent neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.[7][13] These toxins are potent activators of these channels.
Their binding to the channel leads to several critical alterations in its function:
-
Persistent Activation: The toxins cause the sodium channels to remain open, leading to a persistent influx of sodium ions.[13]
-
Shift in Voltage-Dependence: They shift the voltage-dependence of activation to more negative potentials, meaning the channels open at lower levels of membrane depolarization.[7]
-
Removal of Inactivation: The toxins effectively remove the channel's natural inactivation mechanism, further contributing to the sustained sodium influx.[7]
This cascade of events results in a sustained depolarization of the cell membrane, leading to uncontrolled nerve firing, muscle contractions, and ultimately, paralysis and cardiac failure.[7][13]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize the activity of this compound and Batrachotoxin.
Acute Toxicity Assay (LD50 Determination in Mice)
This protocol describes a general procedure for determining the median lethal dose (LD50) of a batrachotoxin analog in a mouse model via subcutaneous injection.
Methodology:
-
Animal Model: Use healthy, adult mice of a specific strain (e.g., BALB/c), with both males and females if possible, to account for potential sex-based differences in sensitivity.
-
Toxin Preparation: Prepare a stock solution of the toxin in a suitable solvent (e.g., ethanol or DMSO) and then dilute it to the desired concentrations in sterile saline.
-
Dose Groups: Establish several dose groups with a logarithmic progression of toxin concentrations. A preliminary range-finding study with a small number of animals can help in selecting the appropriate dose range.
-
Administration: Administer a single subcutaneous injection of the assigned toxin dose to each mouse in the respective group. A control group should receive an injection of the vehicle (saline with the same concentration of the solvent used for the toxin).
-
Observation: Continuously monitor the animals for a set period (e.g., 24-48 hours) for signs of toxicity and mortality. Record the time of death for each animal.
-
Data Analysis: Calculate the percentage of mortality for each dose group. The LD50 value is then determined using statistical methods such as Probit analysis.
Electrophysiological Analysis (Whole-Cell Voltage-Clamp)
This protocol outlines the use of the whole-cell patch-clamp technique to study the effects of batrachotoxins on voltage-gated sodium channels expressed in a cellular system.
Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) that is transiently or stably expressing the desired voltage-gated sodium channel subtype.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass capillaries and fill them with an appropriate intracellular solution.
-
Whole-Cell Configuration: Establish a whole-cell recording configuration by forming a high-resistance seal between the micropipette and the cell membrane and then rupturing the membrane patch.
-
Data Acquisition: Use a patch-clamp amplifier and data acquisition software to apply voltage protocols and record the resulting ionic currents.
-
Toxin Application: Perfuse the cells with an extracellular solution containing a known concentration of the batrachotoxin analog.
-
Voltage Protocols:
-
Activation: Apply a series of depolarizing voltage steps from a holding potential to elicit sodium currents and determine the voltage-dependence of channel activation.
-
Inactivation: Use a two-pulse protocol to assess the voltage-dependence of steady-state inactivation.
-
-
Data Analysis: Analyze the recorded currents to determine the effects of the toxin on channel gating properties, such as the half-maximal activation voltage (V1/2), the slope of the activation curve, and the extent of inactivation removal.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of batrachotoxin analogs for the sodium channel, often using a radiolabeled derivative like [3H]batrachotoxinin A 20-α-benzoate.
Methodology:
-
Membrane Preparation: Prepare a membrane fraction from a tissue source rich in sodium channels (e.g., rat brain synaptosomes).
-
Assay Buffer: Use an appropriate buffer system that maintains the stability of the channels and the ligand.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand (e.g., [3H]batrachotoxinin A 20-α-benzoate) and varying concentrations of the unlabeled competitor (this compound or Batrachotoxin).
-
Separation: After reaching equilibrium, separate the bound from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The equilibrium dissociation constant (Ki) of the competitor can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows associated with the study of this compound and Batrachotoxin.
References
- 1. scispace.com [scispace.com]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of batrachotoxin on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdspdb.unc.edu [pdspdb.unc.edu]
- 12. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. rupress.org [rupress.org]
- 15. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Homobatrachotoxin Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, exerts profound physiological effects primarily through its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the molecular mechanisms of HBTX action, its physiological consequences, and the experimental methodologies used to elucidate these effects. Quantitative data on HBTX's potency and its impact on cellular electrophysiology are summarized, and key signaling pathways and experimental workflows are visualized. This document is intended to serve as a detailed resource for researchers and professionals in pharmacology, toxicology, and drug development.
Introduction
This compound is a member of the batrachotoxin family of toxins, originally discovered in the skin secretions of poison-dart frogs of the genus Phyllobates and later in certain species of New Guinean birds of the genus Pitohui.[1][2][3] These toxins are among the most potent naturally occurring alkaloids known. HBTX and its close analog, batrachotoxin (BTX), are invaluable tools in neuroscience and pharmacology for their specific action on voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[4][5] Understanding the physiological effects of HBTX exposure is crucial for the development of potential therapeutics for sodium channelopathies and for advancing our knowledge of ion channel function.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
The primary molecular target of this compound is the voltage-gated sodium channel (VGSC).[1][3] HBTX acts as a channel activator, modifying the gating properties of VGSCs to induce a state of persistent activation.[6][7]
Key Mechanistic Steps:
-
Binding to a Specific Receptor Site: HBTX binds to neurotoxin receptor site 2 on the alpha subunit of the VGSC, which is located within the inner pore of the channel.[7] Cryogenic electron microscopy studies have revealed two homologous but nonidentical receptor sites where HBTX can bind, located at the interfaces between Domains I and IV, and Domains III and IV of the cardiac sodium channel.[8][9]
-
Conformational Change and Prevention of Inactivation: Upon binding, HBTX locks the channel in an open conformation, preventing the normal process of inactivation.[2][6] This irreversible binding leads to a persistent influx of sodium ions.[6]
-
Altered Voltage-Dependence of Activation: HBTX shifts the voltage-dependence of channel activation to more negative membrane potentials, meaning the channels open more readily.[10]
-
Reduced Single-Channel Conductance and Altered Ion Selectivity: While keeping the channel open, HBTX also reduces the single-channel conductance for sodium ions and can alter the ion selectivity of the channel, increasing its permeability to other larger cations.[6][7]
Physiological Effects of this compound Exposure
The persistent activation of VGSCs by HBTX leads to a cascade of physiological effects at the cellular, tissue, and systemic levels.
Cellular Effects
-
Membrane Depolarization: The sustained influx of Na+ ions through HBTX-modified channels causes a marked and irreversible depolarization of the cell membrane.[11][12] In squid giant axons, exposure to batrachotoxin led to a reversal of the membrane potential's polarity by as much as 15 mV.[11][12]
-
Disruption of Action Potential Generation: The persistent depolarization prevents the repolarization of the membrane, which is necessary for the generation of subsequent action potentials. This effectively blocks nerve signal transmission.[6]
Neuromuscular and Nervous System Effects
-
Spontaneous Neurotransmitter Release: At the neuromuscular junction, HBTX causes a massive and spontaneous release of acetylcholine from nerve terminals, leading to initial muscle fasciculations and subsequent paralysis.[6]
-
Sensory and Motor Disturbances: Exposure can cause tingling, numbness, and burning sensations.[1][2] In higher concentrations, it can lead to convulsions and paralysis.[1]
Cardiovascular Effects
-
Cardiac Arrhythmias: The heart is particularly sensitive to HBTX. The toxin's effect on cardiac sodium channels disrupts normal heart rhythm, leading to arrhythmias, extrasystoles, and ventricular fibrillation.[6][13][14]
-
Cardiac Arrest: Ultimately, the severe disruption of cardiac conduction leads to cardiac arrest, which is the primary cause of death from HBTX poisoning.[6]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data regarding the potency and physiological effects of this compound and its analogs.
| Parameter | Value | Species/System | Citation |
| LD50 (subcutaneous) | 2-3 µg/kg | Mouse | [1][6] |
| Concentration for 50% membrane depolarization in 1 hour | 18 x 10⁻⁹ M | Rat phrenic nerve-diaphragm | [15] |
Table 1: Toxicity and Potency of Batrachotoxins.
| Parameter | Effect of Batrachotoxin | Experimental System | Citation |
| Resting Membrane Potential | Marked and irreversible depolarization, with eventual polarity reversal of up to 15 mV | Squid giant axons | [11][12] |
| Sodium Permeability | Specifically and irreversibly increases resting sodium permeability | Squid giant axons | [11][12] |
| Action Potential | Blocks nerve signal transmission by preventing membrane repolarization | General (Nerve and Muscle) | [6] |
| Neurotransmitter Release | Induces massive release of acetylcholine | Nerves and Muscles | [6] |
Table 2: Electrophysiological and Cellular Effects of Batrachotoxin.
Experimental Protocols
The study of this compound's physiological effects relies on a variety of sophisticated experimental techniques. Below are outlines of key methodologies.
Electrophysiological Recording (Patch-Clamp)
This technique is used to measure the ion flow through individual channels in a cell membrane.
Methodology:
-
Cell Preparation: Isolate and culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells transfected with the specific channel subtype).
-
Pipette Preparation: Fabricate a glass micropipette with a very fine tip (around 1 µm in diameter) and fill it with a conducting salt solution.
-
Seal Formation: Bring the micropipette into contact with the cell membrane to form a high-resistance "giga-seal."
-
Recording Configurations:
-
Whole-cell: Rupture the patch of membrane under the pipette to gain electrical access to the entire cell. This allows for the measurement of macroscopic currents from all channels on the cell surface.
-
Single-channel: Excise the patch of membrane to study the activity of individual ion channels in isolation.
-
-
Data Acquisition: Apply a series of voltage steps to the membrane and record the resulting currents using a patch-clamp amplifier.
-
Toxin Application: Perfuse the cell with a solution containing this compound and record the changes in channel activity (e.g., persistent currents, shifts in voltage-dependence).[10]
Radioligand Binding Assays
These assays are used to determine the binding affinity of HBTX to its receptor on the sodium channel.
Methodology:
-
Membrane Preparation: Prepare a subcellular fraction enriched in membranes from a tissue that expresses a high density of sodium channels (e.g., house fly heads).[16]
-
Radiolabeling: Use a radiolabeled derivative of batrachotoxin, such as [³H]batrachotoxinin A-20-α-benzoate ([³H]BTX-B).[16]
-
Incubation: Incubate the membrane preparation with increasing concentrations of the radioligand.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.
-
Data Analysis: Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by analyzing the binding data, often using Scatchard analysis. Scorpion venom can be used to stimulate the specific binding of [³H]BTX-B.[16]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Molecular mechanism of this compound leading to physiological effects.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: A typical workflow for studying HBTX effects using patch-clamp.
Conclusion
This compound is a powerful neurotoxin that acts as a specific and potent modulator of voltage-gated sodium channels. Its ability to lock these channels in an open state leads to severe physiological consequences, including persistent membrane depolarization, blockade of nerve impulses, and cardiotoxicity. The detailed study of HBTX's mechanism of action has been instrumental in understanding the fundamental principles of ion channel function and has provided a valuable pharmacological tool for ongoing research. This guide offers a consolidated resource for professionals engaged in research and development in related fields, summarizing the critical data and methodologies for investigating the profound physiological effects of this compound exposure.
References
- 1. jackdumbacher.com [jackdumbacher.com]
- 2. repository.si.edu [repository.si.edu]
- 3. researchgate.net [researchgate.net]
- 4. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batrachotoxin [people.wou.edu]
- 6. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 7. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotox… [ouci.dntb.gov.ua]
- 10. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Batrachotoxin on Membrane Potential and Conductance of Squid Giant Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of batrachotoxin on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cardiotoxic effect of batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Batrachotoxin [chemeurope.com]
- 15. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Binding of [3H]batrachotoxinin A-20-alpha-benzoate to a high affinity site associated with house fly head membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Homobatrachotoxin: A Technical and Historical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin, a potent steroidal alkaloid, stands as a significant molecule in the fields of neurobiology and pharmacology. Its discovery and characterization represent a landmark achievement in natural product chemistry, intricately linked to the pioneering work on poison dart frog toxins. This technical guide provides a comprehensive historical overview of the discovery of this compound, detailing the key scientific figures, the challenging process of its isolation and structure elucidation, and its profound impact on our understanding of voltage-gated sodium channels. The document outlines the experimental methodologies employed during its initial characterization and presents available quantitative data on its biological activity.
Historical Context of Discovery
The story of this compound is inseparable from the broader research into the potent toxins found in the skin secretions of poison dart frogs of the genus Phyllobates. Indigenous communities in Colombia have long utilized these secretions to poison blowgun darts for hunting.[1][2] This traditional knowledge sparked the interest of scientists, leading to expeditions in the 1960s to identify the chemical principles responsible for this extreme toxicity.
Key figures in this endeavor were Dr. John W. Daly of the National Institutes of Health (NIH), along with his collaborators Dr. Bernhard Witkop and Dr. Fritz Märki .[1][2][3] Their research in the early 1960s on the skin extracts of the Colombian poison dart frog, Phyllobates aurotaenia, led to the isolation of a group of highly toxic alkaloids, which they named batrachotoxins, derived from the Greek word "batrachos," meaning frog.[1][4]
Initially, four major toxic steroidal alkaloids were identified: batrachotoxin, pseudobatrachotoxin, batrachotoxinin A, and a compound initially termed "isobatrachotoxin."[1] Due to the minuscule amounts of these compounds obtainable from the frogs and their extreme toxicity, the structural elucidation proved to be a formidable challenge.[5]
The breakthrough in determining the structure of this class of toxins came with the work of Dr. Takashi Tokuyama . He successfully converted batrachotoxinin A, a less potent analog, into a crystalline derivative, allowing for its structure to be solved using X-ray diffraction techniques in 1968.[1][5] By comparing the mass and NMR spectra of batrachotoxin with batrachotoxinin A, it was deduced that batrachotoxin was an ester of batrachotoxinin A with a pyrrole-3-carboxylic acid moiety.[1]
Further analysis of "isobatrachotoxin" revealed it to be a homolog of batrachotoxin, containing a 2-ethyl-4-methylpyrrole-3-carboxylic acid ester instead of the 2,4-dimethylpyrrole-3-carboxylic acid found in batrachotoxin. This compound was subsequently renamed This compound .[5] The structures of both batrachotoxin and this compound were formally established in 1969.[1]
Later research in the 1990s by John W. Daly and others revealed that the frogs do not synthesize these toxins themselves but sequester them from their diet, which consists of specific arthropods like mites and beetles.[2][3] This discovery of dietary sequestration was a significant finding in chemical ecology.
Quantitative Data
The batrachotoxins are among the most potent non-peptide toxins known. The following table summarizes the available quantitative data on the toxicity of this compound and its related compounds.
| Compound | Organism | Route of Administration | LD50 | EC50 (NaV1.4 Activation) | Reference(s) |
| This compound | Mouse | Subcutaneous | ~3 µg/kg | Not explicitly reported | [1] |
| Batrachotoxin | Mouse | Intravenous | 2-3 µg/kg | 2074 nM | [1][6] |
| Batrachotoxinin A | Mouse | Intravenous | 1000 µg/kg | Not applicable (agonist precursor) | [1] |
Experimental Protocols
The following sections provide an overview of the experimental methodologies that were instrumental in the discovery and characterization of this compound. It is important to note that the techniques and instrumentation available in the 1960s were significantly different from modern laboratory standards. The protocols described here are based on the available historical accounts of the research.
Isolation and Purification of this compound from Phyllobates Skin
The initial isolation of this compound was a challenging process due to the small quantities present in the frog skin and its high toxicity.
Protocol:
-
Extraction:
-
Skins from Phyllobates aurotaenia frogs were meticulously removed.
-
The skins were then extracted with methanol to solubilize the alkaloids.[2]
-
The methanolic extract was partitioned to separate the alkaloids from other lipids and neutral compounds.
-
-
Chromatographic Purification:
-
Early purification attempts utilized thin-layer chromatography (TLC) and column chromatography on silica gel.[5] However, significant losses in activity were observed with TLC due to oxidation.[5]
-
Column chromatography proved to be more satisfactory for the initial separation of the batrachotoxin complex.[5]
-
Later, High-Performance Liquid Chromatography (HPLC) was employed for more efficient purification, yielding higher quantities of the individual toxins.[5] A typical HPLC protocol for the purification of similar frog skin alkaloids would involve:
-
Structure Elucidation
The determination of the complex steroidal structure of this compound relied on a combination of spectroscopic techniques.
Methodologies:
-
Mass Spectrometry (MS):
-
Mass spectrometry was crucial in determining the molecular weight and fragmentation patterns of the batrachotoxins.[5]
-
Early mass spectra provided evidence for the steroidal backbone and the presence of the pyrrole moiety. The observation of fragment ions corresponding to the pyrrole carboxylic acid portions of batrachotoxin and this compound was a key piece of evidence in identifying their structures.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H NMR) spectroscopy was instrumental in elucidating the detailed structure.[5]
-
Comparison of the NMR spectra of batrachotoxin and this compound revealed the difference in the alkyl substitution on the pyrrole ring (a methyl group in batrachotoxin versus an ethyl group in this compound).[5]
-
Modern NMR techniques like COSY, HMBC, and HSQC, though not available at the time of discovery, would be used today for complete structural assignment.
-
-
X-ray Crystallography:
Electrophysiological Analysis of Sodium Channel Modulation
The primary mechanism of action of this compound is its effect on voltage-gated sodium channels.
Protocol (based on modern electrophysiology techniques):
-
Cell Culture and Transfection:
-
Whole-Cell Patch-Clamp Recording:
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.[6][10]
-
Pipette Solution (Internal): Contains a high concentration of CsCl or CsF to block potassium channels, along with buffering agents (e.g., HEPES) and EGTA to chelate calcium.[11]
-
Bath Solution (External): Contains a physiological concentration of NaCl, along with CaCl₂, MgCl₂, and a buffer (e.g., HEPES).[11]
-
Voltage Protocol for Activation: Cells are held at a hyperpolarized potential (e.g., -120 mV) and then subjected to a series of depolarizing voltage steps to elicit sodium currents.[11]
-
Voltage Protocol for Inactivation: A two-pulse protocol is used, where a conditioning prepulse of varying voltage is followed by a test pulse to measure the fraction of available channels.[11]
-
-
Application of this compound:
-
This compound is applied to the bath solution at known concentrations.
-
The effects on channel activation (shift in the voltage-dependence), inactivation (removal of fast and slow inactivation), and current amplitude are recorded and analyzed.[6]
-
Mechanism of Action and Signaling Pathway
This compound exerts its potent neurotoxicity by targeting voltage-gated sodium channels (NaVs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells.
The toxin binds to a specific receptor site on the α-subunit of the sodium channel, known as neurotoxin receptor site 2.[6] This binding has several profound effects on channel function:
-
Persistent Activation: this compound locks the sodium channel in an open conformation, causing a persistent influx of sodium ions into the cell.[4][12]
-
Shift in Voltage-Dependence of Activation: The toxin shifts the voltage at which the channel activates to more negative membrane potentials, meaning the channels open more readily.[12]
-
Inhibition of Inactivation: this compound prevents the channel from inactivating, a crucial process for terminating the action potential and allowing the membrane to repolarize.[12]
The net result of these actions is a sustained depolarization of the cell membrane, leading to uncontrolled nerve firing, muscle contractions, and ultimately, paralysis and cardiac fibrillation.[4]
Visualizations
Caption: Workflow of this compound Discovery.
Caption: Mechanism of this compound Action.
Conclusion
The discovery of this compound is a testament to the intricate interplay of natural history, traditional knowledge, and dedicated scientific inquiry. The journey from observing the toxic secretions of poison dart frogs to elucidating the complex structure and mechanism of action of this potent neurotoxin has significantly advanced our understanding of ion channel function and pharmacology. The methodologies developed and refined during this research laid the groundwork for future studies of natural products and their therapeutic potential. This compound and its analogs continue to be invaluable tools for researchers investigating the structure, function, and pharmacology of voltage-gated sodium channels, with implications for the development of new therapeutic agents for a variety of neurological disorders.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. John W. Daly - An Appreciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batrachotoxin: chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fisheries and Aquatic Sciences [e-fas.org]
- 10. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Homobatrachotoxin in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, serves as a powerful tool in the field of electrophysiology for the study of voltage-gated sodium channels (NaVs).[1] Structurally similar to Batrachotoxin (BTX), HBTX is a member of the batrachotoxin family of toxins originally isolated from the skin of poison dart frogs of the genus Phyllobates and later found in certain species of birds and beetles.[2][3] These toxins are renowned for their ability to cause persistent activation of NaV channels, making them invaluable for investigating channel gating mechanisms, structure-function relationships, and for screening potential therapeutic agents that target these critical ion channels.
Batrachotoxins, including HBTX, exert their effects by binding to the inner pore of the NaV channel (neurotoxin receptor site 2).[4] This binding event induces a conformational change that forces the channel to remain in an open state, leading to a massive influx of sodium ions.[4] The consequences of this action at the cellular level are a sustained membrane depolarization and an inability to generate further action potentials, ultimately resulting in paralysis of nerve and muscle cells.[2] Recent cryo-electron microscopy studies have revealed that batrachotoxin binds to two homologous, but nonidentical, receptor sites at the interface between different domains of the cardiac sodium channel, stabilizing the open conformation of the channel's pore-gating S6 segments.[1][5]
This document provides detailed application notes and experimental protocols for the use of this compound in electrophysiological studies, with a focus on the whole-cell patch-clamp technique.
Data Presentation
The following table summarizes the quantitative effects of Batrachotoxin (BTX) and its synthetic analogs on the rat voltage-gated sodium channel subtype 1.4 (rNaV1.4). This compound is a naturally occurring and highly potent analog of BTX. The data presented here, particularly the half-maximal effective concentration (EC50) for channel activation, provides a quantitative basis for designing experiments with HBTX.
| Compound | EC50 for V½ Activation (nM) | Effect on Channel Inactivation | Hyperpolarizing Shift in V½ of Activation | Reference |
| Batrachotoxin (BTX) | 2074 | Eliminates fast and slow inactivation | ~ -45 mV | [2] |
| BTX-B (benzoate derivative) | 756 | Eliminates fast and slow inactivation | Significant hyperpolarizing shift | [2] |
| BTX-cHx (cyclohexanecarboxylate derivative) | 491 | Eliminates fast and slow inactivation | Significant hyperpolarizing shift | [2] |
| BTX-yne (C20-n-heptynoate ester) | Not specified | Eliminates fast but not slow inactivation | Significant hyperpolarizing shift | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording Protocol for this compound
This protocol is designed for studying the effects of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.
1. Materials and Solutions
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the desired NaV channel subtype. Plate cells on glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~300 mOsm with sucrose. (Note: CsF is used to block potassium channels).
-
This compound (HBTX) Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
2. Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
-
Inverted microscope with appropriate optics
-
Micromanipulator
-
Pipette puller and microforge
-
Perfusion system
-
Faraday cage to minimize electrical noise
3. Pipette Preparation
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips to ensure a smooth surface, which facilitates the formation of a high-resistance seal.
4. Electrophysiological Recording Procedure
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse continuously with the external solution.
-
Pipette Positioning: Fill a micropipette with the internal solution, ensuring no air bubbles are trapped at the tip. Mount the pipette on the micromanipulator and apply slight positive pressure.
-
Seal Formation: Under visual guidance, gently press the pipette tip against the membrane of a healthy-looking cell. Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ, a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, providing electrical access to the entire cell.
-
Baseline Recording:
-
Clamp the cell at a holding potential of -100 mV to -120 mV to ensure most NaV channels are in the resting state.
-
To elicit NaV currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments for 20-50 ms).
-
Record the baseline current-voltage (I-V) relationship.
-
-
Application of this compound:
-
Because batrachotoxins bind preferentially to the open state of NaV channels, a repetitive stimulation protocol is recommended to promote toxin binding.[2][3]
-
Begin perfusion of the HBTX-containing external solution.
-
Apply a train of depolarizing pulses (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[2]
-
-
Post-HBTX Recording:
-
After the stimulation protocol, record NaV currents again using the same voltage-step protocol as for the baseline recording.
-
Observe for characteristic effects of HBTX: a shift in the voltage-dependence of activation to more hyperpolarized potentials and a removal of channel inactivation (i.e., persistent current).
-
5. Data Analysis
-
Current-Voltage (I-V) and Conductance-Voltage (G-V) Relationships:
-
Measure the peak inward current at each voltage step before and after HBTX application.
-
Plot the peak current as a function of the membrane potential to generate I-V curves.
-
Calculate the conductance (G) at each voltage (V) using the equation: G = I / (V - Vrev), where Vrev is the reversal potential for Na+.
-
Plot the normalized conductance (G/Gmax) against the membrane potential to generate G-V curves.
-
Fit the G-V curves with a Boltzmann function to determine the half-activation potential (V½) and the slope factor (k).
-
-
Analysis of Inactivation:
-
Measure the steady-state current at the end of the depolarizing pulse after HBTX application. The ratio of the steady-state current to the peak current indicates the extent of inactivation removal.
-
-
Dose-Response Analysis:
-
To determine the EC50 value, perform the above experiments with a range of HBTX concentrations.
-
Plot the change in a measured parameter (e.g., the shift in V½ of activation) as a function of the HBTX concentration.
-
Fit the data with a Hill equation to determine the EC50.
-
Conclusion
This compound is an indispensable pharmacological tool for the detailed investigation of voltage-gated sodium channels. Its potent and specific action of locking the channel in an open state provides a unique opportunity to probe the molecular determinants of channel gating and to screen for novel channel modulators. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize HBTX in their electrophysiological studies, thereby advancing our understanding of NaV channel function in both health and disease.
References
- 1. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 2. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Homobatrachotoxin in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid and derivative of Batrachotoxin (BTX), is a valuable pharmacological tool for studying the function and modulation of voltage-gated sodium channels (NaV).[1] These channels are critical for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[2] HBTX acts as a potent agonist, binding to the inner pore of the NaV channel and causing a dramatic alteration of its gating properties.[1] Specifically, it induces a hyperpolarizing shift in the voltage-dependence of activation, inhibits both fast and slow inactivation, and can alter ion selectivity.[3][4] This results in a persistent influx of sodium ions, leading to membrane depolarization.[1] These characteristics make HBTX an invaluable tool for investigating NaV channel biophysics, pharmacology, and for screening potential therapeutic agents that target these channels.
These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp experiments, along with expected quantitative effects and visualizations of the experimental workflow and the toxin's mechanism of action.
Data Presentation
The following tables summarize the quantitative effects of Batrachotoxin (BTX) and its derivatives on voltage-gated sodium channels, providing a reference for expected experimental outcomes.
Table 1: Effects of Batrachotoxin (BTX) and its Derivatives on NaV Channel Gating Properties
| Toxin Derivative | NaV Subtype | Concentration (µM) | Effect on V½ of Activation | Effect on Inactivation | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | 10 | Hyperpolarizing shift | Complete block | [5] |
| Batrachotoxin-B (BTX-B) | rNaV1.4 | 10 | Hyperpolarizing shift | Complete block | [5] |
| Batrachotoxin-cHx | rNaV1.4 | 10 | Hyperpolarizing shift | Complete block | [5] |
| Batrachotoxin-yne | rNaV1.4 | 10 | Hyperpolarizing shift | Partial block (40-50% of channels inactivate) | [6] |
Table 2: Concentration-Response Data for BTX Derivatives on rNaV1.4
| Toxin Derivative | EC50 for Activation (µM) | EC50 for Block of Inactivation (µM) | Reference |
| Batrachotoxin (BTX) | 0.8 ± 0.1 | 0.9 ± 0.1 | [7] |
| Batrachotoxin-B (BTX-B) | 1.2 ± 0.2 | 1.5 ± 0.3 | [7] |
| Batrachotoxin-cHx | 1.5 ± 0.2 | 1.8 ± 0.3 | [7] |
| Batrachotoxin-yne | 1.9 ± 0.3 | > 10 | [7] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of HBTX Effects on Heterologously Expressed NaV Channels
This protocol is adapted from studies on rNaV1.4 expressed in Chinese Hamster Ovary (CHO) cells.[5]
1. Cell Preparation:
-
Culture CHO cells stably or transiently expressing the voltage-gated sodium channel subtype of interest on glass coverslips suitable for patch-clamp recording.
-
Use cells at 70-90% confluency for optimal recording success.
2. Solutions:
-
External Solution (in mM):
-
160 NaCl
-
2 CaCl₂
-
20 HEPES
-
Adjust pH to 7.4 with NaOH.
-
Osmolality should be adjusted to ~310 mOsm.
-
-
Internal (Pipette) Solution (in mM):
-
125 CsCl
-
40 NaF
-
20 HEPES
-
1 EDTA
-
Adjust pH to 7.4 with CsOH.
-
Osmolality should be adjusted to ~300 mOsm.
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.
-
Store at -20°C or below.
-
On the day of the experiment, dilute the stock solution to the desired final concentration in the external solution. It is crucial to ensure thorough mixing.
-
3. Electrophysiology Setup:
-
Use a standard patch-clamp rig equipped with an amplifier (e.g., Axopatch-200B), digitizer (e.g., Digidata 1322A), and data acquisition software (e.g., pClamp).[5]
-
Pull borosilicate glass pipettes to a resistance of 1.2-4.5 MΩ when filled with the internal solution.[5]
4. Recording Procedure:
-
Place the coverslip with cells in the recording chamber and perfuse with the external solution at a rate of 1-2 ml/min.[8]
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[9]
-
Allow the cell to stabilize for at least 5 minutes after establishing the whole-cell configuration to ensure equilibration of the internal solution with the cytoplasm.[7]
-
Set the holding potential to -100 mV.[5]
-
Record baseline sodium currents using an appropriate voltage protocol (see below).
-
Apply this compound via bath perfusion. To promote toxin binding, which is often use-dependent, apply a stimulus train of 2,000 pulses to 0 mV from the holding potential of -100 mV at a frequency of 2 Hz.[7]
-
After the stimulus train, wait for the toxin effect to reach a steady state before recording the modified currents.
5. Voltage-Clamp Protocols:
-
To Measure Voltage-Dependence of Activation:
-
From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) for a duration of 50-100 ms.
-
Measure the peak inward current at each voltage step.
-
Convert peak currents to conductance (G) using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for sodium.
-
Plot the normalized conductance (G/Gmax) as a function of the test potential and fit the data with a Boltzmann function to determine the half-activation potential (V½ act).
-
-
To Measure Voltage-Dependence of Steady-State Inactivation:
-
From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses ranging from -120 mV to 0 mV.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV for 20-50 ms to measure the fraction of available channels.
-
Plot the normalized peak current (I/Imax) from the test pulse against the conditioning pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation potential (V½ inact).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Patch-Clamp Analysis of HBTX
Caption: Experimental workflow for HBTX application in whole-cell patch-clamp.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. escholarship.org [escholarship.org]
- 8. Patch Clamp Protocol [labome.com]
- 9. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for Voltage-Clamp Analysis of Sodium Channels with Homobatrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX) and its close analog Batrachotoxin (BTX) are potent steroidal alkaloids isolated from the skin of poison dart frogs of the genus Phyllobates and certain birds and beetles.[1][2] These toxins are invaluable pharmacological tools for studying the structure and function of voltage-gated sodium channels (NaVs). HBTX acts as a potent agonist, modifying the gating properties of NaV channels to induce persistent activation.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in the voltage-clamp analysis of sodium channels, aimed at researchers, scientists, and drug development professionals.
Voltage-gated sodium channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[1][4] HBTX and BTX bind to a receptor site within the inner pore of the channel (Site II), causing a number of characteristic effects.[4] These include a significant hyperpolarizing shift in the voltage dependence of activation, the removal or reduction of both fast and slow inactivation, and a decrease in single-channel conductance.[4][5] These properties make HBTX a powerful tool for investigating sodium channel gating mechanisms, as well as for screening potential therapeutic agents that target these channels. Recent cryogenic electron microscopy studies have revealed that two toxin molecules can bind simultaneously to two homologous but nonidentical receptor sites at the interface between different domains of the channel, providing a structural basis for its potent effects.[1]
Mechanism of Action of this compound
This compound modifies sodium channel function by binding to a site within the channel's pore. This binding event induces a conformational change that holds the channel in an open or "hyperactivated" state.[3] The key effects of HBTX on sodium channel gating are:
-
Hyperpolarizing Shift in Activation: HBTX causes the channel to open at much more negative membrane potentials than normal. This is a hallmark of its action and is a primary indicator of successful channel modification.[4][6][7][8]
-
Inhibition of Inactivation: HBTX significantly slows or completely removes the fast and slow inactivation processes that normally close the channel during prolonged depolarization.[4][6][8][9] This results in a persistent, non-inactivating sodium current.
-
Use-Dependent Action: The binding of HBTX is often use-dependent, meaning that repeated channel opening (e.g., through repetitive voltage pulses) facilitates the binding of the toxin to its receptor site.[3]
-
Reduced Single-Channel Conductance: While promoting the open state, HBTX can also reduce the rate at which individual sodium ions pass through the open pore.[5]
These combined effects lead to a massive and sustained influx of sodium ions, causing irreversible depolarization of the cell membrane, which underlies the toxin's potent neurotoxic and cardiotoxic effects.[2]
Quantitative Effects of Batrachotoxins on Sodium Channel Gating
The following table summarizes the quantitative effects of Batrachotoxin (BTX), a close and functionally similar analog of this compound, on the gating parameters of voltage-gated sodium channels as determined by voltage-clamp analysis.
| Parameter | Effect of Batrachotoxin (BTX) | Magnitude of Effect | Cell/Channel Type | Reference |
| Voltage of Half-Maximal Activation (V0.5) | Hyperpolarizing Shift | ~ -40 mV to -70 mV | GH3 cells, frog node of Ranvier, neuroblastoma cells | [6][7][8] |
| Steady-State Inactivation (h∞) | Removal or significant reduction | Near complete removal of inactivation | GH3 cells, neuroblastoma cells | [6][8] |
| Activation Kinetics | Slower activation over most potential ranges | Varies with membrane potential | Neuroblastoma cells | [8] |
| Deactivation (Closing) Kinetics | Drastically slowed | Rate of channel closing is significantly decreased | Frog node of Ranvier | [7] |
| Single Channel Conductance | Reduction | ~10 pS (in neuroblastoma cells) | Neuroblastoma cells | [10] |
Experimental Protocols
Whole-Cell Voltage-Clamp Protocol for Assessing HBTX Effects
This protocol is designed for assessing the effects of this compound on voltage-gated sodium channels expressed in a heterologous expression system (e.g., HEK293 or CHO cells) or in primary cultured neurons.
1. Cell Preparation:
-
Culture cells expressing the sodium channel of interest on glass coverslips suitable for electrophysiological recording.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound (HBTX) Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent such as ethanol or DMSO. Store at -20°C or below.
-
Working HBTX Solution: On the day of the experiment, dilute the stock solution into the external solution to the desired final concentration (typically in the low micromolar to nanomolar range).
3. Electrophysiological Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and then rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Initial Recordings (Control):
-
Hold the cell at a negative holding potential (e.g., -100 mV to -120 mV) to ensure all sodium channels are in the closed, resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents. This will serve as the control measurement.
-
Record the peak inward current at each voltage step.
-
-
Application of this compound:
-
Perfuse the recording chamber with the external solution containing HBTX.
-
To facilitate the use-dependent binding of HBTX, apply a train of repetitive depolarizing pulses (e.g., to 0 mV for 10-20 ms at a frequency of 1-5 Hz).[11]
-
-
Post-HBTX Recordings:
-
After a few minutes of HBTX application and repetitive stimulation, repeat the series of depolarizing voltage steps used for the control recording.
-
Observe the characteristic effects of HBTX: a shift in the voltage-dependence of activation to more negative potentials and the appearance of a persistent, non-inactivating current.
-
4. Data Analysis:
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the test potential before and after HBTX application.
-
Conductance-Voltage (G-V) Relationship: Convert the peak currents to conductance (G) using the formula G = I / (Vm - Vrev), where Vm is the membrane potential and Vrev is the reversal potential for sodium.
-
Activation Curve: Normalize the conductance at each voltage and plot it against the test potential. Fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V0.5) and the slope factor (k). Compare these parameters before and after HBTX.
-
Inactivation Analysis: Measure the ratio of the persistent current at the end of a long depolarizing pulse to the peak current to quantify the removal of inactivation.
Visualizations
HBTX Mechanism of Action on Sodium Channels
Caption: Mechanism of this compound action on sodium channels.
Experimental Workflow for Voltage-Clamp Analysis
References
- 1. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Inactivation of batrachotoxin-modified Na+ channels in GH3 cells. Characterization and pharmacological modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Homobatrachotoxin: A Potent Tool for Probing Voltage-Gated Sodium Channel Function in Neuroscience
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX) is a potent steroidal alkaloid neurotoxin belonging to the family of batrachotoxins.[1] Originally isolated from the skin of poison dart frogs of the genus Phyllobates and later discovered in the skin and feathers of certain birds in New Guinea, HBTX has emerged as an invaluable pharmacological tool in the field of neuroscience.[1][2] Its high specificity and potent activity as a modulator of voltage-gated sodium channels (VGSCs) make it an essential ligand for studying the structure, function, and pharmacology of these critical ion channels. These application notes provide a comprehensive overview of HBTX, its mechanism of action, and detailed protocols for its use in neuroscience research.
Mechanism of Action
This compound exerts its effects by binding to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[3] This binding induces a dramatic conformational change in the channel, leading to its persistent activation. The primary consequences of HBTX binding are:
-
Shift in Voltage-Dependence of Activation: HBTX causes a significant hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at much more negative membrane potentials than they would under normal physiological conditions.[3][4]
-
Inhibition of Inactivation: The toxin effectively removes both the fast and slow inactivation mechanisms of the sodium channel, resulting in a persistent, non-inactivating sodium current.[3][4]
-
Altered Ion Selectivity and Conductance: HBTX can also alter the ion selectivity of the channel and reduce its single-channel conductance.[3]
This sustained influx of sodium ions leads to a prolonged depolarization of the cell membrane, which can trigger a cascade of downstream events, including the massive release of neurotransmitters and, at higher concentrations, excitotoxicity.[5] Recent cryogenic electron microscopy studies have revealed that batrachotoxin may bind to two homologous but nonidentical receptor sites, stabilizing the open conformation of the channel's pore-lining S6 segments.[6]
Applications in Neuroscience
The unique mechanism of action of this compound makes it a powerful tool for a variety of applications in neuroscience research:
-
Studying Voltage-Gated Sodium Channel Gating and Kinetics: By locking the channel in an open state, HBTX allows researchers to investigate the biophysical properties of VGSCs without the complication of inactivation.[7] This is particularly useful for studying the kinetics of channel opening and the structural basis of ion permeation.
-
Characterizing Sodium Channel Subtypes: Different VGSC subtypes exhibit varying sensitivities to HBTX and its analogs. This allows for the pharmacological dissection of the roles of specific subtypes in neuronal function.
-
Investigating Neurotransmitter Release Mechanisms: The depolarizing action of HBTX can be used to stimulate the release of neurotransmitters from synaptosomes or brain slices, providing a model to study the molecular machinery of exocytosis.
-
Screening for Novel Sodium Channel Modulators: HBTX can be used in competitive binding assays or functional screens to identify new compounds that interact with VGSCs, including potential therapeutic agents for conditions involving channelopathies.
-
Probing the Structure of the Sodium Channel Pore: The binding site of HBTX within the inner pore of the channel has been extensively studied, and its interactions with specific amino acid residues provide valuable insights into the three-dimensional structure of this critical region.
Quantitative Data
The following tables summarize the available quantitative data on the effects of batrachotoxin (BTX) and its derivatives, including this compound, on various voltage-gated sodium channel subtypes. It is important to note that EC50 and IC50 values can vary depending on the experimental conditions, cell type, and specific channel isoform.
| Compound | Channel Subtype | Effect | Value | Reference(s) |
| Batrachotoxin | rNaV1.4 | EC50 (Activation) | 2074 ± 768 nM | [3] |
| Batrachotoxin-B | rNaV1.4 | EC50 (Activation) | 756 ± 43 nM | [3] |
| Batrachotoxin-cHx | rNaV1.4 | EC50 (Activation) | 491 ± 26 nM | [3] |
| Batrachotoxin-yne | rNaV1.4 | EC50 (Activation) | 130 ± 21 nM | [3] |
| Batrachotoxin | NaV1.8 | Profound Modulation | Not specified | [6][8] |
| Truncated BTX (1b) | rNaV1.2 | IC50 | ~8-30 µM | [9] |
| Truncated BTX (1b) | hNaV1.5 | IC50 | ~8-30 µM | [9] |
| Truncated BTX (1b) | hNaV1.7 | IC50 | ~8-30 µM | [9] |
| This compound | Not specified | 50% Membrane Depolarization | 18 x 10⁻⁹ M (in 1 hour) | [10] |
Note: Data for this compound is limited. The table includes data for batrachotoxin and its synthetic derivatives to provide a comparative overview. The potency of these compounds can be influenced by the C20 ester group.
| Compound | Channel Subtype | Effect | Value | Reference(s) |
| Batrachotoxin | Not specified | Shift in V½ of activation | -30 to -50 mV | [4] |
| Batrachotoxin | rNaV1.4 | ΔV½ act | -45.4 ± 0.7 mV | [3] |
| Batrachotoxin-B | rNaV1.4 | ΔV½ act | -38.6 ± 0.4 mV | [3] |
| Batrachotoxin-cHx | rNaV1.4 | ΔV½ act | -49.5 ± 0.3 mV | [3] |
| Batrachotoxin-yne | rNaV1.4 | ΔV½ act | -42.7 ± 0.4 mV | [3] |
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound Effects on Voltage-Gated Sodium Channels using Patch-Clamp
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of HBTX on VGSCs expressed in a heterologous system (e.g., HEK293 or CHO cells) or in primary neurons.
Materials:
-
Cells expressing the voltage-gated sodium channel of interest
-
Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Perfusion system
Procedure:
-
Cell Preparation: Plate cells expressing the target VGSC onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents. Record the resulting currents.
-
To assess the voltage-dependence of activation, measure the peak current at each voltage step and convert to conductance.
-
-
Application of this compound:
-
Prepare the desired concentration of HBTX in the external solution. Note: Due to its lipophilicity, HBTX may require a carrier like BSA for optimal solubility and delivery.
-
Perfuse the cell with the HBTX-containing solution. The effects of HBTX are often use-dependent, meaning repeated channel opening is required for the toxin to bind. Therefore, apply a train of depolarizing pulses during the perfusion.
-
-
Post-HBTX Data Acquisition:
-
Once the effect of HBTX has reached a steady state, repeat the voltage-step protocol described in step 4.
-
Observe the shift in the voltage-dependence of activation and the removal of inactivation.
-
-
Data Analysis:
-
Plot the normalized conductance as a function of the test potential before and after HBTX application.
-
Fit the data with a Boltzmann function to determine the half-activation potential (V½ act) and the slope factor.
-
Calculate the shift in V½ act induced by HBTX.
-
To determine the EC50, repeat the experiment with a range of HBTX concentrations and plot the shift in V½ act as a function of concentration.
-
Protocol 2: this compound-Induced Neurotransmitter Release from Synaptosomes
This protocol provides a method to measure the release of a neurotransmitter (e.g., glutamate) from isolated nerve terminals (synaptosomes) following depolarization induced by HBTX. This protocol is adapted from methods using high K+ for depolarization.[10][11]
Materials:
-
Freshly isolated brain tissue (e.g., cortex or hippocampus) from a rodent model
-
Synaptosome isolation buffers (e.g., sucrose buffer, Percoll gradients)
-
Physiological medium (in mM): 140 NaCl, 3 KCl, 1.2 MgSO₄, 1.2 CaCl₂, 1.2 NaH₂PO₄, 5 NaHCO₃, 10 HEPES, 10 Glucose (pH 7.4)
-
This compound stock solution (in DMSO)
-
Reagents for detecting the neurotransmitter of interest (e.g., glutamate dehydrogenase and NADP+ for a fluorometric glutamate assay)
-
Fluorometer or other appropriate detection instrument
Procedure:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the brain tissue using standard subcellular fractionation techniques (e.g., differential centrifugation and Percoll gradient).
-
Resuspend the final synaptosomal pellet in the physiological medium.
-
-
Neurotransmitter Release Assay:
-
Aliquot the synaptosomal suspension into reaction tubes.
-
Pre-incubate the synaptosomes at 37°C for a short period to allow them to equilibrate.
-
Add the desired concentration of this compound to the synaptosome suspension. A vehicle control (DMSO) should be run in parallel.
-
Incubate for a defined period (e.g., 5-15 minutes) to allow for HBTX-induced depolarization and subsequent neurotransmitter release.
-
Terminate the release by rapidly cooling the samples and/or pelleting the synaptosomes by centrifugation.
-
-
Neurotransmitter Quantification:
-
Carefully collect the supernatant, which contains the released neurotransmitter.
-
Quantify the amount of neurotransmitter in the supernatant using a suitable assay. For glutamate, a common method is a fluorometric assay based on the conversion of NADP+ to NADPH by glutamate dehydrogenase.
-
-
Data Analysis:
-
Calculate the amount of neurotransmitter released per unit of protein in the synaptosomal preparation.
-
Compare the amount of release in the HBTX-treated samples to the vehicle control.
-
A dose-response curve can be generated by testing a range of HBTX concentrations.
-
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. Chemical Stimulation of Rodent and Human Cortical Synaptosomes: Implications in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Animal Toxins Can Alter the Function of Nav1.8 and Nav1.9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.3 and FGF14 are primary determinants of the TTX-sensitive sodium current in mouse adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plantainoside D Reduces Depolarization-Evoked Glutamate Release from Rat Cerebral Cortical Synaptosomes [mdpi.com]
- 11. The Depolarization-Evoked, Ca2+-Dependent Release of Exosomes From Mouse Cortical Nerve Endings: New Insights Into Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sodium Channel Gating with Homobatrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, serves as an invaluable tool for investigating the gating mechanisms of voltage-gated sodium channels (Navs).[1] Found in the skin and feathers of certain birds of the genus Pitohui and poison dart frogs of the genus Phyllobates, HBTX and its close analog, Batrachotoxin (BTX), are among the most powerful known activators of these channels.[2][3] They bind to the channel protein and cause a dramatic alteration in its function, providing a unique window into the molecular movements that underlie electrical signaling in excitable cells.
These toxins act by binding to the inner pore of the sodium channel, a region critical for ion conduction and gating.[4][5] This binding event stabilizes the open state of the channel, leading to a persistent influx of sodium ions and depolarization of the cell membrane.[2] Specifically, HBTX binding induces a hyperpolarizing shift in the voltage-dependence of activation, effectively causing the channel to open at resting membrane potentials.[6][7] Furthermore, it significantly inhibits or completely removes the fast and slow inactivation processes that normally terminate the sodium current during an action potential.[6][8] This sustained channel opening ultimately leads to paralysis and cardiotoxicity.[9]
Recent cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this hyperactivation. Batrachotoxin has been shown to bind at two homologous, yet nonidentical, receptor sites within the pore of the cardiac sodium channel: one at the interface of Domains I and IV, and another at the interface of Domains III and IV.[10][11][12] This dual-receptor mechanism stabilizes the S6 segments, which form the activation gate, in an open conformation.[10][12]
The unique properties of HBTX make it an essential pharmacological tool for:
-
Characterizing the structure and function of the sodium channel pore.
-
Investigating the molecular determinants of activation and inactivation gating.
-
Screening for new drugs that modulate sodium channel activity.
-
Understanding the mechanisms of action of local anesthetics and antiarrhythmic drugs that bind within the channel pore.
These application notes provide an overview of the use of HBTX in studying sodium channel gating, including detailed protocols for common experimental approaches.
Quantitative Data: Effects of Batrachotoxins on Sodium Channel Function
The following table summarizes key quantitative data on the effects of Batrachotoxin (BTX) and its derivatives on various sodium channel subtypes. It is important to note that HBTX and BTX are often used interchangeably in functional studies due to their similar potent activities.[2]
| Toxin | Channel Subtype | Parameter | Value | Reference |
| Batrachotoxin (BTX) | rNav1.4 | EC50 (Activation) | ~1 µM | [8] |
| EC50 (Inactivation) | ~1 µM | [8] | ||
| Shift in V0.5 of activation | -45 mV | [5] | ||
| BTX-B | rNav1.4 | EC50 (Activation) | ~1 µM | [8] |
| EC50 (Inactivation) | ~1 µM | [8] | ||
| BTX-cHx | rNav1.4 | EC50 (Activation) | ~2 µM | [8] |
| EC50 (Inactivation) | ~2 µM | [8] | ||
| BTX-yne | rNav1.4 | EC50 (Activation) | ~5 µM | [8] |
| Inactivation Block | Partial (eliminates fast, not slow) | [8][13] | ||
| Batrachotoxin (BTX) | Neuroblastoma cells | Single-channel conductance | ~10 pS | [14] |
| Shift in peak conductance | -50 mV | [15] |
Experimental Protocols
1. Patch-Clamp Electrophysiology: Whole-Cell Recording
This protocol describes how to measure the effect of this compound on the gating currents of a population of sodium channels in a cultured cell line expressing a specific Nav subtype.
Materials:
-
Cultured cells expressing the sodium channel of interest (e.g., HEK293, CHO, or a neuronal cell line).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2 with CsOH. (Cesium is used to block potassium channels).
-
This compound (HBTX) stock solution (e.g., 1 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Microforge.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.
-
-
Initial Recording (Control):
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents. Record the resulting currents. This will serve as the control measurement.
-
-
Application of this compound:
-
Prepare the desired final concentration of HBTX in the external solution (e.g., 1-10 µM). It is crucial to have DMSO concentration below 0.1% to avoid solvent effects.
-
Perfuse the cell with the HBTX-containing external solution. The effect of HBTX is use-dependent, meaning the channels need to open for the toxin to bind effectively.[16] Therefore, continue to apply depolarizing pulses during the perfusion.
-
-
Recording HBTX-Modified Currents:
-
After a stable effect is reached (typically within 5-10 minutes), repeat the same voltage-step protocol as in the control condition.
-
Observe the characteristic effects of HBTX: a shift of the activation curve to more hyperpolarized potentials and the removal of inactivation, resulting in a sustained inward current during the depolarizing pulse.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step for both control and HBTX conditions.
-
Convert peak current to conductance (G = I / (V - Vrev)), where Vrev is the reversal potential for sodium.
-
Plot the normalized conductance as a function of voltage and fit the data with a Boltzmann function to determine the voltage of half-maximal activation (V0.5) and the slope factor (k).
-
Analyze the inactivation kinetics by fitting the decay of the control currents and observing the lack of decay in the HBTX-modified currents.
-
2. Site-Directed Mutagenesis to Identify HBTX Binding Residues
This protocol outlines a general workflow to identify amino acid residues in the sodium channel that are critical for HBTX binding and its modulatory effects.
Materials:
-
Plasmid DNA encoding the wild-type sodium channel alpha subunit.
-
Site-directed mutagenesis kit.
-
Primers containing the desired mutation.
-
Competent E. coli for plasmid amplification.
-
DNA sequencing service.
-
Cell line and transfection reagents for expressing the mutant channels.
-
Patch-clamp setup as described above.
Procedure:
-
Identify Potential Binding Residues: Based on existing structural information and homology models, identify candidate amino acid residues in the inner pore region (e.g., within the S6 segments of each domain) that might interact with HBTX.[4][10][12]
-
Perform Site-Directed Mutagenesis:
-
Design primers that incorporate the desired nucleotide change to mutate the codon of the target amino acid (e.g., to an alanine or another residue with different properties).
-
Use a site-directed mutagenesis kit to introduce the mutation into the wild-type plasmid.
-
Transform the mutated plasmid into competent E. coli and select for positive colonies.
-
Isolate the plasmid DNA from several colonies.
-
-
Sequence Verification: Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and to ensure no other unintended mutations were introduced.
-
Expression of Mutant Channels:
-
Transfect the sequence-verified mutant plasmid DNA into the chosen cell line (e.g., HEK293 cells).
-
Allow 24-48 hours for the cells to express the mutant sodium channels.
-
-
Functional Characterization:
-
Perform whole-cell patch-clamp recordings on cells expressing the mutant channel as described in the protocol above.
-
Compare the effect of HBTX on the mutant channel to its effect on the wild-type channel.
-
-
Data Analysis:
-
A significant reduction or complete loss of the HBTX-induced shift in activation and/or removal of inactivation in the mutant channel suggests that the mutated residue is critical for HBTX binding or its mechanism of action.
-
Conversely, if the mutant channel responds to HBTX in the same way as the wild-type channel, the mutated residue is likely not essential for the toxin's effect.
-
Visualizations
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
References
- 1. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackdumbacher.com [jackdumbacher.com]
- 3. repository.si.edu [repository.si.edu]
- 4. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. escholarship.org [escholarship.org]
- 9. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 10. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 11. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotox… [ouci.dntb.gov.ua]
- 12. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Differential effects of modified batrachotoxins on voltage-gated sodium channel fast and slow inactivation. | Semantic Scholar [semanticscholar.org]
- 14. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Use of Homobatrachotoxin on Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homobatrachotoxin (HBTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin. Like its well-studied analog Batrachotoxin (BTX), HBTX is a powerful tool for investigating the function of voltage-gated sodium channels (NaVs). These channels are critical for the initiation and propagation of action potentials in neurons. HBTX binds to site II of the NaV channel, forcing the channel into an open, non-inactivating state. This irreversible activation leads to a massive influx of sodium ions, causing persistent membrane depolarization, which ultimately results in paralysis of nerve signal transmission and cytotoxicity.[1][2] These properties make HBTX a valuable pharmacological agent for studying NaV channel structure-function relationships, for screening potential NaV channel-blocking compounds, and for developing cellular models of neurotoxicity.
This document provides detailed protocols for the in vitro application of this compound on neuronal cells, covering key experimental assays to characterize its effects on channel function and cell viability.
Mechanism of Action
This compound exerts its effects by binding to the inner pore of voltage-gated sodium channels. Recent studies suggest a dual receptor site mechanism, where two toxin molecules can bind simultaneously, stabilizing the open conformation of the channel's pore-gating S6 segments.[3][4][5] This binding has several profound consequences on channel gating and ion permeation:
-
Persistent Activation: HBTX binding eliminates the fast and slow inactivation mechanisms of the NaV channel, leading to a sustained inward Na+ current.[6][7]
-
Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more negative membrane potentials, meaning channels are more likely to open at resting potential.[6][7][8]
-
Reduced Single-Channel Conductance: While keeping the channel persistently open, HBTX also reduces the rate at which individual sodium ions can pass through the pore.[1][8][9]
-
Altered Ion Selectivity: The toxin-modified channel becomes more permeable to other larger cations, including a notable increase in calcium permeability.[4][8]
The massive and sustained influx of Na+ ions leads to a persistent depolarization of the neuronal membrane. This disrupts normal action potential firing and, through the subsequent activation of voltage-gated calcium channels and disruption of ionic homeostasis, triggers cytotoxic pathways leading to cell death.
Caption: Signaling pathway of this compound action on neuronal cells.
Data Presentation
The following tables summarize quantitative data for Batrachotoxin (BTX) and its derivatives, which are structurally and functionally similar to this compound. This data is primarily derived from studies on heterologously expressed rodent NaV channels, which serve as a reliable model for neuronal channels.
| Compound | NaV Subtype | Parameter | Value | Reference |
| Batrachotoxin (BTX) | rNaV1.4 | EC50 (Activation) | 2074 ± 768 nM | [1] |
| Batrachotoxin (BTX) | rNaV1.4 | ΔV1/2 (Activation) | -45.4 ± 0.7 mV | [1] |
| Batrachotoxin-B | rNaV1.4 | EC50 (Activation) | 2916 ± 1238 nM | [1] |
| This compound | Muscle Membrane | 50% Depolarization (1 hr) | 18 nM |
Table 1: Potency and Efficacy of Batrachotoxins on Voltage-Gated Sodium Channels.
| Parameter | Control | Batrachotoxin (BTX) Treated | Reference |
| V1/2 of Activation (rNaV1.4) | -28.9 ± 0.3 mV | -74.3 ± 0.6 mV | [1] |
| Inactivation (rNaV1.4) | Complete within 2-3 ms | Completely abrogated | [10] |
| Single Channel Conductance (Neuroblastoma) | ~18-20 pS | ~10 pS | [9] |
Table 2: Electrophysiological Effects of Batrachotoxin on Sodium Channel Properties.
Experimental Protocols
Electrophysiology: Whole-Cell Voltage Clamp
This protocol is designed to measure the effect of this compound on the gating properties of NaV channels expressed in a suitable cell line (e.g., HEK293 or CHO cells stably expressing a neuronal NaV subtype, or a neuroblastoma cell line like N1E-115).[2][10][11]
Caption: Experimental workflow for whole-cell voltage clamp analysis.
Materials:
-
Cells: Neuronal cell line (e.g., SH-SY5Y, N1E-115) or a cell line heterologously expressing the NaV channel of interest (e.g., HEK293, CHO).
-
This compound (HBTX): Stock solution in DMSO (e.g., 1 mM), stored at -20°C.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Patch Clamp Rig: Amplifier, micromanipulator, perfusion system, and data acquisition software.
Procedure:
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Preparation: Prepare fresh external and internal solutions. Dilute HBTX stock to the final desired concentration (e.g., 10 nM - 10 µM) in the external solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope and perfuse with the external solution.
-
Using a borosilicate glass pipette (2-5 MΩ), establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative potential, such as -100 mV.[2]
-
Record baseline Na+ currents using appropriate voltage protocols. For activation, use depolarizing steps (e.g., from -90 mV to +50 mV in 10 mV increments for 10-50 ms).[2][10]
-
-
HBTX Application:
-
Switch the perfusion to the HBTX-containing external solution.
-
To facilitate use-dependent binding of HBTX, apply a train of depolarizing pulses (e.g., 10 ms pulses to 0 mV at 2 Hz) for several minutes until a steady-state effect is observed.[10]
-
-
Data Acquisition:
-
Once the HBTX effect has reached a steady state (characterized by a large, non-inactivating current), repeat the voltage protocols to record the modified currents.
-
-
Data Analysis:
-
Measure the peak inward current and the sustained current at the end of the depolarizing pulse.
-
Convert peak currents to conductance (G) and plot against voltage to generate a conductance-voltage (G-V) curve. Fit with a Boltzmann function to determine the voltage of half-maximal activation (V1/2).
-
Compare the V1/2 before and after HBTX application to quantify the voltage shift.
-
Calcium Imaging
This assay indirectly measures the effect of HBTX by detecting the increase in intracellular calcium ([Ca2+]i) that results from sustained membrane depolarization and the subsequent opening of voltage-gated calcium channels.
Materials:
-
Cells: Adherent neuronal cell line (e.g., SH-SY5Y).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
HBTX: Stock solution in DMSO.
-
Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline.
-
Fluorescence Microscope: Equipped with appropriate filters for the chosen dye, a camera, and imaging software.
Procedure:
-
Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate or on glass-bottom dishes. Culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading solution of Fura-2 AM (e.g., 2-5 µM) in imaging buffer.
-
Remove culture medium from cells, wash once with imaging buffer.
-
Add the dye loading solution and incubate in the dark at 37°C for 30-60 minutes.[5]
-
Wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye and allow for de-esterification for ~30 minutes.
-
-
Imaging:
-
Place the plate/dish on the microscope stage.
-
Acquire a baseline fluorescence recording for 1-2 minutes to establish a stable signal.
-
Add HBTX (at desired final concentration) to the well while continuously recording.
-
Record the change in fluorescence intensity over time for 10-30 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[5]
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.
-
Normalize the data to the baseline fluorescence (F/F0).
-
Plot the normalized fluorescence ratio over time to visualize the HBTX-induced increase in intracellular calcium.
-
Cytotoxicity Assays
The persistent depolarization and ionic dysregulation caused by HBTX are toxic to neurons. The following assays quantify this cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to adhere overnight.[12]
-
Treatment: Prepare serial dilutions of HBTX in culture medium. Replace the existing medium with the HBTX-containing medium. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C.[12]
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control wells and plot the results to determine the IC50 value.
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage.[14]
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol. Set up additional control wells for "maximum LDH release" by adding a lysis solution (e.g., 1% Triton X-100) 45-60 minutes before the end of the incubation period.[14][15]
-
Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[15]
-
Assay Reaction:
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a tetrazolium salt).
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation and Measurement:
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Conclusion
This compound is a powerful activator of voltage-gated sodium channels. The protocols outlined in this document provide a framework for researchers to quantitatively assess its effects on neuronal cells, from detailed channel biophysics using electrophysiology to downstream consequences on intracellular calcium signaling and overall cell viability. These methods are fundamental for neuropharmacological research and drug discovery efforts targeting neuronal ion channels.
References
- 1. escholarship.org [escholarship.org]
- 2. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 4. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 6. Protocol for calcium imaging and analysis of hippocampal CA1 activity evoked by non-spatial stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of single Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for in vivo recording of neural activity in deep structures of mice brain via gradient lenses by calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Preparing Homobatrachotoxin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX) is a potent, steroidal alkaloid neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates and certain birds like the pitohui.[1] It is a valuable pharmacological tool for studying the function of voltage-gated sodium channels (Nav). HBTX binds to site 2 on the alpha subunit of these channels, causing them to remain persistently open.[1][2][3][4][5] This irreversible activation leads to a sustained influx of sodium ions, resulting in membrane depolarization, which can trigger a cascade of downstream cellular events.[1][4][6] Due to its extreme toxicity, meticulous handling and solution preparation are paramount for safe and effective laboratory use.
Properties of this compound
This compound is a lipid-soluble compound, a characteristic that allows it to readily cross cell membranes.[1] It is practically insoluble in water but soluble in various organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄N₂O₆ | [1] |
| Molar Mass | 556.7 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform | [1] |
| Practically insoluble in water | ||
| Storage (Solid) | -20°C or -80°C, desiccated, protected from light | |
| Storage (Solution) | -20°C or -80°C in small aliquots | [1] |
Safety and Handling
This compound is extremely toxic, with a reported LD50 in mice of approximately 2-3 µg/kg (subcutaneous injection).[1] Exposure can occur through ingestion, skin contact, or inhalation of aerosols. Effects can manifest within 10 minutes and can be long-lasting.[1] Extreme caution must be exercised at all times.
Always adhere to the following safety protocols:
-
Designated Work Area: All work with HBTX must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II biological safety cabinet.
-
Personal Protective Equipment (PPE): A full-face shield or safety goggles, a lab coat, and two pairs of nitrile gloves are mandatory.
-
Handling Lyophilized Powder: Handle lyophilized HBTX with extreme care to avoid generating dust. Reconstitute in a fume hood.
-
Solution Handling: Use positive displacement pipettes or dedicated Hamilton syringes for accurate and safe liquid handling.
-
Waste Disposal: All contaminated materials (pipette tips, tubes, gloves, etc.) must be decontaminated before disposal. Immerse in a 1 M NaOH or >10% bleach solution for at least 2 hours, followed by autoclaving. Liquid waste should be similarly decontaminated.
-
Spill Cleanup: In case of a spill, evacuate the area and allow any aerosols to settle. Wearing appropriate PPE, cover the spill with an absorbent material soaked in 1 M NaOH or >10% bleach. After at least a 2-hour decontamination period, collect the materials and dispose of them as hazardous waste.
Preparation of this compound Solutions
Stock Solution (1 mM in DMSO)
-
Pre-weighing: If starting from a solid, accurately weigh the required amount of HBTX in a tared, sealed vial inside a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity dimethyl sulfoxide (DMSO) to achieve a 1 mM concentration. For example, to a vial containing 1 mg of HBTX (MW: 556.7 g/mol ), add 1.796 mL of DMSO.
-
Dissolution: Gently vortex or sonicate the solution in a water bath until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Working Solutions
Prepare working solutions by diluting the 1 mM stock solution in the desired experimental buffer (e.g., cell culture medium, artificial cerebrospinal fluid).
-
Important: To avoid precipitation, add the HBTX stock solution to the buffer while vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.5%) to prevent solvent-induced artifacts.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Table 2: Reagents and Solutions for Electrophysiology
| Reagent/Solution | Composition |
| External Solution (in mM) | 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH) |
| Internal Solution (in mM) | 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH) |
| This compound Working Solution | 1-10 µM in external solution (from 1 mM DMSO stock) |
Procedure:
-
Cell Preparation: Plate cells expressing the voltage-gated sodium channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiology Setup: Use a standard patch-clamp setup with an amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record baseline sodium currents by applying a series of depolarizing voltage steps from a holding potential of -100 mV.
-
HBTX Application: Perfuse the recording chamber with the this compound working solution. The effect of HBTX is use-dependent, so repeated stimulation may be required to observe the full effect.
-
Data Acquisition: Record the changes in sodium current, noting the removal of inactivation and the shift in the voltage-dependence of activation.
Protocol 2: Fluorescent Membrane Potential Assay
This protocol provides a higher-throughput method to assess the activity of this compound using a membrane potential-sensitive fluorescent dye in a 96-well plate format.
Table 3: Reagents for Fluorescent Membrane Potential Assay
| Reagent | Description |
| Cells | Cell line expressing the target voltage-gated sodium channel |
| Assay Plate | Black, clear-bottom 96-well plate |
| Fluorescent Dye | Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES |
| This compound Working Solutions | Serial dilutions of HBTX in assay buffer (e.g., 10 nM to 10 µM) |
Procedure:
-
Cell Plating: Seed cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Replace the cell culture medium with the dye solution and incubate at 37°C for 30-60 minutes.
-
Assay Procedure: a. Prepare a dilution series of this compound in the assay buffer. b. Use a fluorescence plate reader to measure the baseline fluorescence of each well. c. Add the HBTX working solutions to the wells. d. Immediately begin kinetic fluorescence readings to monitor the change in membrane potential over time.
-
Data Analysis: The increase in fluorescence corresponds to membrane depolarization. Analyze the data to determine the EC50 of this compound.
Data Presentation
Table 4: Reported In Vitro Concentrations and Effects of Batrachotoxin Analogs
| Compound | Cell Type/Preparation | Assay | Concentration | Observed Effect | Reference |
| Batrachotoxin-B | HEK293 cells expressing rNaV1.5c | Electrophysiology | 10 µM | Prolonged peak current, nearly complete inhibition of fast inactivation | [7] |
| Truncated BTX analog | CHO cells expressing rNaV1.4 | Electrophysiology | 11.1 ± 0.3 µM (IC₅₀) | Block of Na⁺ current | [8] |
| Truncated BTX analog | CHO cells expressing rNaV1.4 | Electrophysiology | 17.4 ± 0.4 µM (IC₅₀) | Block of Na⁺ current | [8] |
| Truncated BTX analog | CHO cells expressing rNaV1.4 | Electrophysiology | 81.4 ± 4.8 µM (IC₅₀) | Block of Na⁺ current | [8] |
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent Sodium Current and Its Role in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of persistent sodium current blockade in respiratory circuits depend on the pharmacological mechanism of action and network dynamics | PLOS Computational Biology [journals.plos.org]
- 7. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent sodium currents in neurons: potential mechanisms and pharmacological blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Homobatrachotoxin Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, is a critical tool for investigating the function of voltage-gated sodium channels (NaVs). Originally isolated from the skin of poison dart frogs of the genus Phyllobates and later discovered in the skin and feathers of certain birds of Papua New Guinea, HBTX exerts its powerful toxic effects by specifically binding to NaVs and causing them to remain in an open conformation. This persistent activation leads to a massive influx of sodium ions, resulting in membrane depolarization, which can cause convulsions, paralysis, and cardiac or pulmonary failure.
These application notes provide detailed protocols for various experimental models used to study the effects of this compound, offering researchers a guide to investigate its mechanism of action and to screen for potential therapeutic agents that may modulate NaV activity.
Mechanism of Action: Persistent Activation of Voltage-Gated Sodium Channels
This compound and its close analog, batrachotoxin (BTX), are invaluable pharmacological probes due to their specific action on NaVs. HBTX binds to receptor site 2 on the α-subunit of the channel, a site located within the inner pore. This binding stabilizes the channel in its open state, leading to several key functional consequences:
-
Shift in Voltage-Dependence of Activation: HBTX causes a significant negative shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized membrane potentials.
-
Inhibition of Inactivation: The toxin effectively removes the fast and slow inactivation processes of the sodium channel, leading to a persistent, non-inactivating sodium current.
-
Altered Ion Selectivity: HBTX can also alter the ion selectivity of the channel, allowing other cations to pass through.
These molecular effects translate into sustained membrane depolarization in excitable cells like neurons and muscle cells, ultimately leading to the observed physiological toxicity.
Key Signaling Pathway Affected by this compound
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Experimental Models and Protocols
A variety of experimental models are employed to dissect the effects of this compound, ranging from in vitro assays using cultured cells to in vivo studies in animal models.
In Vitro Model: Cell-Based Assays Using Heterologous Expression Systems
Cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) are widely used for their reliability and ease of transfection with specific NaV subtypes (e.g., NaV1.4, NaV1.5, NaV1.8). This allows for the study of HBTX's effects on individual channel isoforms.
This "gold standard" technique allows for the direct measurement of ion channel activity in response to HBTX.
Experimental Workflow:
Caption: Workflow for whole-cell voltage-clamp recording of HBTX effects.
Protocol: Whole-Cell Voltage-Clamp Recording
-
Cell Preparation: Culture CHO or HEK293 cells expressing the NaV subtype of interest on glass coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1.5-3 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Record baseline sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments).
-
-
HBTX Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Post-HBTX Recording: After a sufficient incubation period (e.g., 5-10 minutes), repeat the voltage-step protocol to record sodium currents in the presence of HBTX.
-
Data Analysis: Analyze the recordings to determine changes in the voltage-dependence of activation, inactivation kinetics, and current amplitude.
This method is used to determine the affinity of HBTX for its binding site on the sodium channel. A radiolabeled ligand that binds to the same site is competed off by unlabeled HBTX.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the NaV subtype of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxinin A 20-α-benzoate), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of HBTX to determine the IC₅₀ (the concentration of HBTX that inhibits 50% of radioligand binding). The Ki (inhibitory constant) can then be calculated.
Ex Vivo Model: Isolated Tissue Preparations
Isolated nerve-muscle preparations (e.g., from rodents) or cardiac muscle preparations can be used to study the physiological effects of HBTX on tissue-level function.
Protocol: Isolated Phrenic Nerve-Hemidiaphragm Preparation
-
Dissection: Euthanize a rodent (e.g., mouse or rat) and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ and maintained at 37°C.
-
Stimulation and Recording: Stimulate the phrenic nerve with electrical pulses and record the resulting muscle contractions using a force transducer.
-
HBTX Application: Add this compound to the organ bath at the desired concentration.
-
Data Analysis: Record changes in the force and frequency of muscle contractions to assess the effects of HBTX on neuromuscular transmission and muscle excitability.
In Vivo Model: Animal Studies
In vivo studies, primarily in rodents, are used to determine the overall toxicity and systemic effects of this compound.
Protocol: Determination of Median Lethal Dose (LD₅₀)
-
Animal Acclimation: Acclimate a group of mice to the laboratory conditions for at least one week.
-
Dose Preparation: Prepare serial dilutions of this compound in a suitable vehicle (e.g., saline).
-
Administration: Administer a single dose of HBTX to different groups of mice via a specific route (e.g., subcutaneous injection). Include a control group that receives only the vehicle.
-
Observation: Observe the animals for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: Use a statistical method (e.g., probit analysis) to calculate the LD₅₀, the dose that is lethal to 50% of the animals.
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| In Vitro Electrophysiology | |||
| Shift in V₁/₂ of Activation | -30 to -50 mV | Voltage-gated sodium channels | |
| Effect of 10 µM BTX-B on rNaV1.5c | Prolonged peak current, nearly complete inhibition of fast inactivation | HEK293 cells | |
| In Vivo Toxicity | |||
| LD₅₀ (Batrachotoxin) | 2-3 µg/kg (subcutaneous) | Mouse | |
| LD₅₀ (Batrachotoxinin A) | 1000 µg/kg | Mouse |
Note: this compound has a similar potency to batrachotoxin.
Conclusion
The experimental models and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on voltage-gated sodium channels. From detailed molecular interactions to systemic physiological consequences, these methods enable researchers to leverage the unique properties of HBTX as a powerful scientific tool. The careful application of these techniques will continue to advance our understanding of NaV function in both health and disease, and may aid in the development of novel therapeutics for a range of channelopathies.
Application Notes and Protocols for Measuring Homobatrachotoxin-Induced Membrane Depolarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid related to Batrachotoxin (BTX), is a valuable research tool for studying voltage-gated sodium channels (NaV).[1] HBTX binds to and irreversibly opens NaV channels, preventing them from closing.[2] This action leads to a massive and sustained influx of sodium ions (Na⁺), causing significant depolarization of the cell membrane.[2][3] This dramatic change in membrane potential ultimately results in paralysis and cytotoxicity by blocking nerve signal transmission.[2]
Accurately measuring HBTX-induced membrane depolarization is crucial for a variety of research applications, including screening for NaV channel modulators, investigating mechanisms of neurotoxicity, and developing potential antidotes.[2][4] This document provides detailed application notes and protocols for two primary methodologies: high-throughput fluorescence-based assays and high-fidelity patch-clamp electrophysiology.
Mechanism of Action: this compound and NaV Channels
This compound acts as a potent agonist at neurotoxin receptor site 2 of the NaV channel.[5][6] Its binding stabilizes the channel in an open conformation, leading to persistent Na⁺ influx and membrane depolarization.[1][2] This action is irreversible and can be antagonized by channel blockers like tetrodotoxin (TTX) or saxitoxin.[2][7]
Caption: HBTX signaling pathway leading to membrane depolarization.
Technique 1: Fluorescence-Based Membrane Potential Assays
Fluorescence-based assays are the method of choice for high-throughput screening (HTS) of compounds that modulate HBTX activity. These assays utilize voltage-sensitive dyes that report changes in membrane potential as a change in fluorescence intensity.[4][8] They are rapid, amenable to automation, and require less specialized equipment than electrophysiology.[9][10]
Application Note: FLIPR Membrane Potential Assay
The FLIPR® (Fluorometric Imaging Plate Reader) Membrane Potential Assay Kits provide a "mix-and-read" format, eliminating wash steps and reducing variability.[11][12] The assay employs an anionic, lipophilic dye that partitions across the membrane in a voltage-dependent manner.[13] In polarized cells (negative inside), the dye is largely excluded. Upon depolarization by HBTX, the dye enters the cell, binds to cytosolic components, and exhibits increased fluorescence.[4][13] This method is significantly faster and more sensitive than older dyes like DiBAC₄(3).[10]
Caption: Workflow for the FLIPR Membrane Potential Assay.
Protocol: FLIPR Membrane Potential Assay
This protocol is adapted from manufacturer guidelines for cell lines like SH-SY5Y neuroblastoma, which endogenously express NaV channels.[4][11][12][13]
Materials:
-
FLIPR® Membrane Potential Assay Kit (e.g., Red or Blue)
-
Adherent, NaV-expressing cells (e.g., SH-SY5Y)
-
Black-wall, clear-bottom 96- or 384-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound (HBTX) stock solution
-
Positive control (e.g., Veratridine, high [K⁺])
-
Negative control (e.g., Tetrodotoxin (TTX) + HBTX)
-
FLIPR® or equivalent fluorescence plate reader
Procedure:
-
Cell Plating: The day before the assay, seed cells into microplates to achieve a confluent monolayer on the day of the experiment. Recommended starting densities are 12,500-20,000 cells/well for 384-well plates or 50,000-80,000 cells/well for 96-well plates.[11] Incubate overnight.
-
Reagent Preparation:
-
On the day of the assay, prepare the dye Loading Buffer according to the kit manufacturer's instructions, using your Assay Buffer as the diluent.[12]
-
Prepare the compound plate: Dilute HBTX, controls, and test compounds to their final desired concentrations in Assay Buffer.
-
-
Cell Loading:
-
Measurement:
-
Place the cell and compound plates into the FLIPR instrument.
-
Set up the instrument protocol to measure baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Program the instrument to add compounds from the source plate to the cell plate.
-
Continue to monitor the fluorescence signal for 1-5 minutes post-addition to capture the full depolarization event.[11]
-
-
Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. This signal is proportional to the degree of membrane depolarization.
Technique 2: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the "gold standard" for measuring membrane potential and ion channel activity.[9][14] It provides direct, real-time measurement of the cell's membrane potential (Vm) with high temporal resolution.[15] This technique allows for detailed mechanistic studies of how HBTX affects channel gating and ion conductance.[16][17] While it is low-throughput, its precision is unmatched.[18][19]
Application Note: Patch-Clamp Electrophysiology
In the whole-cell configuration, a glass micropipette forms a high-resistance (>1 GΩ) "giga-seal" with the cell membrane.[20] A brief suction pulse ruptures the membrane patch, allowing the electrode to directly access the cell's interior.[15] In "current-clamp" mode, the amplifier injects zero current, allowing the direct recording of the resting membrane potential and any changes induced by HBTX perfusion. HBTX causes a dramatic and sustained positive shift in the membrane potential.[21]
Caption: General workflow for whole-cell patch-clamp recording.
Protocol: Whole-Cell Patch-Clamp Measurement
This protocol provides a general framework. Specific parameters for solutions and equipment must be optimized for the cell type and setup.[19][22]
Materials:
-
NaV-expressing cells cultured on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries and pipette puller
-
External solution (e.g., Tyrode's solution)
-
Internal solution (e.g., K⁺-gluconate based)
-
This compound (HBTX) stock solution
Procedure:
-
Preparation:
-
Place a coverslip with cultured cells into the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with external solution.
-
Pull a glass micropipette with a resistance of 3-6 MΩ when filled with internal solution.[20]
-
Fill the pipette with internal solution and mount it on the headstage.
-
-
Obtaining a Seal:
-
Achieving Whole-Cell Configuration:
-
Once a stable giga-seal is formed, apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip.[15]
-
-
Recording:
-
Switch the amplifier to current-clamp mode (I=0).
-
Allow the cell's membrane potential (Vm) to stabilize and record a stable baseline resting potential for several minutes.
-
Switch the perfusion system to an external solution containing the desired concentration of HBTX.
-
Continuously record Vm as the cell depolarizes. The depolarization by batrachotoxins is marked and irreversible.[21]
-
-
Data Analysis: The primary measurement is the change in Vm from the baseline resting potential to the final depolarized potential after HBTX application.
Quantitative Data Summary
The following table summarizes key quantitative values for this compound and related compounds from published literature.
| Compound | Parameter | Value | Cell/System Type | Reference |
| This compound | C₅₀ (Depolarization) | 18 nM | Not specified (muscle membrane) | [7] |
| Batrachotoxin (BTX) | K₀.₅ (Depolarization) | 11 nM | Guinea pig cerebral cortex vesicles | [23] |
| Batrachotoxin (BTX) | Concentration Range | 550 - 1100 nM | Squid giant axon | [21] |
| BTX-B (Derivative) | Kd (Binding) | 13 - 56 nM | Guinea pig cerebral cortex vesicles | [23] |
| BTX-B (Derivative) | EC₅₀ (NaV1.4 Activation) | ~5 µM | CHO cells expressing rNaV1.4 | [16] |
| Veratridine (Activator) | Concentration | 30 µM | SH-SY5Y cells | [4] |
| KCl (Depolarizing Agent) | Concentration | 60 - 150 mM | Various cell lines | [4][10] |
| DiSC₃(5) (Fluoro. Dye) | Concentration | 1 - 2 µM | Bacterial and various cell lines | [24][25] |
References
- 1. jackdumbacher.com [jackdumbacher.com]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journ.nu.edu.ly [journ.nu.edu.ly]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of fluorescent dyes to measure membrane potentials: a response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. device.report [device.report]
- 10. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 14. Frontiers | From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research [frontiersin.org]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. VoltageFluor dyes and fluorescence lifetime imaging for optical measurement of membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. researchgate.net [researchgate.net]
Application Notes: Homobatrachotoxin in Cardiac Muscle Research
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid, is a member of the batrachotoxin (BTX) family of toxins.[1][2] Originally discovered in the skin of poison dart frogs of the genus Phyllobates and later in certain bird species of the genus Pitohui, these toxins are powerful tools in cardiac and neuroscience research.[1][2][3] HBTX and its congeners are highly valued for their specific action on voltage-gated sodium channels (Na(v)), the primary channels responsible for the initiation and propagation of action potentials in excitable cells like cardiomyocytes.[4][5][6]
Mechanism of Action
This compound exerts its effects by binding to and irreversibly opening voltage-gated sodium channels, preventing them from closing or inactivating.[1][7] This leads to a persistent influx of sodium ions (Na+) into the cell.[1][4] The primary target in cardiac muscle is the Na(v)1.5 channel isoform. Recent cryogenic electron microscopy studies have revealed that batrachotoxin binds to two non-identical receptor sites within the pore of the cardiac sodium channel (at the interface between Domains I/IV and III/IV), stabilizing the channel in an open conformation.[8][9]
This sustained Na+ influx causes several profound effects on cardiac myocytes:
-
Membrane Depolarization: The massive influx of positive sodium ions leads to a sustained depolarization of the cell membrane.[1][7][10]
-
Altered Excitability: By locking sodium channels open, HBTX shifts the voltage dependence of activation to more hyperpolarized potentials and inhibits inactivation, resulting in channel opening at resting membrane potentials and persistent activity.[10][11][12]
-
Arrhythmogenesis: The persistent depolarization and altered excitability disrupt normal heart rhythm, leading to arrhythmias, extrasystoles, and ventricular fibrillation, which can ultimately cause cardiac arrest.[1]
-
Positive Inotropic Effect: The increased intracellular Na+ concentration alters the function of the sodium-calcium exchanger (NCX). This leads to an increase in intracellular calcium (Ca2+) concentration, resulting in enhanced myocardial contractility (a positive inotropic effect).[13] Studies on cat papillary muscle demonstrated that BTX at nanomolar concentrations could increase isometric contractile force by approximately 50%.[13]
Applications in Cardiac Research
Due to its specific and potent mechanism, HBTX is an invaluable pharmacological tool for:
-
Studying Sodium Channel Gating and Structure: By holding the Na(v) channel in an open state, HBTX allows researchers to investigate the biophysical properties of the open channel, its ion selectivity, and the structural basis of its gating mechanisms.[4][5]
-
Modeling Cardiac Arrhythmias: HBTX can be used in vitro to induce arrhythmia models in isolated cardiac preparations, enabling the study of the underlying electrophysiological mechanisms and the testing of potential anti-arrhythmic drugs.[1][10]
-
Investigating Excitation-Contraction Coupling: The toxin is used to explore the relationship between sodium influx, intracellular calcium handling, and myocyte contraction, providing insights into the mechanisms of excitation-contraction coupling.[13]
-
Characterizing Drug Binding Sites: The binding site for HBTX (neurotoxin receptor site 2) can allosterically interact with the binding sites of other drugs, such as local anesthetics and antiarrhythmics.[11] This makes HBTX a useful probe for studying the pharmacology of the sodium channel.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of batrachotoxins on cardiac and related preparations.
Table 1: Effective Concentrations and Electrophysiological Effects of Batrachotoxins
| Parameter | Toxin/Preparation | Concentration | Observed Effect | Reference |
| Membrane Depolarization (50%) | This compound / Rat diaphragm muscle | 18 nM | Elicited 50% membrane depolarization in 1 hour. | [14] |
| Increased Contractile Force | Batrachotoxin / Cat papillary muscle | 2.0 nM | Increased isometric contractile force by ~50%. | [13] |
| Membrane Potential Decrease | Batrachotoxin / Cat papillary muscle | 2.0 nM | Decreased membrane potential to approx. -50 mV. | [13] |
| Na+ Current Block | Batrachotoxin / Mutant hNa(v)1.5 channels | 5 µM | Caused ~70% use-dependent block of peak Na+ currents. | [15] |
| Binding Affinity (Kd) | [3H]Batrachotoxinin A 20-α-benzoate (BTX-B) / Expressed Na(v) channels | 0.84 ± 0.03 nM | High-affinity binding to the sodium channel α subunit. | [11] |
Experimental Protocols
Protocol 1: Investigating HBTX Effects on Cardiomyocyte Action Potentials and Sodium Currents using Patch-Clamp Electrophysiology
Objective: To measure the effects of this compound on the action potential waveform and voltage-gated sodium currents in isolated adult ventricular cardiomyocytes.
1. Materials and Reagents:
-
Cardiomyocyte Isolation: Langendorff perfusion system, collagenase type II, hyaluronidase.[16] A detailed protocol for isolating high-viability adult rat or mouse cardiomyocytes should be followed.[16][17]
-
Solutions:
-
Tyrode's Solution (External): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (for Action Potentials): 120 mM K-Aspartate, 20 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA, 5 mM Mg-ATP. Adjust pH to 7.2 with KOH.
-
Pipette Solution (for Na+ Currents): 120 mM CsF, 20 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 5 mM EGTA. Adjust pH to 7.2 with CsOH. (Use Cs+ to block K+ channels).
-
-
This compound (HBTX) Stock: Prepare a 1 mM stock solution in DMSO. Store at -20°C. Further dilute to working concentrations (e.g., 1-100 nM) in external solution immediately before use.
2. Cardiomyocyte Preparation:
-
Isolate ventricular myocytes from an adult rat or mouse heart using a standard Langendorff enzymatic digestion method.[16][17]
-
Allow isolated, rod-shaped cells with clear striations to settle on glass coverslips in a perfusion chamber mounted on an inverted microscope.
-
Continuously perfuse the cells with Tyrode's solution at room temperature or 37°C.
3. Electrophysiological Recording (Whole-Cell Patch-Clamp):
-
Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with pipette solution.
-
Establish a giga-ohm seal with a selected cardiomyocyte and rupture the membrane to achieve the whole-cell configuration.
-
Action Potential Measurement (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Record baseline action potentials by injecting a small suprathreshold current pulse (e.g., 2 ms, 1-2 nA) at a frequency of 1 Hz.
-
Begin perfusion with HBTX-containing Tyrode's solution.
-
Record changes in resting membrane potential, action potential duration (APD), and look for early afterdepolarizations (EADs) or spontaneous activity.
-
-
Sodium Current Measurement (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Hold the cell at a potential that inactivates sodium channels (e.g., -120 mV).
-
Apply depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline sodium currents.
-
Perfuse with HBTX-containing external solution and repeat the voltage-step protocol.
-
Analyze the data for shifts in the voltage-dependence of activation and removal of inactivation.
-
4. Data Analysis:
-
Measure resting membrane potential and action potential duration at 50% and 90% repolarization (APD50, APD90).
-
Construct current-voltage (I-V) relationship curves for the peak sodium current before and after HBTX application.
-
Analyze the kinetics of sodium current inactivation.
Visualizations
Signaling Pathway
Caption: HBTX binds to Na(v)1.5, causing Na+ influx, depolarization, and increased Ca2+ via NCX.
Experimental Workflow
Caption: Workflow for studying HBTX effects on cardiomyocytes from isolation to data analysis.
Logical Relationship Diagram
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jackdumbacher.com [jackdumbacher.com]
- 5. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 9. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of batrachotoxin on cat papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Irreversible block of cardiac mutant Na+ channels by batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Homobatrachotoxin in the Study of Ion Channel Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, and its close analog batrachotoxin (BTX), are invaluable tools for the investigation of voltage-gated sodium channel (NaV) function and selectivity.[1][2] These toxins act as channel activators, binding to a specific receptor site within the channel pore and inducing profound changes in channel gating and ion permeability.[1][2] By locking the channel in an open conformation, HBTX and BTX allow for detailed characterization of the ion conduction pathway and the structural basis of ion selectivity. These application notes provide an overview of the use of this compound in ion channel research, including its mechanism of action, quantitative effects on channel properties, and detailed protocols for key experimental applications. While much of the available data has been generated using batrachotoxin, the functional effects of this compound are considered equivalent.[1]
Mechanism of Action
This compound binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels.[3] Recent cryo-electron microscopy (cryo-EM) studies have revealed two homologous, yet non-identical, receptor sites for batrachotoxin within the inner pore of the cardiac sodium channel (NaV1.5), at the interface between domains I and IV, and domains III and IV.[2] This binding stabilizes the channel in an open state by modifying the conformation of the S6 segments that form the activation gate.[2]
The primary effects of HBTX on NaV channels are:
-
Persistent Activation: HBTX binding causes a significant hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at the resting membrane potential.[3][4]
-
Inhibition of Inactivation: The toxin largely removes both fast and slow inactivation, resulting in a persistent, non-inactivating sodium current.[3][5][6]
-
Altered Ion Selectivity: HBTX increases the permeability of the sodium channel to other cations, making it a useful tool for studying the determinants of ion selectivity.[1][7][8]
-
Reduced Single-Channel Conductance: Paradoxically, while causing channels to remain open, HBTX also reduces the rate of ion flow through individual channels.[1][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of batrachotoxin (as a proxy for this compound) on various voltage-gated sodium channel properties.
| Parameter | Channel Type(s) | Value/Effect | Reference(s) |
| Toxicity | |||
| LD50 (intravenous, mice) | 2-3 µg/kg | [1] | |
| Channel Gating | |||
| Shift in V1/2 of Activation | NaV1.8, GH3 cells | ~ -40 to -50 mV (hyperpolarizing shift) | [3][4] |
| Single Channel Properties | |||
| Single-Channel Conductance | Neuroblastoma cells | ~10 pS | [9] |
| Ion Selectivity | |||
| Pore Size (BTX-activated) | Neuroblastoma cells | 3.8 x 6.0 Å | [7][8] |
| Pore Size (normal) | Neuroblastoma cells | 3.0 x 5.0 Å | [7][8] |
| Cation Selectivity Sequence | Neuroblastoma cells | Tl+ > Na+ > K+, Guanidinium > Rb+ > Cs+ | [7][8] |
Table 1: Effects of Batrachotoxin on Sodium Channel Properties
| Toxin Derivative | Channel Type | EC50 for V1/2 Activation | Reference(s) |
| BTX | rNaV1.4 | 2074 nM | [5][6] |
| BTX-B | rNaV1.4 | 756 nM | [5][6] |
| BTX-cHx | rNaV1.4 | 491 nM | [5][6] |
| BTX-yne | rNaV1.4 | ~130 nM (16x more potent than BTX) | [5][6] |
Table 2: Potency of Batrachotoxin and its Derivatives on rNaV1.4 Activation
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effects of this compound on the macroscopic currents of voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Materials:
-
Cells expressing the NaV channel of interest
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the HBTX stock to the desired final concentration (e.g., 1-10 µM) in the external solution.
-
Culture cells expressing the target NaV channel on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline Na+ currents using a voltage protocol appropriate for the channel of interest (e.g., a step depolarization from a holding potential of -120 mV to various test potentials).
-
Perfuse the recording chamber with the external solution containing this compound.
-
Continuously monitor the sodium current. The effect of HBTX is use-dependent, so repeated depolarization may be necessary to facilitate binding.
-
Once a steady-state effect is reached (characterized by a persistent, non-inactivating current), record the modified currents using the same voltage protocol as in step 8.
-
Analyze the data to determine the shift in the voltage-dependence of activation and the extent of inactivation removal.
Single-Channel Recording
This protocol allows for the direct observation of the effects of this compound on the gating and conductance of individual NaV channels in an excised membrane patch.
Materials:
-
Same as for whole-cell patch-clamp, with the addition of a solution for the bath after patch excision (can be the same as the internal solution).
Procedure:
-
Follow steps 1-6 of the whole-cell patch-clamp protocol.
-
After forming a giga-ohm seal, gently pull the pipette away from the cell to excise an inside-out or outside-out membrane patch.
-
Position the patch in the bath solution. For an inside-out patch, the intracellular side of the membrane is facing the bath.
-
Apply this compound to the appropriate side of the membrane (intracellular for inside-out patches, as HBTX binds from the inside).
-
Record single-channel currents at various holding potentials.
-
Analyze the recordings to determine the single-channel conductance, open probability, and mean open and closed times.
Site-Directed Mutagenesis to Identify HBTX Binding Sites
This protocol describes how to create specific mutations in the NaV channel sequence to identify amino acid residues critical for this compound binding and action.
Materials:
-
Plasmid DNA encoding the wild-type NaV channel
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
DPN I restriction enzyme
-
Competent E. coli for transformation
-
DNA sequencing reagents
Procedure:
-
Design and synthesize mutagenic primers that introduce the desired amino acid substitution at a putative HBTX binding site.
-
Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.
-
Digest the PCR product with DPN I to remove the parental, non-mutated template DNA.
-
Transform the DPN I-treated DNA into competent E. coli.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the mutated plasmid to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Transfect the mutated plasmid into a suitable cell line for electrophysiological analysis as described in Protocol 1.
-
Compare the effect of this compound on the mutant channel to the wild-type channel. A loss or significant reduction in HBTX sensitivity indicates that the mutated residue is important for toxin binding or action.
Cryo-Electron Microscopy of NaV-HBTX Complex
This protocol provides a general workflow for determining the high-resolution structure of a NaV channel in complex with this compound.
Materials:
-
Purified NaV channel protein
-
This compound
-
Cryo-EM grid preparation supplies (glow-discharged grids, vitrification robot)
-
Cryo-electron microscope
Procedure:
-
Express and purify the target NaV channel.
-
Incubate the purified channel with a saturating concentration of this compound to ensure complex formation.
-
Apply a small volume of the NaV-HBTX complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane using a vitrification robot.[10]
-
Transfer the frozen grid to a cryo-electron microscope for data acquisition.
-
Collect a large dataset of particle images.
-
Process the images using single-particle analysis software to reconstruct a 3D map of the NaV-HBTX complex.
-
Build an atomic model into the cryo-EM density map to visualize the binding site and the conformational changes induced by HBTX.
Visualizations
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. escholarship.org [escholarship.org]
- 7. Comparison of ionic selectivity of batrachotoxin-activated channels with different tetrodotoxin dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of ionic selectivity of batrachotoxin-activated channels with different tetrodotoxin dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Handling Homobatrachotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homobatrachotoxin (HBTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1][2] It is a member of the batrachotoxin family of toxins, originally discovered in the skin of poison dart frogs of the genus Phyllobates and later in certain species of New Guinean birds.[1][3] this compound's high affinity and specific action on voltage-gated sodium channels (NaV) make it a valuable molecular probe for studying the structure and function of these ion channels.[1][4] However, its extreme toxicity necessitates strict adherence to safety protocols to prevent accidental exposure. These application notes provide detailed safety procedures, experimental protocols for common research applications, and a summary of its toxicological properties.
Toxicological Data
This compound is one of the most potent naturally occurring toxins known.[2] Its primary mechanism of action is to bind to and irreversibly open voltage-gated sodium channels in nerve and muscle cells, leading to membrane depolarization, paralysis, and cardiac or pulmonary failure.[1][2]
Table 1: Toxicity of Batrachotoxins
| Toxin | Organism | LD50 (Subcutaneous, mice) | Estimated Lethal Dose (Subcutaneous, human) |
| Batrachotoxin | Mouse | 2-3 µg/kg[2] | 2-10 µg[5] |
| This compound | Mouse | ~2-3 µg/kg[5] | Not specified, but similar to Batrachotoxin |
| Batrachotoxinin-A | Mouse | 1000 µg/kg[2] | Not applicable |
Laboratory Safety Protocols
Due to its high toxicity, all handling of this compound must be performed with extreme caution in a designated and properly equipped laboratory.
Engineering Controls
-
Fume Hood: All work with this compound, including stock solution preparation and dilutions, must be conducted in a certified chemical fume hood.
-
Restricted Access: The area where this compound is used should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat with tight-fitting cuffs is required.
-
Respiratory Protection: For procedures that may generate aerosols, a properly fitted respirator may be necessary. Consult your institution's environmental health and safety department.
Handling Procedures
-
Avoid Inhalation and Contact: Never handle this compound as a dry powder. Work with solutions in a fume hood to prevent inhalation of aerosols. Avoid all contact with skin and eyes.[6]
-
Spill Management:
-
Minor Spills: In the event of a minor spill within the fume hood, absorb the spill with an inert absorbent material. Decontaminate the area with a suitable chemical deactivating agent (e.g., 1% sodium hypochlorite solution), followed by a thorough cleaning with soap and water.
-
Major Spills: In the event of a major spill, evacuate the area immediately and notify emergency personnel and the institutional safety office.
-
-
Waste Disposal: All this compound-contaminated waste (e.g., pipette tips, tubes, gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathway
This compound exerts its effect by targeting voltage-gated sodium channels. The following diagram illustrates its mechanism of action.
References
- 1. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-dependent activation in purified reconstituted sodium channels from rabbit T-tubular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. issc.org [issc.org]
Troubleshooting & Optimization
challenges in sourcing and availability of Homobatrachotoxin
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the challenges in sourcing, availability, and handling of Homobatrachotoxin (HBTX).
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to source?
A1: The sourcing of this compound is challenging due to its limited natural origins and the absence of stable commercial suppliers.[1] HBTX is a potent neurotoxin found in the skin and feathers of certain bird species in New Guinea, such as the Hooded Pitohui (Pitohui dichrous), and in the skin of poison dart frogs of the genus Phyllobates in Colombia.[2][3][4][5] These animal sources are not readily accessible for large-scale toxin extraction. The frogs, in particular, are endangered, and their collection is restricted.[3][6] Furthermore, when these frogs are raised in captivity, they do not produce the toxin, suggesting it is sequestered from their diet, the specifics of which are not fully understood.[3][6][7]
Q2: Are there any commercial suppliers of this compound?
A2: Currently, there are no established commercial suppliers for batrachotoxins, including this compound.[1] This lack of commercial availability is a significant bottleneck for researchers.
Q3: What are the prospects for synthetic this compound?
A3: While the chemical synthesis of batrachotoxins has been achieved, it is a complex and multi-step process. A formal total synthesis of Batrachotoxinin A, a precursor to Batrachotoxin, was first reported in 1998.[3][8] More recent and efficient total syntheses have been developed.[9] However, the complexity and low overall yield of these synthetic routes have so far prevented the cost-effective production of HBTX for commercial purposes.
Q4: What are the primary natural sources of this compound?
A4: The primary natural sources of this compound and other batrachotoxins are:
-
Birds: Several passerine bird species in New Guinea, including the Hooded Pitohui (Pitohui dichrous), Crested Pitohui (Ornorectes cristatus), and the Blue-capped Ifrit (Ifrita kowaldi).[2][3][4][10] The highest concentrations are found in the skin and feathers.[2][4][5][11]
-
Frogs: Poison dart frogs of the genus Phyllobates from western Colombia, such as Phyllobates terribilis (the golden poison frog).[1][3]
-
Beetles: Beetles of the genus Choresine in New Guinea are believed to be a dietary source of the toxin for the birds.[2][3][8]
Troubleshooting Guide
Issue 1: Difficulty in obtaining a stable and reliable supply of HBTX.
-
Cause: As outlined in the FAQs, HBTX is not commercially available and natural sourcing is highly restricted and yields are low.
-
Troubleshooting Steps:
-
Collaboration: Seek collaborations with research groups that have expertise in the isolation of HBTX from natural sources or in its chemical synthesis.
-
Alternative Toxins: Investigate the use of other, more readily available sodium channel activators as potential substitutes, depending on the specific experimental needs.
-
Custom Synthesis: Inquire with specialized chemical synthesis companies about the feasibility and cost of a custom synthesis of HBTX. Be prepared for high costs and long lead times.
-
Issue 2: Concerns about the stability and storage of HBTX.
-
Cause: Batrachotoxins can be susceptible to degradation. For instance, pseudobatrachotoxin is known to be unstable, and purification processes can lead to losses from oxidation.[8][12]
-
Troubleshooting Steps:
-
Storage Conditions: Store HBTX in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at -20°C or lower.
-
Solvent Choice: HBTX is lipid-soluble and soluble in various organic solvents like methanol, ethanol, and chloroform.[1] For experimental use, prepare fresh solutions and avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: If possible, store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Issue 3: Safe handling and personal protective equipment (PPE) for HBTX.
-
Cause: this compound is an extremely potent neurotoxin with a subcutaneous LD50 in mice of approximately 3 µg/kg.[2] Accidental exposure can be fatal.
-
Troubleshooting Steps:
-
Engineering Controls: Always handle HBTX in a certified chemical fume hood to prevent inhalation of any aerosols.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A disposable lab coat is recommended.
-
-
Decontamination: Have a decontamination protocol in place. Spills should be handled with appropriate absorbent materials and the area thoroughly cleaned.
-
Emergency Procedures: Ensure all personnel are aware of the emergency procedures in case of accidental exposure. Immediate medical attention is critical.[13]
-
Data Presentation
Table 1: Natural Sources and Yield of Batrachotoxins
| Natural Source | Toxin(s) | Typical Yield | Reference(s) |
| Phyllobates frogs | Batrachotoxin, this compound | 11 mg from 5,000 frog skins | [6][12] |
| 180 mg from 10,000 frogs | [3] | ||
| Pitohui and Ifrita birds | This compound | Variable, highest in skin and feathers | [2][4][11] |
| Choresine beetles | Batrachotoxins | ~1.8 µg per beetle | [6] |
Table 2: Toxicity of Batrachotoxin Congeners
| Compound | LD50 in Mice (subcutaneous) | Reference(s) |
| Batrachotoxin | 2 µg/kg | [3][6][8] |
| This compound | 3 µg/kg | [2][6] |
| Batrachotoxinin A | >1000 µg/kg (approximately 1/500th the toxicity) | [1][6] |
Experimental Protocols
Protocol 1: General Handling and Solubilization of this compound
-
Acclimatization: Allow the vial containing HBTX to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: If weighing is necessary, perform this in a chemical fume hood using a calibrated microbalance. Take extreme care to avoid generating airborne particles.
-
Solubilization:
-
Based on its lipid solubility, dissolve HBTX in a suitable organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or chloroform.[1]
-
Prepare a concentrated stock solution (e.g., 1 mM).
-
For aqueous experimental buffers, the final concentration of the organic solvent should be kept to a minimum (typically <0.1%) to avoid solvent effects.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
Visualizations
Caption: Logical workflow of challenges in sourcing this compound.
Caption: Simplified signaling pathway of this compound's neurotoxic effect.
References
- 1. jackdumbacher.com [jackdumbacher.com]
- 2. researchgate.net [researchgate.net]
- 3. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 4. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.si.edu [repository.si.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Batrachotoxin [people.wou.edu]
- 9. researchgate.net [researchgate.net]
- 10. clintox.org [clintox.org]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Homobatrachotoxin (HBTX) for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing homobatrachotoxin (HBTX) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HBTX) and what is its primary mechanism of action?
This compound is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1][2][3] Its primary mechanism of action is to bind to voltage-gated sodium channels (NaVs) in nerve and muscle cells.[2][4][5] This binding is practically irreversible and forces the channels to remain in an open conformation, leading to a persistent influx of sodium ions.[1][2][5] This disrupts the normal membrane potential, causing depolarization and blocking the transmission of nerve signals, which can result in paralysis.[1]
Q2: What are the recommended concentration ranges for HBTX in in vitro assays?
The optimal concentration of HBTX is highly dependent on the specific assay, cell type, and the subtype of the sodium channel being studied. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Below are some reported effective concentrations for eliciting a 50% membrane depolarization.
| Toxin | Concentration for 50% Depolarization (in 1 hour) | Reference |
| This compound | 18 x 10⁻⁹ M | [6] |
| Batrachotoxin | 4.5 x 10⁻⁹ M | [6] |
Q3: What is the solubility and recommended storage for HBTX?
This compound is a lipid-soluble compound and is soluble in various organic solvents such as methanol, ethanol, and chloroform.[2][3] For long-term storage, it is advisable to store HBTX in a tightly sealed container, dissolved in a suitable anhydrous organic solvent, at -20°C or lower to prevent degradation. For experimental use, fresh dilutions should be prepared from the stock solution.
Q4: How stable is HBTX in solution?
While generally stable when stored properly, the pyrrole moiety of batrachotoxins can be susceptible to oxidation, which can lead to a loss of activity.[7] It is recommended to use freshly prepared solutions for experiments whenever possible. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Problem: Inconsistent or no observable effect of HBTX in my assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration of HBTX can vary significantly between different cell lines and sodium channel subtypes. Perform a dose-response experiment starting from a low nanomolar range to determine the optimal concentration for your specific system.
-
-
Possible Cause 2: HBTX Degradation.
-
Solution: HBTX can degrade if not stored properly or if solutions are old. Prepare fresh working solutions from a properly stored stock for each experiment. Ensure the stock solution has not been subjected to multiple freeze-thaw cycles.
-
-
Possible Cause 3: Solvent Incompatibility.
-
Solution: The final concentration of the organic solvent used to dissolve HBTX may be interfering with your assay. Always include a vehicle control (the solvent used to dissolve HBTX at the same final concentration) in your experiments to rule out solvent effects.
-
-
Possible Cause 4: pH of the medium.
-
Solution: The activity of batrachotoxins can be pH-dependent, with higher efficacy at a more alkaline pH.[6] Ensure the pH of your experimental buffer is within the optimal range for your assay and consider its potential impact on HBTX activity.
-
Problem: Significant cytotoxicity observed in cell-based assays.
-
Possible Cause 1: HBTX concentration is too high.
-
Solution: The potent and irreversible nature of HBTX binding can lead to rapid and excessive sodium influx, causing cell death. Reduce the concentration of HBTX and perform a dose-response curve to find a concentration that activates the sodium channels without causing immediate and widespread cytotoxicity.
-
-
Possible Cause 2: Prolonged exposure time.
-
Solution: Continuous exposure to HBTX can be highly toxic to cells. Reduce the incubation time to the minimum required to observe the desired effect.
-
Problem: HBTX is difficult to dissolve or precipitates out of solution.
-
Possible Cause 1: Incorrect solvent.
-
Possible Cause 2: Precipitation upon dilution in aqueous buffer.
-
Solution: Due to its lipid-soluble nature, HBTX may precipitate when diluted into an aqueous experimental buffer. To minimize this, ensure rapid and thorough mixing upon dilution. It may also be beneficial to first dilute the HBTX stock in a small volume of a suitable intermediate solvent before adding it to the final aqueous solution.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro assays with HBTX.
Caption: Troubleshooting flowchart for HBTX experiments.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. jackdumbacher.com [jackdumbacher.com]
- 3. jackdumbacher.com [jackdumbacher.com]
- 4. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batrachotoxin [people.wou.edu]
- 6. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Homobatrachotoxin Stability and Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homobatrachotoxin. The information is designed to address common challenges encountered during experimental procedures involving this potent neurotoxin.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound, like other batrachotoxins, is a lipid-soluble steroidal alkaloid.[1] It is soluble in a variety of organic solvents, including methanol, ethanol, and chloroform.[1]
Q2: What are the recommended storage conditions for this compound solutions?
Q3: How does pH affect the stability and activity of this compound in solution?
The activity of batrachotoxins is pH-dependent. Batrachotoxin is more effective at an alkaline pH (around 9.0), where it exists predominantly in its un-ionized form.[2] The binding of batrachotoxin analogs to sodium channels is also significantly influenced by pH, with optimal binding observed around pH 8.5.[3] This suggests that maintaining a slightly alkaline pH may be crucial for maximal activity, but the stability at this pH over time needs to be considered, as alkaline conditions can also promote hydrolysis of ester linkages.
Q4: How does temperature influence the stability of this compound?
The activity of batrachotoxin is temperature-dependent, with maximal activity reported at 37°C (99°F).[4] However, elevated temperatures can also accelerate degradation. For storage, low temperatures are crucial. One study on a related compound, a tritiated version of batrachotoxinin A 20-α-benzoate ([3H]BTX-B), indicated it was stable for the duration of experiments at 36°C, but this does not guarantee long-term stability. For long-term storage, freezing is recommended.
Q5: What are the known degradation pathways for this compound?
One known degradation pathway for batrachotoxins is oxidation, which has been observed to cause significant loss of activity during purification procedures like thin-layer chromatography.[5] The pyrrole moiety of batrachotoxins can also be manipulated in a laboratory setting to yield the less toxic batrachotoxinin-A, indicating that this part of the molecule is susceptible to chemical modification.[1] Hydrolysis of the ester linkage under acidic or alkaline conditions is another potential degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles. - Keep solutions on ice during use. - Protect solutions from light by using amber vials or wrapping tubes in foil. |
| Suboptimal pH of the experimental buffer. | - Ensure the pH of your buffer is within the optimal range for batrachotoxin activity (around pH 8.5 for maximal binding).[3] - Verify the pH of your final solution containing this compound. | |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to degradation or adsorption to surfaces. | - Use silanized glassware or low-adhesion microcentrifuge tubes to minimize adsorption. - Quantify the concentration of your stock solution spectrophotometrically if possible, though this may be challenging due to the small quantities typically used. |
| Presence of oxidizing agents in the solvent or buffer. | - Use high-purity, degassed solvents and buffers to minimize oxidative degradation. | |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of the lipid-soluble this compound. | - Initially dissolve this compound in a small amount of an organic solvent like DMSO or ethanol before diluting with aqueous buffer. - Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects cell viability or channel function. |
Data Presentation
Table 1: Factors Affecting Batrachotoxin Stability and Activity
| Factor | Effect on Stability | Effect on Activity | Source |
| pH | Stability may be compromised at extreme pH values due to hydrolysis. | Activity is higher at alkaline pH (around 8.5-9.0). | [2][3] |
| Temperature | Higher temperatures can accelerate degradation. | Maximum activity is observed at 37°C. | [4] |
| Light | Potential for photodegradation, though specific data is limited. | Not specified, but protection from light is a general precaution for complex organic molecules. | |
| Oxidation | Susceptible to oxidation, leading to loss of activity. | Oxidation leads to a decrease in biological activity. | [5] |
| Solvent | Soluble in organic solvents like methanol, ethanol, and chloroform. | The choice of solvent can impact the final concentration in aqueous buffers. | [1] |
Experimental Protocols
Protocol: General Procedure for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Due to the high toxicity of this compound, handle it with extreme care in a certified fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Dissolve the lyophilized this compound in a high-purity organic solvent such as DMSO or ethanol to a concentration of 1-10 mM.
-
Aliquot the stock solution into small volumes in tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw one aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration in the appropriate experimental buffer.
-
It is recommended to perform serial dilutions. For aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent effects on the biological preparation.
-
Keep the working solution on ice and protected from light throughout the experiment.
-
Discard any unused working solution at the end of the day. Do not re-freeze diluted aqueous solutions.
-
Protocol: Assessing this compound Activity Using a Cell-Based Assay (General Workflow)
This protocol outlines a general workflow. Specific cell lines, reagents, and instrumentation will vary.
-
Cell Culture: Culture a suitable cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav subtype).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer as described in the protocol above.
-
Cell Treatment:
-
Plate the cells in a multi-well plate suitable for the detection method (e.g., 96-well plate for fluorescence-based assays).
-
Remove the culture medium and wash the cells with the assay buffer.
-
Add the this compound dilutions to the cells and incubate for a predetermined time at the desired temperature (e.g., 37°C).
-
-
Activity Measurement:
-
Assess the activity of this compound by measuring its effect on sodium channel function. This can be done using various methods, including:
-
Membrane Potential Dyes: Use fluorescent dyes that are sensitive to changes in membrane potential. An influx of Na+ caused by this compound will lead to depolarization, which can be detected as a change in fluorescence.
-
Ion Flux Assays: Use ion-sensitive indicators or radioactive ion flux assays to directly measure the influx of sodium ions.
-
Patch-Clamp Electrophysiology: For detailed mechanistic studies, perform whole-cell or single-channel patch-clamp recordings to directly measure the effects of this compound on sodium currents.
-
-
-
Data Analysis:
-
Determine the concentration-response curve for this compound and calculate parameters such as the EC50.
-
To assess stability, compare the activity of a freshly prepared solution with that of a solution that has been stored under specific conditions (e.g., different temperatures, pH, or for a certain duration).
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound solutions.
Caption: Potential degradation pathways of this compound.
References
- 1. jackdumbacher.com [jackdumbacher.com]
- 2. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Preventing Off-Target Effects in Homobatrachotoxin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating off-target effects during experiments involving Homobatrachotoxin (HBTX) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (HBTX)?
A1: this compound is a potent steroidal alkaloid neurotoxin that primarily targets voltage-gated sodium channels (NaVs).[1] It binds to neurotoxin receptor site 2 located in the inner pore of the channel. This binding stabilizes the channel in its open conformation, leading to a persistent influx of sodium ions and membrane depolarization.[1] This action is often described as irreversible due to the strong binding of the toxin.[1]
Q2: What are the main "off-target" effects to be aware of in HBTX experiments?
A2: The primary off-target concern with HBTX is not necessarily binding to entirely different receptors, but rather its broad activity across various NaV subtypes and its alteration of the channel's ion selectivity.
-
Lack of NaV Subtype Selectivity: HBTX is known to affect multiple subtypes of voltage-gated sodium channels (e.g., rNaV1.4, hNaV1.5) with similar potency.[2][3] If an experiment aims to study a specific NaV subtype, the activation of other present subtypes constitutes an off-target effect.
-
Increased Calcium Permeability: A significant off-target effect is the HBTX-induced increase in the permeability of sodium channels to larger cations, including calcium (Ca2+).[4][5] This can lead to the activation of calcium-dependent signaling pathways, which may confound experimental results.
-
Cardiotoxicity: Due to its effects on cardiac sodium channels (like NaV1.5), HBTX can induce arrhythmias and cardiac arrest, which is a critical consideration in in vivo or cardiac tissue experiments.[4]
Q3: Does HBTX directly interact with other ion channels, such as potassium or calcium channels?
A3: Current evidence suggests that HBTX does not directly bind to and activate potassium or calcium channels in the same manner as it does with sodium channels.[4] However, it can indirectly modulate the function of other channels. For instance, some studies indicate that batrachotoxin can modulate the effects of dihydropyridines on voltage-sensitive calcium channels.[6] The massive depolarization caused by HBTX's effect on sodium channels will also indirectly affect the activity of any voltage-sensitive channel in the cell.
Q4: Are there less potent analogs of HBTX that could reduce off-target effects?
A4: Yes, the potency of batrachotoxins is highly dependent on their chemical structure. Batrachotoxinin-A, the non-pyrrole form of batrachotoxin, is approximately 1/500th as toxic.[1] Various synthetic derivatives also exhibit a range of potencies.[2][3][7] For example, certain truncated forms of batrachotoxin have been shown to act as inhibitors rather than activators of sodium channels. Researchers can select an analog with a potency that is better suited for their specific experimental window to minimize off-target effects.
Troubleshooting Guides
Issue 1: Unexpected cellular responses not consistent with sodium channel activation.
This could be due to HBTX-induced calcium influx through modified sodium channels.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Calcium Dependence | Determine if the unexpected response is mediated by an increase in intracellular calcium. | Perform experiments in a low-calcium or calcium-free external solution. If the anomalous effect disappears, it is likely calcium-dependent. |
| 2. Use a Calcium Chelator | Buffer intracellular calcium to prevent the activation of downstream signaling pathways. | Load cells with a calcium chelator like BAPTA-AM prior to HBTX application. |
| 3. Monitor Intracellular Calcium | Directly observe changes in intracellular calcium concentration upon HBTX application. | Utilize calcium imaging techniques with fluorescent indicators (e.g., Fluo-4, Fura-2) or genetically encoded sensors (e.g., GCaMP). |
Issue 2: Inconsistent or unexpected electrophysiological recordings in patch-clamp experiments.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Optimize HBTX Concentration | High concentrations of HBTX can lead to excessive depolarization and cell death, making stable recordings difficult. | Perform a dose-response curve to determine the lowest effective concentration for the desired effect on the target NaV subtype. |
| 2. Use a Perforated Patch | Whole-cell configuration can lead to the dialysis of essential intracellular components, potentially altering cellular responses to HBTX. | Employ the perforated patch-clamp technique to maintain the integrity of the intracellular environment.[8] |
| 3. Control for Voltage-Clamp Errors | The large, persistent sodium currents induced by HBTX can lead to poor voltage control (space clamp) in whole-cell recordings. | Ensure low series resistance and use appropriate series resistance compensation. Consider using smaller cells or recording from isolated patches. |
| 4. Verify Seal Stability | A stable giga-ohm seal is crucial for accurate recordings. | If the seal is unstable after HBTX application, it may be due to the detergent-like properties of the solvent (e.g., DMSO) at high concentrations. Ensure the final solvent concentration is minimal. |
Issue 3: Artifacts in Calcium Imaging Experiments.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Control for Phototoxicity and Photobleaching | Excessive illumination can damage cells and reduce the fluorescence signal, leading to misleading results. | Minimize laser power and exposure time. Use a more sensitive camera or a brighter calcium indicator. |
| 2. Correct for Motion Artifacts | Cell movement during imaging can be misinterpreted as a change in fluorescence. | Use a ratiometric calcium indicator (e.g., Fura-2) or co-express a stable fluorescent protein to correct for motion artifacts.[9] |
| 3. Address Indicator Compartmentalization | Some calcium indicators can accumulate in organelles, leading to a non-uniform cytosolic signal. | Visually inspect the indicator's distribution within the cell. If compartmentalization is observed, consider using a different indicator or a different loading protocol. |
| 4. Account for HBTX-Induced Cell Swelling | The massive influx of sodium ions caused by HBTX can lead to osmotic swelling and changes in cell volume, which can affect fluorescence measurements. | Monitor cell morphology throughout the experiment. Normalize fluorescence changes to a baseline recorded just before HBTX application. |
Data Presentation
Table 1: Potency of Batrachotoxin (BTX) and its Derivatives on rNaV1.4
| Compound | EC50 for V1/2 activation (nM) | EC50 (from SSI) (nM) |
| BTX | 2074 ± 768 | 2237 ± 1120 |
| BTX-B | 756 ± 43 | 795 ± 113 |
| BTX-cHx | 491 ± 26 | 494 ± 37 |
| BTX-yne | 130 ± 21 | 189 ± 59 |
Data adapted from MacKenzie et al. (2022).[2][3] V1/2 act refers to the half-maximal activation voltage. SSI refers to steady-state inactivation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording from cells expressing voltage-gated sodium channels and applying HBTX.
Materials:
-
External Solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose (pH 7.4, bubbled with 95% O2/5% CO2).
-
Internal Solution: 130 mM K-Gluconate, 5 mM NaCl, 0.4 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA (pH 7.3).
-
HBTX Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO and store at -20°C.
-
Recording Pipettes: Borosilicate glass with a resistance of 3-7 MΩ when filled with internal solution.[10]
Procedure:
-
Prepare cells on coverslips for recording.
-
Establish a whole-cell patch-clamp configuration on a target cell.[2][8][10][11]
-
Record baseline sodium currents using a voltage-step protocol (e.g., holding potential of -100 mV, with depolarizing steps from -80 mV to +60 mV).
-
Prepare the desired final concentration of HBTX by diluting the stock solution in the external solution immediately before use.
-
Apply HBTX to the cell via a perfusion system.
-
Continuously monitor the sodium current. The effect of HBTX (a shift in activation and removal of inactivation) should become apparent over several minutes.
-
Once a steady-state effect is reached, record the modified sodium currents using the same voltage-step protocol.
Calcium Imaging
This protocol outlines the steps for monitoring intracellular calcium changes in response to HBTX.
Materials:
-
Imaging Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological saline solution.
-
Calcium Indicator: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM, or cells expressing a genetically encoded calcium indicator (GECI) like GCaMP.[12]
-
HBTX Working Solution: Prepared in imaging buffer at the desired final concentration.
Procedure:
-
Load cells with the chosen calcium indicator according to the manufacturer's instructions. For AM ester dyes, this typically involves a 30-60 minute incubation.[12]
-
Wash the cells to remove excess dye.
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire a baseline fluorescence recording for a few minutes to establish a stable signal.
-
Apply the HBTX working solution to the cells.
-
Continuously record the fluorescence signal to monitor changes in intracellular calcium.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to obtain a maximum fluorescence signal for calibration purposes.
Mandatory Visualizations
Caption: HBTX primary and off-target signaling pathways.
Caption: General experimental workflows for HBTX studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Patch Clamp Protocol [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Interaction of steroidal alkaloid toxins with calcium channels in neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal toxins acting on voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Patch-Clamp Recordings with Homobatrachotoxin
Welcome to the technical support center for researchers utilizing Homobatrachotoxin (HBTX) in patch-clamp recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. The information is tailored for researchers, scientists, and drug development professionals working with voltage-gated sodium channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect voltage-gated sodium channels?
This compound (HBTX) is a potent steroidal alkaloid neurotoxin.[1] It is a derivative of Batrachotoxin (BTX), originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1][2] HBTX and other batrachotoxins are valuable tools in neuroscience research due to their specific mechanism of action on voltage-gated sodium channels (NaVs). They bind to neurotoxin receptor site 2 on the α-subunit of the channel. This binding has several key effects:
-
Persistent Activation: HBTX causes NaVs to open at more negative membrane potentials and remain persistently open by inhibiting both fast and slow inactivation.[3][4][5]
-
Hyperpolarizing Shift in Activation: The voltage-dependence of channel activation is shifted to more hyperpolarized potentials, meaning the channels open at voltages where they would normally be closed.[3][6]
-
Reduced Single-Channel Conductance: While causing the channels to stay open, HBTX also reduces the conductance of individual channels.[1]
-
Altered Ion Selectivity: The channel's selectivity for sodium ions can be altered.[1][6]
This massive and sustained influx of Na+ ions leads to membrane depolarization, resulting in the paralysis of nerve and muscle cells.[1]
Q2: How do I prepare and store this compound stock solutions?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[7]
-
Stock Solution Preparation: To prepare a stock solution, dissolve HBTX in 100% DMSO to a concentration of 1-10 mM. To ensure it is fully dissolved, briefly vortex and sonicate the solution in a water bath.[7]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[7] Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored properly, and the presence of a small amount of water is less detrimental than oxygen exposure.[8][9]
Q3: What is the recommended final concentration of this compound for my experiments?
The effective concentration of HBTX can vary depending on the specific NaV subtype, cell type, and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific setup.[7] However, based on studies with batrachotoxin and its analogs, concentrations in the low nanomolar to micromolar range are typically used.[7]
Q4: Are the effects of this compound reversible?
The effects of batrachotoxins on sodium channels are generally considered irreversible or very slowly reversible.[1][10] This means that washing out the toxin is typically not effective in restoring normal channel function within a typical experimental timeframe.
Troubleshooting Guides
Problem 1: No or incomplete effect of this compound is observed.
| Possible Cause | Troubleshooting Step |
| Degraded HBTX solution | Prepare a fresh dilution of HBTX from a stock aliquot. Ensure the stock solution has been stored correctly at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] |
| Incorrect HBTX concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and channel subtype.[7] |
| Channels are not in the open state | HBTX preferentially binds to the open state of the sodium channel.[3] To facilitate binding, apply a repetitive stimulation protocol (e.g., a train of depolarizing pulses) to the cell to increase the probability of channel opening. A protocol of 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz has been used to promote toxin binding.[3] |
| Low expression of target sodium channels | Confirm the expression of the target sodium channel subtype in your cell line or preparation using molecular biology techniques (e.g., qPCR, Western blot) or by recording baseline sodium currents before HBTX application. |
| Specific sodium channel isoform is less sensitive | Different sodium channel isoforms can exhibit varying sensitivities to batrachotoxins.[6][11] Consult the literature for information on the sensitivity of your specific target channel. |
Problem 2: Poor seal resistance or loss of seal after HBTX application.
| Possible Cause | Troubleshooting Step |
| Cell health is compromised | Ensure you are using healthy, viable cells. The massive sodium influx caused by HBTX can be metabolically stressful and lead to cell swelling and death, causing seal loss.[12] |
| Mechanical instability | Check for any vibrations in the setup, including the micromanipulator and the perfusion system. Ensure the pipette holder is securely fastened.[12] |
| Inappropriate solutions | Verify the osmolarity of your intracellular and extracellular solutions. A significant mismatch can cause membrane stress and make it difficult to maintain a stable seal.[12] |
| Pipette quality | Use high-quality borosilicate glass capillaries and ensure your pipette puller is producing smooth, consistently shaped tips. Fire-polishing the pipette tip can improve seal formation.[12] |
Problem 3: Large, difficult-to-clamp currents.
| Possible Cause | Troubleshooting Step |
| Massive sodium influx due to HBTX | The persistent opening of sodium channels by HBTX can lead to very large inward currents that are difficult for the patch-clamp amplifier to control, resulting in a poor voltage clamp. |
| Reduce the concentration of sodium in the extracellular solution to decrease the driving force for sodium entry and reduce the current amplitude. | |
| Use an amplifier with high prediction and correction capabilities for series resistance compensation. | |
| Ensure your pipette has a low access resistance. |
Data Presentation
Table 1: Effects of Batrachotoxin Analogs on Voltage-Gated Sodium Channel (rNaV1.4) Gating Parameters
| Compound | EC50 for V1/2 of Activation (µM) | Shift in V1/2 of Activation (mV) at 10 µM | % Inactivation at Saturating Concentration |
| Batrachotoxin (BTX) | ~1.0 | -45 | ~0% |
| Batrachotoxin-B | ~0.5 | -45 | ~0% |
| Batrachotoxin-cHx | ~2.0 | -45 | ~0% |
| Batrachotoxin-yne | ~0.06 | -45 | 40-50% |
Data adapted from Mackenzie et al. (2018).[3][13] Note that these values are for rat NaV1.4 and may vary for other channel subtypes and species.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of HBTX Effects on NaV Channels
This protocol is adapted from studies investigating the effects of batrachotoxin analogs on recombinant sodium channels.[3][13]
1. Cell Preparation:
-
Culture cells expressing the voltage-gated sodium channel of interest (e.g., HEK293 or CHO cells) on glass coverslips suitable for patch-clamp recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate sodium currents).
3. Electrophysiology Setup:
-
Use a standard patch-clamp rig equipped with an amplifier, digitizer, and data acquisition software.
-
Pull borosilicate glass pipettes to a resistance of 1.5-3.0 MΩ when filled with the internal solution.
4. Recording Procedure:
-
Establish a stable whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Allow the cell to stabilize for at least 5 minutes after establishing the whole-cell configuration before recording baseline currents.
-
Record baseline sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -120 mV).
-
Prepare the HBTX working solution by diluting the DMSO stock into the external solution to the desired final concentration. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects.
-
Apply the HBTX-containing external solution to the cell via a perfusion system.
-
To facilitate HBTX binding, apply a repetitive stimulation protocol (e.g., 2000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz).[3]
-
After the stimulation protocol, record sodium currents again using the same voltage protocol as for the baseline recording to determine the effects of HBTX on channel gating.
Mandatory Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: Logical workflow for troubleshooting the absence of this compound effects.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional effects of drugs and toxins interacting with NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of batrachotoxin on membrane potential and conductance of squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple mutations in the Nav1.4 sodium channel of New Guinean toxic birds provide autoresistance to deadly batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
Technical Support Center: Managing Homobatrachotoxin (HBTX)
This guide provides essential safety information, troubleshooting advice, and detailed protocols for laboratory personnel working with Homobatrachotoxin (HBTX), a potent neurotoxin. Adherence to these guidelines is critical to ensure personal safety and prevent accidental exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HBTX) and what are its primary hazards?
A1: this compound is an extremely potent cardiotoxic and neurotoxic steroidal alkaloid.[1] Its primary hazard is its ability to bind to voltage-gated sodium channels in nerve and muscle cells, forcing them to remain open.[1][2] This leads to a continuous influx of sodium ions, causing membrane depolarization, which can result in paralysis, cardiac arrhythmias, ventricular fibrillation, and ultimately, cardiac arrest.[1]
Q2: What is the lethal dose of this compound?
A2: The median lethal dose (LD50) for HBTX in mice is approximately 3 µg/kg via subcutaneous injection.[3] For a 68 kg human, a rough estimate for a lethal subcutaneous dose could be as low as 2-10 µg.[2] It is crucial to handle this compound with extreme care.
Q3: What are the potential routes of exposure in a laboratory setting?
A3: Exposure can occur through several routes, including subcutaneous injection (e.g., needle-stick injuries), absorption through the skin, ingestion, and inhalation of aerosolized particles.[2][4] HBTX is lipid-soluble and can be absorbed through the skin and the gastrointestinal tract.[2]
Q4: What are the immediate signs and symptoms of HBTX exposure?
A4: Effects can manifest within 10 minutes.[2] Initial symptoms may include localized tingling, numbness, and a burning sensation.[2][3] Handling related toxins has been reported to cause allergy-like reactions such as itchy eyes, runny nose, and sneezing.[2] Higher concentrations can lead to convulsions, paralysis, and cardiac or pulmonary failure.[2]
Q5: Is there an antidote for this compound poisoning?
A5: Currently, there is no effective antidote for HBTX poisoning.[1][5] Treatment is primarily supportive. However, some substances like Tetrodotoxin and Saxitoxin act as antagonists to the effects of batrachotoxins on sodium flux and may be used to reverse membrane depolarization.[1][5]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of HBTX solution on my gloved hand.
Solution:
-
Immediately remove the contaminated glove without touching your skin with the outside of the glove.
-
Place the contaminated glove in a designated hazardous waste container.
-
Wash your hands thoroughly with soap and water.[4]
-
Monitor for any signs of local irritation or tingling. If symptoms appear, seek immediate medical attention.
Problem: A vial containing HBTX has dropped and broken inside the chemical fume hood.
Solution:
-
Ensure the fume hood sash is kept at the lowest practical height to maintain containment.
-
Alert others in the laboratory and restrict access to the area.
-
Follow the detailed "Spill Decontamination Procedure" outlined below. Do not attempt to clean the spill without the proper personal protective equipment (PPE) and decontamination materials.
-
All materials used for cleanup must be disposed of as hazardous waste.[6]
Problem: I am not feeling well after working with HBTX. I feel a tingling sensation in my fingers.
Solution:
-
Treat this as a potential exposure. Immediately alert a coworker and your Principal Investigator or lab supervisor.
-
Move away from the work area to a safe location.
-
If there was skin contact, immediately wash the affected area with soap and water for 15-20 minutes.[7] If clothing is contaminated, remove it immediately.[8][9]
-
Seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for HBTX and any available information about the exposure.[6]
-
Call your local poison control center for expert advice.[7]
Data Presentation
Table 1: Toxicity of Batrachotoxin and Related Compounds
| Compound | LD50 (mice, s.c.) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | ~3 µg/kg | C₃₂H₄₄N₂O₆ | 552.70 |
| Batrachotoxin | ~2 µg/kg | C₃₁H₄₂N₂O₆ | 538.67 |
| Batrachotoxinin-A | ~1000 µg/kg (1 mg/kg) | C₂₄H₃₅NO₅ | 417.54 |
Experimental Protocols
Protocol 1: Safe Handling of this compound
-
Designated Area: All work with HBTX must be conducted in a designated area, such as a certified chemical fume hood or a glove box, with restricted access.[6][11] The area must be clearly marked with warning signs.[12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Double gloving with nitrile gloves is recommended.[4][13] Gloves must be changed immediately if contaminated.
-
Body Protection: A full-fastened lab coat or disposable coveralls.[4][14]
-
Eye Protection: Tight-sealing safety goggles or a full-face shield.[13][15]
-
Respiratory Protection: If there is a risk of generating aerosols or handling the powdered form, a NIOSH-approved respirator is required.[14][15]
-
-
Handling Procedures:
-
Always use the minimum quantity of HBTX necessary for the experiment.[11]
-
If possible, use pre-made solutions to avoid handling the powdered form.[6] If weighing the powder is necessary, it must be done within a ventilated balance enclosure or fume hood.[11]
-
Use secondary containment (e.g., a tray) for all experimental procedures and for storing the toxin.[11]
-
Do not work alone when handling HBTX.[12]
-
-
Post-Handling:
Protocol 2: Spill Decontamination Procedure
Note: Many toxins can be inactivated by sodium hypochlorite (NaOCl) or sodium hydroxide (NaOH).[16] While specific data for HBTX is limited, a similar approach is recommended.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a plastic sheet or dampen with water to prevent dust from becoming airborne.[4][15]
-
Decontamination Solution: Prepare a fresh solution of at least 1.0% sodium hypochlorite (a 1:5 dilution of typical household bleach).[17][18]
-
Application:
-
Cleanup:
-
Wearing appropriate PPE, use absorbent pads to clean up the decontaminated spill.
-
Wipe the area again with the decontamination solution, followed by a final rinse with water.
-
-
Disposal: All cleanup materials (absorbent pads, contaminated PPE, etc.) must be placed in a sealed, labeled, and impervious container for disposal as hazardous chemical waste.[6]
Protocol 3: Waste Disposal
-
Inactivation: Whenever possible, liquid waste containing HBTX should be chemically inactivated before disposal. Treat the waste with a solution to achieve a final concentration of at least 1.0% NaOCl and allow it to sit for a minimum of 30 minutes.
-
Collection: All solid waste (contaminated vials, pipette tips, gloves, lab coats) and inactivated liquid waste must be collected in clearly labeled, leak-proof hazardous waste containers.[6]
-
Storage: Store waste containers in a secure, designated area away from incompatible materials.[6]
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour any HBTX waste down the drain.[12]
Mandatory Visualizations
Caption: Mechanism of this compound toxicity.
Caption: Workflow for safely handling this compound.
Caption: Emergency response decision tree for HBTX exposure.
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. jackdumbacher.com [jackdumbacher.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Batrachotoxin [chemeurope.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. What You Can Do | Poison Help [poisonhelp.hrsa.gov]
- 8. Biological & Chemical | Riverside Fire Department [riversideca.gov]
- 9. medcoeckapwstorprd01.blob.core.usgovcloudapi.net [medcoeckapwstorprd01.blob.core.usgovcloudapi.net]
- 10. Batrachotoxin [drugfuture.com]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.okstate.edu [ehs.okstate.edu]
- 13. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Article - Biological Safety Manual - ... [policies.unc.edu]
- 17. ehs.washington.edu [ehs.washington.edu]
- 18. uab.cat [uab.cat]
impact of pH and temperature on Homobatrachotoxin activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on Homobatrachotoxin (HBTX) activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound activity?
A1: The activity of batrachotoxins, including this compound, is temperature-dependent. Maximum activity for batrachotoxin has been observed at 37°C.[1] However, studies on batrachotoxin-modified sodium channels have shown that an increase in temperature can decrease the probability of channel opening, suggesting a stabilization of the closed state of the channel.[2]
Q2: How does pH affect the activity of this compound?
A2: The activity of batrachotoxins is more rapid at an alkaline pH.[1] This suggests that the unprotonated form of the toxin is more active. Specific binding of batrachotoxin analogs to sodium channels is negligible at a pH below 6.0, reaches its maximum at pH 8.5, and decreases at pH 9.0.[3][4]
Q3: Is this compound stable across a wide range of pH and temperatures?
A3: While specific stability data for this compound is limited, batrachotoxins are generally stable under typical experimental conditions. However, prolonged exposure to extreme pH values or high temperatures may lead to degradation. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A4: this compound, like other batrachotoxins, is a potent neurotoxin that acts on voltage-gated sodium channels. It binds to the channel and causes it to open at the resting membrane potential and remain open, leading to a persistent influx of sodium ions, membrane depolarization, and ultimately paralysis.
Troubleshooting Guides
Electrophysiology Experiments (Voltage-Clamp)
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect of HBTX on sodium channel currents. | 1. Incorrect pH of the extracellular solution. HBTX activity is significantly lower at acidic pH. | - Ensure the extracellular solution is buffered to a slightly alkaline pH (e.g., 7.4 - 8.5) for optimal activity. |
| 2. Suboptimal temperature. Toxin activity may be reduced at temperatures significantly deviating from 37°C. | - Maintain the experimental temperature at or near 37°C. | |
| 3. Degraded HBTX. The toxin may have lost activity due to improper storage or handling. | - Prepare a fresh stock solution of HBTX. - Avoid multiple freeze-thaw cycles. | |
| 4. Low concentration of HBTX. The concentration used may be insufficient to elicit a response. | - Increase the concentration of HBTX. A dose of 18 x 10⁻⁹ M has been shown to elicit a 50% membrane depolarization in 1 hour.[5] | |
| Inconsistent or variable HBTX effects between experiments. | 1. Fluctuations in temperature. Small changes in temperature can affect the kinetics of HBTX binding and sodium channel gating. | - Use a temperature-controlled perfusion system to maintain a stable temperature throughout the experiment. |
| 2. pH drift in the recording solution. The pH of the buffer may change over time, especially if exposed to air. | - Prepare fresh buffer for each experiment. - Consider using a buffer with a higher buffering capacity. |
Radioligand Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding of radiolabeled ligand. | 1. Incorrect pH of the binding buffer. Non-specific binding can be pH-dependent. | - Optimize the pH of the binding buffer. For batrachotoxin analogs, maximal specific binding is observed at pH 8.5.[3][4] |
| 2. Suboptimal temperature. Temperature can influence the binding affinity and non-specific interactions. | - Perform the binding assay at different temperatures to determine the optimal condition. Inhibition of batrachotoxin analog binding by other toxins is temperature-dependent. | |
| Low specific binding of radiolabeled ligand. | 1. pH is outside the optimal range. Specific binding of batrachotoxin analogs is significantly reduced at pH values below 7.0. | - Adjust the pH of the binding buffer to the optimal range (around 8.5).[3][4] |
| 2. Inappropriate incubation temperature. The binding affinity of HBTX may be sensitive to temperature. | - Optimize the incubation temperature. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the impact of pH and temperature on the activity of batrachotoxins, which are close structural and functional analogs of this compound.
Table 1: Effect of pH on Batrachotoxinin-A Benzoate (BTX-B) Binding
| pH | Specific Binding to Sodium Channels |
| < 6.0 | Negligible[3][4] |
| 8.5 | Maximum[3][4] |
| 9.0 | Decreased from maximum[3][4] |
Table 2: Effect of Temperature on Batrachotoxin Activity
| Temperature | Observation |
| 37°C | Maximum activity observed for batrachotoxin.[1] |
| Increasing Temperature | Decreases the probability of batrachotoxin-modified sodium channel opening.[2] |
Table 3: Potency of this compound at a Specific Temperature
| Compound | Concentration for 50% Membrane Depolarization (in 1 hour) | Temperature |
| This compound | 18 x 10⁻⁹ M[5] | 37°C |
| Batrachotoxin | 4.5 x 10⁻⁹ M[5] | 37°C |
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on voltage-gated sodium channels in cultured mammalian cells.
1. Cell Preparation:
- Culture cells expressing the desired voltage-gated sodium channel subtype to 60-80% confluency.
- On the day of recording, gently detach the cells and plate them onto glass coverslips at a low density.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to the desired experimental value (e.g., 7.4 or 8.5) with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a 1 mM stock solution in DMSO and store at -20°C. Dilute to the final working concentration in the external solution immediately before use.
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at the desired temperature (e.g., 37°C).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Obtain a gigaohm seal (>1 GΩ) on a single cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -100 mV.
- Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
- After recording baseline currents, perfuse the cell with the external solution containing this compound.
- Repeat the voltage-step protocol at regular intervals to observe the time course of the toxin's effect.
4. Data Analysis:
- Measure the peak inward sodium current at each voltage step before and after HBTX application.
- Analyze changes in the voltage-dependence of activation and inactivation.
- Plot current-voltage (I-V) relationships.
Radioligand Binding Assay (Competition Assay)
This protocol describes a competition binding assay to determine the affinity of this compound for sodium channels using a radiolabeled ligand (e.g., [³H]-batrachotoxinin A 20-α-benzoate).
1. Membrane Preparation:
- Homogenize tissue or cells known to express sodium channels in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and large debris.
- Centrifuge the supernatant at high speed to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
- Resuspend the final pellet in binding buffer and determine the protein concentration.
2. Binding Assay:
- Prepare assay tubes containing:
- A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
- A range of concentrations of unlabeled this compound (the competitor).
- Membrane preparation (typically 50-100 µg of protein).
- Binding buffer (e.g., 50 mM HEPES, pH 8.5, 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose) to a final volume.
- For non-specific binding determination, use a saturating concentration of a known sodium channel blocker (e.g., veratridine).
- Incubate the tubes at the desired temperature for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each tube through glass fiber filters under vacuum.
- Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials with scintillation cocktail.
- Count the radioactivity using a scintillation counter.
5. Data Analysis:
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
- Fit the data to a one-site or two-site competition model to determine the IC₅₀ value.
- Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation.
Visualizations
References
- 1. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jackdumbacher.com [jackdumbacher.com]
- 5. homepages.gac.edu [homepages.gac.edu]
overcoming oxidation issues with Homobatrachotoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming oxidation issues associated with Homobatrachotoxin. The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1] Its complex chemical structure, which includes a pyrrole moiety, makes it susceptible to oxidation, particularly when exposed to air, light, or certain chemical environments such as those encountered during thin-layer chromatography.[2] This oxidative degradation can lead to a significant loss of biological activity.
Q2: How can I visually identify potential degradation of my this compound sample?
While subtle chemical changes due to oxidation may not be visible, significant degradation might lead to a change in the color or clarity of the solution. The most reliable method to assess the integrity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A diminished peak for this compound and the appearance of new, unidentified peaks would suggest degradation.
Q3: What are the primary factors that accelerate the oxidation of this compound?
Several factors can accelerate the oxidation of this compound, including:
-
Exposure to Oxygen: Atmospheric oxygen is a key driver of oxidation.
-
Light Exposure: UV and even ambient light can provide the energy to initiate oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Incompatible Solvents: Certain solvents may contain impurities or have properties that promote degradation.
-
pH: The stability of batrachotoxins can be pH-dependent, with increased activity at a more alkaline pH, which might also influence its degradation profile.[3]
-
Repeated Freeze-Thaw Cycles: These can introduce atmospheric oxygen into the solution and degrade the compound.
Troubleshooting Guide: Overcoming Oxidation in Experiments
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Oxidation of this compound leading to reduced potency. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment. 2. Inert Atmosphere: Handle the solid compound and solutions under an inert gas (e.g., argon or nitrogen). 3. Use Antioxidants: Consider adding a low concentration of an antioxidant like Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol) to your stock solutions. 4. Validate Purity: If possible, verify the purity of your stock solution using HPLC before critical experiments. |
| Loss of activity in stock solution over time. | Improper storage conditions leading to gradual oxidation. | 1. Appropriate Solvent: Dissolve this compound in a high-purity, anhydrous solvent such as DMSO or ethanol.[1] 2. Aliquot and Store: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air. 3. Storage Conditions: Store aliquots at -80°C for long-term storage, protected from light. For short-term storage, -20°C may be acceptable. |
| Degradation observed after purification (e.g., TLC or column chromatography). | Exposure to oxygen and reactive surfaces during the purification process. | 1. Use Inert Conditions: Perform chromatographic separations under an inert atmosphere where possible. 2. Solvent Purity: Use high-purity, degassed solvents for your mobile phase. 3. Minimize Exposure Time: Work efficiently to minimize the time the compound is exposed to potentially degrading conditions. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Details | Source |
| Molecular Weight | ~556.7 g/mol (Varies slightly based on isotopic distribution) | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethanol. | [1] |
| Recommended Storage of Solid | -20°C, protected from light and moisture. | General Lab Practice |
| Recommended Storage of Stock Solution | -80°C for long-term storage; -20°C for short-term. Aliquot to avoid freeze-thaw cycles. | General Lab Practice |
| Recommended Solvents for Stock Solution | Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) or Ethanol. | [1] |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution to Minimize Oxidation
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber (or foil-wrapped) microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Inert Atmosphere: Conduct all manipulations of the solid compound and the final solution in a glove box or under a gentle stream of inert gas.
-
Dissolution:
-
Carefully weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
-
Aliquoting:
-
Immediately dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid thawing the remaining stock.
-
-
Storage:
-
Immediately cap the aliquots tightly and store them at -80°C for long-term stability.
-
Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on voltage-gated sodium channels.
Caption: Recommended workflow for handling this compound to minimize oxidation.
References
addressing slow onset of action of Homobatrachotoxin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Homobatrachotoxin (HBTX). The primary focus is to address the perceived slow onset of action during experiments, which is typically attributable to experimental variables rather than the intrinsic properties of the toxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (HBTX) is a potent steroidal alkaloid neurotoxin. Its primary mechanism of action is to bind to voltage-gated sodium channels (NaV) in nerve and muscle cell membranes.[1][2] HBTX acts as a channel agonist, binding to the inner pore of the channel and causing it to lock into an open conformation.[1][2][3] This leads to a persistent, uncontrolled influx of sodium ions, resulting in membrane depolarization and preventing the generation of action potentials, which ultimately leads to paralysis.[2]
Q2: How quickly should I expect to see an effect from HBTX application?
While the precise timing can vary based on the experimental system and concentration used, HBTX is known for its rapid and potent action. Effects can often be observed within minutes of application.[1] A significantly delayed or "slow" onset is not a characteristic of the toxin itself and usually indicates an issue with the experimental setup or reagents.
Q3: What are the key properties of HBTX I should be aware of?
-
Solubility: HBTX is a lipid-soluble molecule and is soluble in organic solvents such as ethanol, methanol, and chloroform.[1]
-
Stability: As a complex organic molecule, HBTX can be sensitive to degradation. Proper storage and handling are crucial to maintain its potency.
-
Binding: The binding of HBTX to sodium channels is strong and often described as irreversible.[2]
-
Temperature and pH Dependence: Batrachotoxin activity is temperature-dependent, with maximum activity reported at 37°C.[2] It is also more effective at an alkaline pH (e.g., 9.0), where it exists primarily in its un-ionized form.[4]
Troubleshooting Guide: Perceived Slow Onset of Action
This guide addresses common issues that may manifest as a slow or weak response to HBTX application.
Q4: I am not observing the expected rapid depolarization after applying HBTX. What are the most likely causes?
A perceived slow onset of action is typically due to one of three factors: the HBTX solution, the cellular preparation, or the experimental conditions.
-
HBTX Reagent Integrity:
-
Degradation: The toxin may have degraded due to improper storage (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles. Always prepare fresh dilutions from a properly stored stock solution for each experiment.[5]
-
Incorrect Concentration: There may be an error in the calculation of the final concentration or in the dilution series.[5] Verify all calculations and ensure pipettes are properly calibrated.
-
Precipitation: HBTX is lipid-soluble. If the final concentration in your aqueous buffer exceeds its solubility limit or if the organic solvent concentration is too low, it may precipitate out of solution, drastically reducing the effective concentration.
-
-
Cellular Preparation Health and Viability:
-
Cell Health: Unhealthy or stressed cells may not respond robustly to stimuli.[5] Ensure your cells are healthy, within a low passage number range, and are not overly confluent before beginning the experiment.
-
Sodium Channel Expression: The cell line or tissue preparation may have a low density of voltage-gated sodium channels, leading to a weaker overall response.
-
Resistant Channels: While unlikely in standard model systems, some species have naturally occurring resistance to batrachotoxins due to mutations in their sodium channels.[6][7]
-
-
Experimental Conditions:
-
Suboptimal Temperature or pH: HBTX activity is optimal at 37°C and alkaline pH.[2][4] Performing experiments at room temperature or in acidic media can reduce its potency.
-
Inadequate Mixing/Perfusion: The HBTX solution may not be reaching the cells effectively. Ensure adequate mixing for bath applications or a sufficient perfusion rate to allow the toxin to access its binding site.
-
Q5: How can I verify that my HBTX stock solution is active?
If you suspect your HBTX stock has degraded, it is best to use a fresh, validated lot. If that is not possible, you can perform a bioassay on a highly sensitive and well-characterized cell line (e.g., a neuroblastoma cell line known to have high NaV expression) using a previously established effective concentration as a positive control.
Q6: Could other compounds in my experimental buffer be interfering with HBTX?
While HBTX has a specific binding site, it is possible for other molecules to interfere. For example, local anesthetics and certain other channel blockers can interact with the inner pore of the sodium channel.[3] Additionally, high concentrations of serum proteins in the media could potentially bind to the lipid-soluble HBTX, reducing its free concentration. Consider reducing the serum concentration during the experiment.[5]
Quantitative Data
The potency of this compound and its analogs can be compared based on their ability to cause membrane depolarization.
| Compound/Analog | Potency Metric | Value (Molar) | Experimental System |
| Batrachotoxin (BTX) | 50% membrane depolarization in 1 hr | 4.5 x 10⁻⁹ M | Rat phrenic nerve-diaphragm |
| This compound | 50% membrane depolarization in 1 hr | 1.8 x 10⁻⁸ M | Rat phrenic nerve-diaphragm |
| Batrachotoxinin-A (BTX-A) | Much lower toxicity | 1000 µg/kg (LD₅₀) | Rodents |
| Batrachotoxin (BTX) | High toxicity | 2-3 µg/kg (LD₅₀) | Mice (intravenous) |
Table compiled from data in multiple sources.[2][4]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Objective: To prepare a fresh, active working solution of HBTX for application to a cellular or tissue preparation.
Materials:
-
This compound (stock solution, typically in ethanol or DMSO)
-
High-purity organic solvent (e.g., ethanol, DMSO)
-
Experimental buffer (e.g., Tyrode's solution, artificial cerebrospinal fluid), pre-warmed to the experimental temperature (e.g., 37°C).
Methodology:
-
Retrieve the HBTX stock solution from its recommended storage condition (typically -20°C or -80°C).
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Perform a serial dilution to create an intermediate stock in your chosen organic solvent. This minimizes the amount of solvent introduced into the final aqueous buffer.
-
To prepare the final working solution, add a small volume of the intermediate stock to the pre-warmed experimental buffer while vortexing or stirring vigorously. This is critical to prevent precipitation of the lipid-soluble HBTX in the aqueous solution.
-
The final concentration of the organic solvent in the experimental buffer should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects on the cells.
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions of HBTX.
Protocol 2: Assessing HBTX Activity with Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of HBTX on voltage-gated sodium currents in a single cell.
Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293 cells expressing a specific NaV subtype, or a neuroblastoma cell line) on glass coverslips suitable for microscopy and electrophysiology.
-
Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external recording solution (experimental buffer).
-
Establish Whole-Cell Configuration: Using a glass micropipette filled with internal solution, approach a single healthy cell and form a gigaseal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Clamp the cell at a negative holding potential (e.g., -100 mV) to ensure all NaV channels are in a closed, non-inactivated state. Apply a series of depolarizing voltage steps to elicit and record baseline sodium currents.
-
HBTX Application: Switch the perfusion system to an external solution containing the desired concentration of HBTX (prepared as in Protocol 1).
-
Post-HBTX Recording: Continuously monitor the holding current. As HBTX modifies the channels to an open state, a significant negative shift in the holding current will be observed.
-
Data Analysis: Compare the sodium currents recorded before and after HBTX application. The expected effects include:
-
A hyperpolarizing shift in the voltage-dependence of activation.
-
Removal of both fast and slow inactivation.
-
A persistent inward (negative) current at the holding potential.
-
Visualizations
Caption: HBTX binds to and locks voltage-gated sodium channels open.
Caption: Standard experimental workflow for assessing HBTX activity.
References
- 1. jackdumbacher.com [jackdumbacher.com]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How do batrachotoxin-bearing frogs and birds avoid self intoxication? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Technical Support Center: Homobatrachotoxin Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Homobatrachotoxin (HBTX). The focus is on minimizing non-specific binding to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding target?
A1: this compound is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1][2][3][4][5][6] Its primary molecular target is the voltage-gated sodium channel (VGSC) in nerve and muscle cells.[1][7][8] HBTX binds with high affinity to these channels, forcing them into an open conformation and causing persistent membrane depolarization, which can lead to paralysis.[1][5][7]
Q2: What are the main causes of high non-specific binding in experiments with this compound?
A2: The primary cause of non-specific binding of this compound is its hydrophobic nature.[7] Being a lipid-soluble molecule, it has a tendency to adhere to plastic surfaces of labware (e.g., microplates, pipette tips) and to hydrophobic regions of proteins other than its intended target. Ionic interactions can also contribute to non-specific binding.
Q3: How can I determine the level of non-specific binding in my assay?
A3: Non-specific binding is determined by measuring the binding of your labeled this compound in the presence of a large excess of an unlabeled competitor. This competitor will occupy the specific binding sites on the voltage-gated sodium channels, so any remaining bound labeled HBTX is considered non-specific.
Q4: What are the most common general strategies to reduce non-specific binding?
A4: Common strategies include:
-
Using Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein are used to coat surfaces and prevent the adherence of the hydrophobic HBTX.
-
Adding Surfactants: Non-ionic detergents such as Tween-20 or Triton X-100 can help to disrupt non-specific hydrophobic interactions.
-
Optimizing Buffer Conditions: Adjusting the pH and ionic strength (salt concentration) of your buffers can minimize non-specific interactions.
-
Pre-treating Labware: Soaking plasticware in a blocking solution can reduce the available sites for non-specific binding.
Troubleshooting Guides
Issue 1: High Background Signal in a Radioligand Binding Assay
-
Possible Cause 1: Insufficient Blocking
-
Solution: Increase the concentration of the blocking agent (e.g., BSA) in your assay buffer. You may also need to increase the incubation time with the blocking buffer to ensure complete coating of the surfaces.
-
-
Possible Cause 2: Hydrophobic Interactions with Assay Plates/Filters
-
Solution: Add a low concentration (0.01% to 0.1%) of a non-ionic surfactant like Tween-20 to your wash buffer. If using a filtration assay, pre-soak the filter mats in a solution of a blocking agent like 0.3% polyethyleneimine (PEI).
-
-
Possible Cause 3: Suboptimal Buffer Composition
-
Solution: Optimize the ionic strength of your buffer by testing a range of salt concentrations (e.g., 50 mM to 200 mM NaCl). Also, ensure the pH of your buffer is stable and appropriate for the target receptor, typically around 7.4.
-
Issue 2: Poor Reproducibility Between Replicates
-
Possible Cause 1: Aggregation of this compound
-
Solution: Due to its hydrophobicity, HBTX can aggregate in aqueous solutions. Briefly vortex or sonicate your HBTX stock solution before preparing dilutions. The inclusion of a low concentration of a non-ionic detergent in the assay buffer can also help maintain its solubility.
-
-
Possible Cause 2: Inconsistent Pipetting and Mixing
-
Solution: Use low-retention pipette tips to minimize the amount of HBTX adhering to the tip surface. Ensure thorough but gentle mixing of all assay components.
-
-
Possible Cause 3: Temperature Fluctuations
-
Solution: Perform all incubation steps at a constant, controlled temperature. Binding kinetics are temperature-dependent, and fluctuations can lead to variability.
-
Data Presentation
The following table summarizes the typical effectiveness of various blocking agents and additives in reducing non-specific binding of hydrophobic ligands like this compound. The values presented are illustrative and should be optimized for your specific experimental setup.
| Blocking Agent / Additive | Typical Concentration Range | Mechanism of Action | Estimated Reduction in Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 0.1% - 5% (w/v) | Blocks hydrophobic and hydrophilic sites on surfaces. | 60% - 80% |
| Casein | 0.5% - 2% (w/v) | A milk protein that effectively blocks non-specific sites. | 70% - 85% |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. | 40% - 60% |
| Triton X-100 | 0.01% - 0.1% (v/v) | Another non-ionic surfactant effective at reducing NSB. | 40% - 60% |
| Polyethyleneimine (PEI) | 0.1% - 0.5% (v/v) | Used to pre-treat filter mats in filtration assays. | 50% - 70% |
| Increased Ionic Strength (NaCl) | 150 mM - 500 mM | Reduces non-specific electrostatic interactions. | 20% - 40% |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound with Whole Cells
This protocol describes a competitive binding assay using a radiolabeled HBTX analog (e.g., [³H]BTX-B) and whole cells expressing voltage-gated sodium channels.
Materials:
-
Cells expressing the voltage-gated sodium channel of interest
-
Binding Buffer: 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4
-
Wash Buffer: Binding Buffer containing 0.1% BSA
-
Radiolabeled this compound analog (e.g., [³H]BTX-B)
-
Unlabeled this compound
-
Scintillation fluid
-
Glass fiber filters (pre-treated with 0.3% PEI)
-
Cell harvester and scintillation counter
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, gently detach the cells and resuspend them in ice-cold Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of cell suspension + 25 µL of radiolabeled HBTX + 25 µL of Binding Buffer.
-
Non-Specific Binding: 50 µL of cell suspension + 25 µL of radiolabeled HBTX + 25 µL of a high concentration of unlabeled HBTX (e.g., 10 µM).
-
Competition: 50 µL of cell suspension + 25 µL of radiolabeled HBTX + 25 µL of varying concentrations of your test compound.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-treated glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Visualizations
Caption: Workflow for assessing non-specific binding of this compound.
Caption: Logical flow for troubleshooting high non-specific binding.
References
- 1. swordbio.com [swordbio.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. High Cell Density Cultivation Process for the Expression of Botulinum Neurotoxin a Receptor Binding Domain [mdpi.com]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound in the genus Pitohui: chemical defense in birds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Blockers Practical Guide - Page 5 [collateral.meridianlifescience.com]
Technical Support Center: Best Practices for the Storage and Handling of Homobatrachotoxin
Disclaimer: Homobatrachotoxin is an extremely potent neurotoxin and should only be handled by trained professionals in a properly equipped laboratory setting. This document is intended as a guide for researchers and assumes strict adherence to all institutional and governmental safety protocols. There is no known antidote for this compound poisoning. In case of exposure, seek immediate medical attention.
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe storage and handling of this compound. Adherence to these best practices is critical for ensuring personnel safety and maintaining the integrity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so hazardous?
A1: this compound is a potent, lipid-soluble steroidal alkaloid neurotoxin.[1] Its extreme toxicity stems from its ability to bind to voltage-gated sodium channels in nerve and muscle cell membranes, forcing them to remain open.[2][3][4][5] This leads to an uncontrolled influx of sodium ions, causing irreversible membrane depolarization, which can result in paralysis, cardiac arrhythmias, and death.[2][3][4] It can be absorbed through the skin, and there is no known antidote.[1][2]
Q2: What are the immediate signs of exposure to this compound?
A2: Exposure, even to minute quantities, can cause local tingling, irritation, and numbness.[1] More significant exposures can rapidly progress to severe symptoms, including convulsions, paralysis, and cardiac or pulmonary failure.[1] Effects can manifest within 10 minutes and last for several hours to over a day.[1]
Q3: How should I properly store this compound?
A3: this compound should be stored as a solid or in a DMSO stock solution at -20°C or -80°C in a tightly sealed, clearly labeled container.[6] To prevent degradation from moisture and repeated temperature fluctuations, it is best to prepare small, single-use aliquots of stock solutions.[6]
Q4: What is the best solvent for preparing a stock solution?
A4: Due to its lipophilic nature, this compound is practically insoluble in water. The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (DMSO).[6] It is also soluble in other organic solvents like methanol, ethanol, and chloroform.[1][6]
Q5: How can I prevent the compound from precipitating in my aqueous experimental buffer?
A5: To avoid precipitation, add the DMSO stock solution to your aqueous buffer in a stepwise manner while gently vortexing. It is crucial to ensure the final DMSO concentration in your assay is low (typically below 0.5%) to prevent solvent-induced artifacts. Preparing an intermediate dilution before the final dilution can also help.[6] If cloudiness still occurs, gently warming the solution to 37°C may aid dissolution, but be mindful of the compound's stability at higher temperatures.[6]
Storage and Stability
Proper storage is paramount to maintaining the potency and integrity of this compound. The following table summarizes the recommended storage conditions and known stability information.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation and oxidation. |
| Solvent for Stock Solution | Anhydrous DMSO | Good solubility and stability in aprotic solvents.[6] |
| Aliquoting | Small, single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound.[6] |
| Light Exposure | Store in the dark (e.g., amber vials) | Protects from potential light-induced degradation. |
| Aqueous Solutions | Prepare fresh for each experiment | Prone to precipitation and degradation; not recommended for storage. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Can cause decomposition. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator water bath
Procedure (Perform all steps in a certified chemical fume hood):
-
Pre-weighing: Tare a sterile microcentrifuge tube on a calibrated precision balance.
-
Weighing this compound: Carefully add the desired amount of solid this compound to the tube. Record the exact weight.
-
Solvent Addition: Based on the recorded weight, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and briefly vortex.
-
Sonication: Sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.[6]
-
Aliquoting: Dispense the stock solution into smaller, single-use amber microcentrifuge tubes.
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.
Protocol for Decontamination and Spill Management
Immediate Actions for Any Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Personal Decontamination: If there was personal contact, immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
Spill Cleanup Procedure (for trained personnel with appropriate PPE):
-
Personal Protective Equipment (PPE): Wear two pairs of nitrile gloves, a disposable lab coat, safety goggles, and a respirator.
-
Containment: For a liquid spill, cover with an absorbent material. For a powder spill, gently cover with damp paper towels to avoid aerosolizing the powder.
-
Inactivation: Carefully apply a 1:10 dilution of household bleach (approximately 0.5% sodium hypochlorite) to the spill area, starting from the perimeter and working inwards.
-
Contact Time: Allow a minimum of 30 minutes of contact time for the bleach solution to inactivate the toxin.
-
Cleanup: Collect all contaminated materials (absorbent pads, paper towels, etc.) using tongs or forceps and place them in a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area again with the bleach solution, followed by a rinse with 70% ethanol, and finally with water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect in the experiment. | 1. Degradation of this compound: Compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the aqueous buffer. 2. Precipitation: The compound may have precipitated out of the aqueous solution, leading to a lower effective concentration. | 1. Always use fresh aliquots for experiments. Prepare aqueous solutions immediately before use. 2. Follow the recommended procedure for diluting the DMSO stock into the aqueous buffer. Ensure the final DMSO concentration is below 0.5%.[6] |
| Cloudiness or precipitation observed when adding to aqueous buffer. | Poor solubility: The lipophilic nature of this compound makes it prone to precipitation in aqueous media. | - Ensure the final DMSO concentration is sufficient to maintain solubility (but <0.5%). - Prepare an intermediate dilution of the stock solution in the experimental buffer before the final dilution. - Gently warm the final solution to 37°C to aid dissolution, but be cautious of potential degradation at higher temperatures.[6] |
| Variable results between experimental days. | 1. Inconsistent solution preparation: Small errors in serial dilutions can lead to significant concentration differences. 2. Freeze-thaw degradation: Using the same stock aliquot multiple times. | 1. Use calibrated pipettes and be meticulous in your dilution technique. 2. Always use a fresh, single-use aliquot of the stock solution for each experiment. |
Visualizations
Below are diagrams illustrating key workflows and concepts for working with this compound.
Caption: Workflow for preparing this compound (HBTX) stock solutions.
Caption: Logical workflow for troubleshooting failed experiments.
Caption: Simplified signaling pathway of this compound.
References
refining experimental conditions for Homobatrachotoxin studies
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Homobatrachotoxin (HBTX), a potent neurotoxin that selectively activates voltage-gated sodium channels.
Troubleshooting Guide
This section addresses common issues encountered during HBTX experiments in a question-and-answer format.
| Question | Possible Cause | Recommended Solution |
| Q1: Why am I seeing no, or a very weak, response to HBTX application? | 1. Inadequate Concentration: The HBTX concentration may be too low to elicit a response in your specific cell type or preparation. | 1. Increase Concentration: Gradually increase the HBTX concentration. Effective concentrations for membrane depolarization can be in the low nanomolar range (e.g., ~18 nM for 50% depolarization in 1 hour)[1]. |
| 2. Toxin Instability/Degradation: HBTX can be susceptible to oxidation, especially during purification or prolonged storage[2]. | 2. Use Fresh Aliquots: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent at -20°C or below. | |
| 3. pH of External Solution: The activity of batrachotoxins is pH-dependent, with greater efficacy at a more alkaline pH[1][3]. | 3. Check/Adjust pH: Ensure the pH of your extracellular/perfusion buffer is optimal. HBTX is more effective at alkaline pH (e.g., pH 9.0) as the un-ionized form may be more active[1][3]. | |
| 4. Insensitive Sodium Channel Subtype: The target tissue or cell line may express sodium channel isoforms that are less sensitive to HBTX. | 4. Verify Channel Expression: Confirm the expression of HBTX-sensitive sodium channel subtypes (e.g., most neuronal and muscle isoforms) in your model system. | |
| Q2: My HBTX solution appears cloudy or precipitated. What should I do? | 1. Poor Solubility: HBTX is a lipid-soluble steroidal alkaloid and has low solubility in aqueous solutions[4]. | 1. Use an Organic Solvent for Stock: Prepare a high-concentration stock solution in an organic solvent like ethanol, methanol, or DMSO[4]. |
| 2. Precipitation in Final Buffer: The final concentration of the organic solvent in your aqueous experimental buffer may be too low to maintain HBTX solubility. | 2. Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent is sufficient to keep HBTX in solution but low enough to not affect the cells (typically <0.1% for DMSO). Sonication can aid in dissolving the compound in the final buffer. | |
| Q3: The response to HBTX is irreversible, and I cannot wash it out. Is this normal? | 1. "Irreversible" Binding: The binding of batrachotoxins to sodium channels is extremely strong and dissociates very slowly, often being described as practically irreversible[3][4]. | 1. Acknowledge Irreversibility: This is an expected characteristic of the toxin. Plan experiments accordingly, as washout and re-application on the same preparation are generally not feasible. Effects can last for hours or even more than a day[4]. |
| 2. High Toxin Concentration: Using a very high concentration can exacerbate the apparent irreversibility. | 2. Use the Lowest Effective Concentration: Titrate the HBTX concentration to the minimum required to achieve the desired effect, which may allow for partial, albeit very slow, reversal in some systems. | |
| Q4: I am observing rapid cell death after applying HBTX. How can I mitigate this? | 1. Massive Ion Influx: HBTX causes a massive, sustained influx of sodium ions, leading to severe membrane depolarization[3][4]. This disrupts ionic homeostasis, can trigger excitotoxicity, and causes osmotic swelling and structural changes, leading to cell death[3]. | 1. Reduce Exposure Time: For mechanistic studies, use the shortest possible exposure time that still allows for a measurable effect. |
| 2. Use Lower Concentrations: High concentrations will accelerate cell death. Use the lowest effective concentration possible. | 2. Modify External Ion Concentration: In some experimental setups, reducing the external sodium concentration can temper the toxic effects, although this will also reduce the primary depolarizing effect[1]. |
Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of action for this compound? A: this compound is a potent neurotoxin that binds to voltage-gated sodium channels (NaV) in nerve and muscle cells.[4] It acts as a channel agonist, binding to site 2 of the channel protein and stabilizing it in the open conformation.[5][6] This leads to a persistent, uncontrolled influx of sodium ions, causing strong membrane depolarization and preventing the generation of normal action potentials, which results in paralysis.[3][4]
-
Q: How does HBTX binding affect sodium channel function? A: HBTX binding profoundly alters channel gating. It causes a hyperpolarizing shift in the voltage dependence of activation (making the channel open at more negative potentials), virtually eliminates both fast and slow inactivation, and can reduce the single-channel conductance.[7]
-
Q: What is a typical effective concentration range for HBTX? A: The effective concentration is highly dependent on the experimental system. However, concentrations in the low nanomolar range are often sufficient to see significant effects. For example, one study found that 18 nM HBTX caused a 50% membrane depolarization in muscle tissue within one hour.[1]
-
Q: How should I prepare and store HBTX? A: HBTX is lipid-soluble and should be dissolved in an organic solvent such as ethanol, methanol, or chloroform to create a concentrated stock solution.[4] This stock solution should be stored in tightly sealed vials at -20°C or colder to minimize degradation. For experiments, dilute the stock into your aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
-
Q: Is there an antidote or a way to reverse the effects of HBTX? A: Currently, there is no effective antidote for batrachotoxin poisoning.[3] The effects of channel blockers like Tetrodotoxin (TTX) can counteract the sodium influx caused by HBTX, but they do not displace HBTX from its binding site.[1][8] Due to the toxin's high affinity and near-irreversible binding, washout is generally ineffective.[3][4]
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| LD₅₀ (subcutaneous) | ~2-3 µg/kg | Mouse | [3][4] |
| EC₅₀ (Depolarization) | 18 x 10⁻⁹ M (18 nM) | Muscle Membrane | [1] |
| Single Channel Conductance | ~10 pS (BTX-modified) | Neuroblastoma Cells | [9] |
| Optimal Temperature | 37 °C (99 °F) | (General) | [3] |
| Optimal pH | Alkaline (e.g., 9.0) | (General) | [1][3] |
Experimental Protocols & Visualizations
HBTX Signaling Pathway
HBTX acts by binding to and locking open voltage-gated sodium channels, leading to uncontrolled sodium influx and persistent membrane depolarization. This initial event triggers a cascade of downstream cellular responses.
Caption: Mechanism of this compound action on voltage-gated sodium channels.
General Experimental Workflow for Patch-Clamp Electrophysiology
This workflow outlines the key steps for assessing the effect of HBTX on ion channels using the whole-cell patch-clamp technique.
Caption: A typical experimental workflow for studying HBTX with patch-clamp.
Detailed Protocol: Whole-Cell Patch-Clamp Recording
This protocol is a general guideline and should be adapted for specific cell types and equipment.
-
Solution Preparation:
-
External Solution (ACSF): Prepare artificial cerebrospinal fluid (or other appropriate saline solution) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Bubble with 95% O₂/5% CO₂ for a final pH of 7.4.[10]
-
Internal Solution: Prepare a pipette solution containing (in mM): 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 0.4 CaCl₂. Adjust pH to 7.3 with KOH.[10] Filter through a 0.2 µm filter.
-
HBTX Working Solution: From a frozen stock (e.g., 1 mM in DMSO), prepare the final working concentration (e.g., 20 nM) in the external solution immediately before use.
-
-
Cell/Slice Preparation:
-
Pipette Preparation and Seal Formation:
-
Pull borosilicate glass pipettes to a resistance of 4-8 MΩ.[11]
-
Fill the pipette with the internal solution.
-
Under visual control, approach a target cell with the pipette while applying positive pressure.[10]
-
Once the pipette touches the cell membrane (indicated by an increase in resistance), release the positive pressure to form a Giga-ohm (GΩ) seal.[10]
-
-
Recording:
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the membrane patch under the pipette tip to gain electrical and molecular access to the cell interior.[11]
-
Baseline Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record baseline sodium currents elicited by voltage steps. In current-clamp mode, record the resting membrane potential and action potential firing in response to current injections.
-
HBTX Application: Switch the perfusion system to the HBTX-containing external solution.
-
Effect Recording: Continuously monitor the holding current in voltage-clamp (a large inward shift is expected) or the membrane potential in current-clamp (a strong depolarization is expected). The near-irreversible nature of HBTX means a stable effect will develop over several minutes without washout.[3][4]
-
-
Data Analysis:
-
Analyze changes in holding current, membrane potential, current-voltage (I-V) relationships, and channel activation/inactivation properties before and after HBTX application.
-
Troubleshooting Logic Diagram
This decision tree provides a logical workflow for troubleshooting experiments where HBTX fails to produce the expected effect.
Caption: A decision tree for troubleshooting lack of HBTX response.
References
- 1. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 4. jackdumbacher.com [jackdumbacher.com]
- 5. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 6. Batrachotoxin acts as a stent to hold open homotetrameric prokaryotic voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. chegg.com [chegg.com]
- 9. Gating kinetics of batrachotoxin-modified sodium channels in neuroblastoma cells determined from single-channel measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patch Clamp Protocol [labome.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Validation & Comparative
Validating Homobatrachotoxin Effects with Tetrodotoxin Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Homobatrachotoxin (HBTX) and Tetrodotoxin (TTX) on voltage-gated sodium channels (Nav). It details their distinct mechanisms of action, presents supporting experimental data, and outlines protocols for validating the effects of HBTX through its antagonism by TTX.
Introduction: Two Potent Toxins Targeting a Single Channel
This compound, a steroidal alkaloid, and Tetrodotoxin, a non-protein neurotoxin, are both potent modulators of voltage-gated sodium channels, critical components of action potential propagation in excitable cells. Despite their shared target, their mechanisms of action are fundamentally different, leading to opposing physiological effects. HBTX acts as an allosteric activator, causing persistent channel opening, while TTX is a pore blocker, leading to the cessation of ion flow. This guide explores this antagonistic relationship, providing a framework for its experimental validation.
Mechanisms of Action: An Activator vs. a Blocker
This compound and its close analog Batrachotoxin (BTX) bind to neurotoxin receptor site 2, located in the inner pore of the voltage-gated sodium channel.[1][2] This binding stabilizes the channel in its open conformation, leading to several key effects:
-
Hyperpolarizing shift in the voltage-dependence of activation: The channel is more likely to open at more negative membrane potentials.[1]
-
Removal of fast and slow inactivation: The channel remains open for prolonged periods, leading to a persistent influx of sodium ions.[3]
-
Membrane depolarization: The sustained sodium influx leads to a persistent depolarization of the cell membrane.[4]
In contrast, Tetrodotoxin binds to neurotoxin receptor site 1, located at the extracellular opening of the channel pore.[5] By physically occluding the pore, TTX prevents the passage of sodium ions, effectively blocking action potential propagation.[6]
This fundamental difference in binding sites and mechanisms forms the basis for the antagonistic relationship between HBTX and TTX. While HBTX forces the channel open, TTX can still bind to its external site and plug the pore, thereby preventing the HBTX-induced sodium influx.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound (data primarily from its close analog, Batrachotoxin) and Tetrodotoxin on various voltage-gated sodium channel subtypes.
Table 1: this compound (Batrachotoxin) Effects on Voltage-Gated Sodium Channels
| Parameter | Nav Subtype(s) | Value | Notes |
| Kd | Mouse cerebral cortex vesicles | 25-56 nM | For [3H]BTX-B binding.[4] |
| Kd | Voltage-sensitive sodium channels | 180 nM | For a fluorescent BTX derivative.[8] |
| K0.5 (Depolarization) | Guinea pig cerebral cortex vesicles | 0.011 µM | Time- and concentration-dependent depolarization.[4] |
| Effect on Activation | General | ~ -50 mV shift | Hyperpolarizing shift in the voltage-dependence of activation.[9] |
| Effect on Inactivation | General | Complete removal | Eliminates both fast and slow inactivation.[3] |
Table 2: Tetrodotoxin Effects on Voltage-Gated Sodium Channels
| Parameter | Nav Subtype | IC50 | Reference |
| IC50 | Nav1.1 | 4.1 nM | [10] |
| IC50 | Nav1.2 | 14 nM | [10] |
| IC50 | Nav1.3 | 5.3 nM | [10] |
| IC50 | Nav1.4 | 5 nM | [11] |
| IC50 | Nav1.5 | >30 nM (Resistant) | [10] |
| IC50 | Nav1.6 | 2.3 nM | [10] |
| IC50 | Nav1.7 | 90 nM | [12] |
| IC50 | Nav1.8 | >30 nM (Resistant) | [10] |
Experimental Protocols
This section provides a detailed methodology for validating the antagonistic effects of TTX on HBTX-modified voltage-gated sodium channels using whole-cell voltage-clamp electrophysiology.
Cell Preparation and Solutions
-
Cell Culture: Use a cell line stably expressing the desired Nav channel subtype (e.g., HEK293 or CHO cells). Culture cells under standard conditions.
-
External (Bath) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Toxin Preparation: Prepare stock solutions of this compound (or Batrachotoxin) in ethanol and Tetrodotoxin in the external solution. Dilute to final concentrations in the external solution immediately before use.
Whole-Cell Voltage-Clamp Recording
-
Establish Whole-Cell Configuration: Using a patch-clamp amplifier and micromanipulator, form a gigaseal between the patch pipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Voltage Protocol for Activation:
-
Holding Potential: -120 mV
-
Test Pulses: Step depolarizations from -80 mV to +60 mV in 10 mV increments for 50 ms.
-
-
Voltage Protocol for Inactivation:
-
Holding Potential: -120 mV
-
Pre-pulse: A 500 ms pre-pulse to various potentials (e.g., -140 mV to 0 mV in 10 mV steps).
-
Test Pulse: A 20 ms step to 0 mV.
-
-
Data Acquisition: Record sodium currents using appropriate data acquisition software.
Toxin Application and Antagonism Protocol
-
Baseline Recording: Record baseline sodium currents using the activation and inactivation protocols in the absence of any toxins.
-
This compound Application: Perfuse the cell with the external solution containing HBTX (e.g., 1-10 µM). To facilitate binding to the open state, apply a series of depolarizing pulses (e.g., 200 pulses to 0 mV for 50 ms at 2 Hz).[13][14]
-
Record HBTX Effect: After HBTX modification is evident (i.e., persistent inward current and removal of inactivation), record currents using the activation and inactivation protocols.
-
Tetrodotoxin Application: While continuing to perfuse with the HBTX-containing solution, add TTX to the perfusate at a concentration sufficient to block the specific Nav subtype being studied (refer to Table 2).
-
Record Antagonistic Effect: Record the sodium currents in the presence of both HBTX and TTX. A significant reduction or complete block of the HBTX-induced persistent current validates the antagonistic effect of TTX.
-
Washout: If possible, perfuse the cell with the toxin-free external solution to observe the reversibility of the effects.
Mandatory Visualizations
Signaling Pathway of HBTX and TTX on a Voltage-Gated Sodium Channel
Caption: HBTX and TTX bind to distinct sites on the Nav channel, causing opposing effects.
Experimental Workflow for Validating TTX Antagonism of HBTX
Caption: A stepwise workflow for the electrophysiological validation of TTX antagonism.
Logical Relationship of HBTX and TTX Antagonism
Caption: TTX antagonizes HBTX by blocking the pore, preventing the HBTX-induced Na+ influx.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Batrachotoxin-induced depolarization and [3H]batrachotoxinin-a 20 alpha-benzoate binding in a vesicular preparation from guinea pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Toxins Influence Voltage-Gated Sodium Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Batrachotoxinin-A N-methylanthranilate, a new fluorescent ligand for voltage-sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage gated sodium channels as drug discovery targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Challenges Resulting From the Loss of Function of Nav1.4 in Neuromuscular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
Comparative Analysis of Homobatrachotoxin and Batrachotoxin on Sodium Channel Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of Homobatrachotoxin and Batrachotoxin on voltage-gated sodium channels. While both are potent neurotoxins with remarkably similar mechanisms of action, this document consolidates the available experimental data to highlight their known functional impacts.
Introduction to Batrachotoxins
Batrachotoxin (BTX) and this compound are steroidal alkaloids found in the skin secretions of poison dart frogs of the genus Phyllobates and certain species of birds and beetles.[1] These toxins are renowned for their extreme potency and are classified as neurotoxins and cardiotoxins due to their profound effects on excitable cells.[1] this compound is a close structural analog of Batrachotoxin, differing only by the substitution of an ethyl group for a methyl group on the pyrrole moiety.[2] Often, the literature refers to them collectively as "batrachotoxins" due to their similar biological activities.[2][3][4][5]
Mechanism of Action
Both this compound and Batrachotoxin exert their effects by binding to neurotoxin receptor site 2 located in the inner pore of voltage-gated sodium channels (NaVs).[5] This binding induces a dramatic conformational change in the channel, leading to:
-
Persistent Activation: The toxins cause a hyperpolarizing shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials, closer to the resting potential.[6][7]
-
Inhibition of Inactivation: They effectively remove both fast and slow inactivation, causing the channels to remain open for prolonged periods.[6]
-
Altered Ion Selectivity and Conductance: The toxins can also modify the ion selectivity and reduce the single-channel conductance of NaVs.
This sustained opening of sodium channels leads to a massive influx of sodium ions, causing persistent depolarization of nerve and muscle cell membranes. This disruption of the normal electrical signaling leads to paralysis and cardiac arrhythmias.[1]
Comparative Effects on Sodium Channel Function
The majority of detailed electrophysiological studies have been conducted using Batrachotoxin. The following table summarizes the key quantitative data for the effects of Batrachotoxin on the rat skeletal muscle sodium channel (rNaV1.4).
| Parameter | Value | Sodium Channel Isoform | Reference |
| Shift in V1/2 of Activation | -45 mV | rNaV1.4 | [8][9] |
| EC50 for V1/2 Shift | 2074 nM | rNaV1.4 | [8] |
| Effect on Inactivation | Blocks fast and slow inactivation | rNaV1.4 | [8] |
It is widely understood that this compound induces the same qualitative effects on sodium channels, and its potency is considered to be in the same range as Batrachotoxin.[3][5]
Signaling Pathway and Experimental Workflow
The interaction of Batrachotoxins with the sodium channel is a direct one, leading to a cascade of downstream cellular events initiated by uncontrolled sodium influx. The following diagrams illustrate this pathway and a typical experimental workflow for its investigation.
Caption: Signaling pathway of Batrachotoxin/Homobatrachotoxin on sodium channels.
Caption: Experimental workflow for studying toxin effects on sodium channels.
Experimental Protocols
The following is a generalized protocol for assessing the effects of Batrachotoxins on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology, based on methodologies described in the literature.[8][9][10][11]
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions.
-
Cells are transiently transfected with the cDNA encoding the desired sodium channel α-subunit (e.g., rNaV1.4) using a suitable transfection reagent like Lipofectamine.[12]
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.
-
-
Recording Setup:
3. Voltage-Clamp Protocols:
-
Holding Potential: Cells are held at a negative potential where most channels are in the closed state, typically -100 mV or -120 mV.[9]
-
Activation Protocol:
-
To determine the voltage-dependence of activation, cells are depolarized with a series of voltage steps (e.g., from -100 mV to +50 mV in 5 or 10 mV increments).
-
The peak current at each voltage is measured to construct a current-voltage (I-V) relationship.
-
Conductance (G) is calculated from the peak current and plotted against the test potential. The data is then fitted with a Boltzmann function to determine the half-activation potential (V1/2).
-
-
Toxin Application:
-
Batrachotoxins are lipid-soluble and can be applied externally via the perfusion system.
-
Because Batrachotoxin preferentially binds to the open state of the channel, a "use-dependence" protocol is often employed to facilitate toxin binding. This involves repetitive depolarizing pulses (e.g., 20 ms pulses to 0 mV at a frequency of 2 Hz) in the presence of the toxin.[8]
-
-
Post-Toxin Recording:
-
After toxin application and a stabilization period, the activation protocol is repeated to measure the shift in the voltage-dependence of activation.
-
The removal of inactivation is observed as a sustained, non-inactivating current during prolonged depolarizing pulses.
-
4. Data Analysis:
-
The shift in the V1/2 of activation is calculated by comparing the Boltzmann fits of the conductance-voltage curves before and after toxin application.
-
Concentration-response curves are generated by applying a range of toxin concentrations and measuring the resulting shift in V1/2. These curves are then fitted with a Hill equation to determine the EC50.[8]
References
- 1. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jackdumbacher.com [jackdumbacher.com]
- 4. Batrachotoxin [people.wou.edu]
- 5. repository.si.edu [repository.si.edu]
- 6. Batrachotoxin modifies the gating kinetics of sodium channels in internally perfused neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of properties of batrachotoxin modified sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. rupress.org [rupress.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent neurotoxins, homobatrachotoxin and veratridine, on voltage-gated sodium (Nav) channels. By leveraging experimental data, this document aims to elucidate the distinct ways these molecules modulate channel function, offering valuable insights for neurobiology research and drug discovery.
Overview of this compound and Veratridine
This compound, a close analog of batrachotoxin, is a steroidal alkaloid neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1] It is one of the most potent known activators of voltage-gated sodium channels. Veratridine is a plant-derived steroidal alkaloid found in species of the lily family (Liliaceae) that also acts as a Nav channel activator.[2] Both toxins cause persistent activation of Nav channels, leading to membrane depolarization and hyperexcitability of nerve and muscle cells. However, their potency, binding characteristics, and detailed mechanisms of action exhibit significant differences.
Quantitative Comparison of Toxin Effects
The following tables summarize the quantitative effects of this compound (often studied as batrachotoxin, BTX) and veratridine on various Nav channel subtypes. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions and channel subtypes used across different studies.
Table 1: Potency of Veratridine on Human Nav Channel Subtypes
| Nav Channel Subtype | Effect | Parameter | Value (µM) | Reference |
| Nav1.1 | Activation | EC50 | 21 | |
| Nav1.2 | Activation | EC50 | 16 | |
| Nav1.3 | Activation | EC50 | 12 | |
| Nav1.4 | Activation | EC50 | 16 | |
| Nav1.5 | Activation | EC50 | 23-28 | [3] |
| Nav1.6 | Activation | EC50 | 10 | |
| Nav1.7 | Activation | EC50 | 8-9.53 | [2][3] |
| Nav1.7 | Inhibition of Peak Current | IC50 | 18.39 | [2] |
| Nav1.8 | Activation | EC50 | 169 (as deltamethrin) |
Table 2: Effects of this compound (as Batrachotoxin) and Veratridine on Nav Channel Gating Properties
| Parameter | This compound (Batrachotoxin) | Veratridine | References |
| Binding Affinity (Kd) | ~50 nM | ~7 µM | [4] |
| Binding Characteristics | Binds almost irreversibly, dissociation is very slow. | Reversible binding, dissociates upon membrane hyperpolarization. | [5][6] |
| Effect on V1/2 of Activation | Large hyperpolarizing shift (e.g., -33.6 to -37.4 mV for Pum Nav1.4/1.5) | Hyperpolarizing shift (e.g., -6.5 mV for hNav1.7 at 75 µM) | [2][7] |
| Effect on Inactivation | Complete removal of fast and slow inactivation. | Inhibits inactivation, but modified channels can still inactivate. | [8][9] |
| Single Channel Conductance | Reduces single-channel conductance. | Can reduce single-channel conductance, with some reports of subconductance states. | [8] |
| State Dependence | Preferentially binds to the open state of the channel. | Binds to the open state of the channel. | [10] |
Mechanism of Action and Binding Sites
This compound and veratridine both target neurotoxin receptor site 2 on the alpha subunit of Nav channels, but their precise binding interactions and the resulting conformational changes in the channel differ significantly.
This compound: The "Stent" Model
This compound, and more extensively studied batrachotoxin, acts as a molecular "stent," physically holding the channel in an open conformation.[1] Recent cryogenic electron microscopy (cryo-EM) studies of a Nav1.5 channel in complex with a batrachotoxin derivative have revealed a dual-receptor site mechanism. Two toxin molecules bind simultaneously at the interface between different domains within the channel's inner pore.[11] This dual binding stabilizes the S6 segments, which form the activation gate, in an open state, leading to persistent sodium influx.[11] Mutagenesis studies have identified key residues in the IS6 and IVS6 transmembrane segments as critical for batrachotoxin binding.[10]
Veratridine: An Allosteric Modulator at the Pore's Mouth
Veratridine also binds within the inner pore of the Nav channel, but its interaction is less permanent than that of this compound.[5] Studies suggest that veratridine's binding is highly dependent on the channel's conformational state, with a strong preference for the open state.[10] Recent research on the Nav1.5 channel suggests that veratridine may bind at the "mouth" of the pore on the cytosolic side, in a partially solvent-exposed area.[12][13] This binding at an alternative site might induce an allosteric mechanism to inhibit channel inactivation.[12][13] Site-directed mutagenesis experiments have shown that mutations in this "mouth" region significantly affect veratridine binding, while mutations deeper in the pore have little effect.[12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and a typical experimental workflow for studying these toxins.
Caption: this compound binds tightly to the open Nav channel, causing persistent Na+ influx.
Caption: Veratridine reversibly binds to the open Nav channel, leading to sustained depolarization.
Caption: A typical workflow for studying the effects of toxins on Nav channels.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound and veratridine on Nav channels using whole-cell patch-clamp electrophysiology.
Cell Preparation
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous Nav channel expression. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.
-
Transfection: Cells are transiently transfected with a plasmid containing the cDNA for the specific human Nav channel alpha subunit of interest (e.g., Nav1.7) and a co-reporter gene (e.g., green fluorescent protein, GFP) using a suitable transfection reagent (e.g., Lipofectamine). Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
Transfected cells (identified by GFP fluorescence) are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution are used to form a giga-ohm seal with the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, the membrane is depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) for a short duration (e.g., 50 ms).
-
Steady-State Inactivation: From a holding potential of -120 mV, a series of 500 ms pre-pulses to various potentials are applied before a test pulse to a potential that elicits a maximal sodium current (e.g., -10 mV).
-
-
Toxin Application:
-
After recording baseline currents, the external solution is switched to one containing the desired concentration of this compound or veratridine.
-
Due to the use-dependent nature of these toxins, a series of depolarizing pulses may be applied to facilitate toxin binding to the open state of the channels.
-
The same voltage protocols are then applied to record the toxin-modified currents.
-
Data Analysis
-
Current-Voltage Curves: Peak inward currents at each test potential are plotted against the voltage to generate I-V curves.
-
Gating Parameters: Conductance-voltage relationships are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k). Similarly, steady-state inactivation curves are fitted to a Boltzmann function to determine the half-maximal inactivation voltage.
-
Dose-Response Curves: The effect of different concentrations of the toxin on a specific parameter (e.g., potentiation of late current or inhibition of peak current) is measured and plotted against the logarithm of the toxin concentration. The data is then fitted with a Hill equation to determine the EC50 or IC50 value.
Conclusion
This compound and veratridine, while both potent activators of voltage-gated sodium channels, exhibit distinct mechanisms of action that are crucial for researchers to understand. This compound's near-irreversible binding and its ability to act as a molecular stent to hold the channel open contrast with veratridine's reversible, state-dependent binding and its proposed allosteric modulatory action at the pore's entrance. These differences in their molecular interactions with Nav channels underscore the complexity of ion channel pharmacology and provide a valuable framework for the development of novel therapeutics targeting these critical proteins. The experimental protocols and comparative data presented in this guide offer a foundation for further investigation into the nuanced effects of these and other neurotoxins on Nav channel function.
References
- 1. The interaction between the activator agents batrachotoxin and veratridine and the gating processes of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. Neurotoxins and Their Binding Areas on Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Single Na+ channels activated by veratridine and batrachotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of New Batrachotoxin-sensing Residues in Segment IIIS6 of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Veratridine Can Bind to a Site at the Mouth of the Channel Pore at Human Cardiac Sodium Channel NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Comparative Guide to Identifying Homobatrachotoxin Binding Sites via Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of site-directed mutagenesis to identify and characterize the binding site of homobatrachotoxin (HBTX) and its parent compound, batrachotoxin (BTX), on voltage-gated sodium channels (Nav). This compound, a potent steroidal alkaloid, is a valuable tool for probing Nav channel structure and function. Understanding its binding site at the molecular level is crucial for elucidating the mechanisms of channel gating and for the rational design of novel therapeutics targeting these channels.
Introduction to this compound and Voltage-Gated Sodium Channels
This compound (HBTX) and batrachotoxin (BTX) are potent neurotoxins originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1] These toxins are unique among Nav channel modulators as they affect nearly every measurable property of the channel, including the threshold potential of activation, inactivation, ion selectivity, and conduction.[2] They bind to a receptor site within the inner pore of the channel, known as neurotoxin receptor site 2.[1][3] This binding locks the channel in an open state by causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting inactivation, leading to a persistent influx of sodium ions and membrane depolarization.[1][4]
Site-directed mutagenesis has been an indispensable technique for identifying the specific amino acid residues that form this binding pocket.[1][5][6] By systematically replacing individual amino acids and assessing the functional consequences with electrophysiology, researchers have constructed a detailed map of the toxin-channel interface.
Quantitative Comparison of Key Residues in HBTX/BTX Binding
Site-directed mutagenesis studies, primarily on the rat skeletal muscle sodium channel (rNav1.4), have identified several key residues within the pore-lining transmembrane segments (S6) of all four domains (D1-D4) and the P-loop of domain 3 as critical components of the BTX binding site.[5][7] The following table summarizes the effects of specific mutations on channel sensitivity to BTX and its analogs, providing a comparative look at their importance.
| Nav Channel Domain & Segment | Original Residue | Mutant Residue | Effect on BTX/Analog Sensitivity | Reference |
| Domain 1, Segment 6 (D1S6) | Asparagine (N) | Lysine (K) | Marked influence on binding of BTX and its analog, 1b. | [1] |
| Isoleucine (I) | Valine (V) | Contributes to natural BTX autoresistance in P. terribilis. | [7] | |
| Domain 2, Segment 6 (D2S6) | Asparagine (N) | Lysine (K) | Marked influence on binding of BTX and its analog, 1b. | [1] |
| Domain 3, P-Loop | Phenylalanine (F) | Lysine (K) | Severely resistant to BTX.[5][8] | [5][8] |
| Phenylalanine (F) | Arginine (R) | Severely resistant to BTX.[5][8] | [5][8] | |
| Phenylalanine (F) | Alanine (A) | Modest increase in affinity for BTX analog 1b. | [1] | |
| Domain 3, Segment 6 (D3S6) | Phenylalanine (F) | Lysine (K) | Marked influence on binding of BTX and its analog, 1b. | [1] |
| Domain 4, Segment 6 (D4S6) | Phenylalanine (F) | Alanine (A) | Strongly reduced channel sensitivity to BTX. | [9] |
| Phenylalanine (F) | Isoleucine (I) | Strongly reduced channel sensitivity to BTX. | [9] | |
| Phenylalanine (F) | Cysteine (C) | Modestly decreased toxin action; allowed for study of toxin dissociation. | [9] | |
| Asparagine (N) | Threonine (T) | Confers complete BTX-resistant phenotype; a key natural substitution in P. terribilis. | [7] | |
| Asparagine (N) | Lysine (K) | Most destabilizing effect on the binding of BTX analogs.[7] Marked influence on BTX binding.[1] | [1][7] | |
| Asparagine (N) | Alanine (A) | Modest increase in affinity for BTX analog 1b, while being a BTX-destabilizing mutation. | [1] |
Note: The data highlights that the binding pocket is not a single point but a constellation of residues. Mutations to charged (Lysine, Arginine) or bulky residues often have the most significant impact, suggesting both steric and electrostatic interactions are crucial for toxin binding.
Experimental Protocols
The identification of these critical residues relies on a standardized workflow involving molecular biology and functional analysis.
Site-Directed Mutagenesis Protocol
This protocol describes the generation of point mutations in a plasmid containing the cDNA for a voltage-gated sodium channel, such as rNav1.4.[6][10]
-
Template Preparation: A mammalian expression plasmid (e.g., pcDNA3.1) containing the full-length wild-type cDNA of the target Nav channel is purified and used as the template.
-
Mutagenic Primer Design: Two complementary oligonucleotide primers are designed. Each primer contains the desired mutation and is typically 25-45 bases in length with a melting temperature (Tm) ≥ 78°C. The mutation should be located in the center of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) to minimize secondary errors. The reaction synthesizes new plasmids incorporating the mutagenic primers.
-
Typical Reaction Mixture: 50 ng template DNA, 125 ng of each primer, dNTPs, reaction buffer, and high-fidelity DNA polymerase.
-
Cycling Conditions: An initial denaturation step (e.g., 95°C for 30s), followed by 16-18 cycles of denaturation (95°C for 30s), annealing (e.g., 55°C for 1 min), and extension (e.g., 68°C for 1 min/kb of plasmid length), and a final extension step.
-
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI. This enzyme specifically digests the parental, methylated template DNA, leaving only the newly synthesized, mutation-containing plasmids.
-
Transformation: The DpnI-treated plasmid DNA is transformed into highly competent E. coli cells (e.g., XL10-Gold).
-
Plasmid Purification and Verification: Plasmids are isolated from overnight bacterial cultures using a standard miniprep kit. The presence of the desired mutation and the integrity of the entire channel sequence are confirmed by DNA sequencing.
Heterologous Expression and Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)
The functional impact of the mutation on HBTX binding is assessed by expressing the channel in a cellular system and measuring its electrical activity.[10][11][12]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used.[7][12] Cells are transiently transfected with the wild-type or mutant Nav channel cDNA using lipid-based reagents or electroporation.[11] A marker gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Whole-Cell Patch-Clamp Recording: 24-48 hours post-transfection, ionic currents through the expressed channels are recorded.
-
A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single transfected cell.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A series of voltage steps are applied to the cell to elicit the opening (activation) and closing (inactivation) of the Nav channels.
-
-
Toxin Application: The baseline channel activity is recorded. Subsequently, a solution containing HBTX, BTX, or an analog is perfused into the bath.
-
Data Acquisition and Analysis: The effects of the toxin are quantified by measuring changes in channel gating properties.[12] Key parameters include:
-
Voltage-dependence of activation (V1/2): The voltage at which half of the channels are activated. BTX causes a significant negative (hyperpolarizing) shift in this value.[1] The degree of this shift is used to determine toxin sensitivity.
-
Inactivation: BTX removes fast and slow inactivation. The ratio of the sustained current to the peak current during a depolarizing pulse is a measure of this effect.[12]
-
Concentration-Response Curves: By applying various concentrations of the toxin, an EC₅₀ value (the concentration at which 50% of the maximal effect is observed) can be determined to quantify the channel's affinity for the toxin.[12]
-
Visualizations: Workflows and Mechanisms
Visual diagrams help clarify the experimental process and the toxin's mechanism of action.
Caption: Experimental workflow for identifying HBTX binding site residues.
Caption: Mechanism of HBTX action on voltage-gated sodium channels.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. rupress.org [rupress.org]
- 5. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 7. Single rat muscle Na+ channel mutation confers batrachotoxin autoresistance found in poison-dart frog Phyllobates terribilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]
- 9. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scanning mutagenesis of the voltage-gated sodium channel NaV1.2 using base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Dance: A Comparative Guide to Computational Modeling of Homobatrachotoxin-Sodium Channel Interactions
For researchers, scientists, and drug development professionals, understanding the intricate interactions between toxins and their targets is paramount for advancing drug discovery and toxicology. Homobatrachotoxin (HBTX), a potent steroidal alkaloid, offers a fascinating case study in its high-affinity binding and modulation of voltage-gated sodium channels (Nav). This guide provides a comprehensive comparison of computational and experimental data on the HBTX-sodium channel interaction, offering insights into its mechanism of action and the structural determinants of its potent effects.
Recent advancements in computational modeling, coupled with experimental validation through techniques like site-directed mutagenesis and cryo-electron microscopy (cryo-EM), have shed light on the binding site and functional consequences of HBTX and its close analog, batrachotoxin (BTX), on sodium channels. These toxins are known to cause persistent activation of sodium channels by shifting the voltage dependence of activation to more negative potentials and inhibiting inactivation, leading to membrane depolarization and sustained neuronal firing.[1][2][3]
Quantitative Analysis of Batrachotoxin Analogs and Mutant Sodium Channels
The following table summarizes key quantitative data from various studies, providing a comparative overview of the binding affinities and functional effects of batrachotoxin analogs on different sodium channel isoforms and the impact of specific mutations on toxin sensitivity.
| Toxin/Mutant | Channel Isoform | Parameter | Value | Method | Reference |
| Batrachotoxin-B (BTX-B) | rNaV1.5c | Inactivation Ratio (Ri) at 40 ms | ~0.9 (complete inhibition) | Patch-clamp electrophysiology | [2] |
| Batrachotoxin (BTX) | rNaV1.4 | EC50 for V1/2 activation | 2074 nM | Whole-cell voltage-clamp | [3] |
| Batrachotoxin-B (BTX-B) | rNaV1.4 | EC50 for V1/2 activation | 756 nM | Whole-cell voltage-clamp | [3] |
| Batrachotoxin-cHx | rNaV1.4 | EC50 for V1/2 activation | 491 nM | Whole-cell voltage-clamp | [3] |
| Batrachotoxin-yne | rNaV1.4 | EC50 for V1/2 activation | >10,000 nM | Whole-cell voltage-clamp | [3] |
| F1236K Mutant | rNaV1.4 | BTX Sensitivity | Severely resistant | Electrophysiology | [4] |
| F1236R Mutant | rNaV1.4 | BTX Sensitivity | Severely resistant | Electrophysiology | [4] |
| Truncated BTX Analog (1b) | rNaV1.4 | IC50 | 17.4 ± 0.4 µM | Whole-cell voltage-clamp | [5] |
| Truncated BTX Analog (1a) | rNaV1.4 | IC50 | 81.4 ± 4.8 µM | Whole-cell voltage-clamp | [5] |
Experimental and Computational Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpreting the data and designing future experiments.
Computational Modeling: Molecular Dynamics (MD) Simulation
Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules. In the context of the HBTX-sodium channel interaction, MD simulations can provide insights into the binding mode of the toxin, the conformational changes it induces in the channel, and the energetic basis of their interaction.
Protocol:
-
System Preparation:
-
Obtain the 3D structure of the sodium channel, typically from cryo-EM data (e.g., PDB ID: 7W9K for human Nav1.7).[6]
-
Model the 3D structure of this compound.
-
Perform molecular docking to predict the initial binding pose of HBTX within the sodium channel's inner pore, a known binding site for batrachotoxins.[5]
-
-
System Setup for MD Simulation (using GROMACS):
-
Embed the protein-ligand complex in a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system.
-
Select an appropriate force field for the protein (e.g., CHARMM36m) and generate parameters for the HBTX ligand, which can be obtained from servers like CGenFF.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable contacts.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system. Position restraints on the protein and ligand are typically applied and gradually released during equilibration.
-
-
-
Production MD Simulation:
-
Run the production simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamics of the HBTX-sodium channel interaction.
-
-
Analysis:
-
Analyze the trajectory to study the stability of the binding pose, protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions), conformational changes in the sodium channel, and to calculate binding free energies using methods like MM/PBSA or free energy perturbation.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. This method is invaluable for identifying key amino acid residues involved in the HBTX-sodium channel interaction.
Protocol (based on QuikChange™ Site-Directed Mutagenesis):
-
Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the template plasmid DNA (encoding the sodium channel subunit), the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Perform PCR for 16-18 cycles to amplify the plasmid with the desired mutation.
-
-
DpnI Digestion:
-
Digest the PCR product with DpnI endonuclease. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental template DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Sequencing:
Electrophysiological Recording
Whole-cell patch-clamp electrophysiology is a technique used to measure the ionic currents flowing through the membrane of a single cell. This method is essential for functionally characterizing the effects of HBTX on wild-type and mutant sodium channels.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CHO cells) that does not endogenously express high levels of sodium channels.
-
Transiently transfect the cells with plasmids encoding the wild-type or mutant sodium channel α-subunit and any necessary auxiliary β-subunits.
-
-
Electrophysiological Recording:
-
After 24-48 hours of expression, place the cells in a recording chamber on an inverted microscope.
-
Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (a "gigaseal") with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration, allowing electrical access to the entire cell membrane.
-
Apply a series of voltage-clamp protocols to elicit and record sodium currents in the absence and presence of HBTX.
-
-
Data Analysis:
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved in studying the HBTX-sodium channel interaction, the following diagrams were generated using Graphviz.
Caption: Computational workflow for modeling HBTX-sodium channel interaction.
Caption: Signaling pathway of this compound action on sodium channels.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenesis and Functional Analysis of Ion Channels Heterologously Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Directed Mutagenesis [protocols.io]
A Comparative Analysis of Homobatrachotoxin and Batrachotoxinin-A: Potency and Mechanism
For Immediate Release
This guide provides a detailed comparative analysis of Homobatrachotoxin and Batrachotoxinin-A, two potent steroidal alkaloids from the batrachotoxin family. These compounds are invaluable tools for researchers studying voltage-gated sodium channels, which are critical in nerve and muscle function. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their properties, mechanisms, and the experimental methodologies used for their characterization.
Introduction to Batrachotoxins
This compound and Batrachotoxinin-A are members of the batrachotoxin (BTX) family of toxins, originally isolated from the skin of poison dart frogs of the genus Phyllobates.[1][2] These toxins are renowned for their extreme potency and specific action on voltage-gated sodium channels (NaVs).[3][4] Structurally, the batrachotoxin family shares a complex steroidal backbone. Batrachotoxinin-A (BTX-A) represents this core steroidal alkaloid.[5][6] this compound, like the eponymous batrachotoxin, is an ester of Batrachotoxinin-A. Specifically, this compound is the 20α-ester of Batrachotoxinin-A with 2-ethyl-4-methylpyrrole-3-carboxylic acid.[7][8] This structural difference is the primary determinant of their vastly different toxicities.
Quantitative Data Summary
The potency of these toxins varies significantly, a difference that is quantitatively captured by their median lethal dose (LD50) values. The following table summarizes key quantitative data for this compound and Batrachotoxinin-A.
| Property | This compound | Batrachotoxinin-A | Reference |
| Molecular Formula | C₃₂H₄₄N₂O₆ | C₂₄H₃₅NO₅ | [6] |
| Molar Mass | 552.7 g/mol | 417.5 g/mol | [6] |
| LD50 (mice, s.c.) | ~3 µg/kg | ~1000 µg/kg (1 mg/kg) | [5][6][8] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both this compound and Batrachotoxinin-A exert their effects by targeting voltage-gated sodium channels, which are essential for the initiation and propagation of action potentials in excitable cells like neurons and myocytes.[9][10]
These toxins act as potent agonists, binding to what is known as site 2 on the sodium channel alpha subunit.[9] This binding induces a dramatic conformational change in the channel, forcing it into an open or activated state and preventing it from closing.[1][5] The key effects of this interaction include:
-
Irreversible Opening: The toxins cause the sodium channels to open and remain open, leading to a massive and persistent influx of sodium ions (Na⁺) into the cell.[5][11]
-
Membrane Depolarization: The unregulated influx of positively charged sodium ions causes a sustained depolarization of the cell membrane.[5]
-
Shift in Voltage-Dependence: BTX and its potent analogs cause a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials than normal.[3][12]
-
Elimination of Inactivation: The toxins remove the channel's ability to inactivate, a crucial mechanism for terminating the action potential.[3][9]
This cascade of events ultimately blocks nerve signal transmission and leads to paralysis of both nerve and muscle tissue.[5] While both compounds share this fundamental mechanism, the presence of the pyrrole ester moiety in this compound is critical for high-affinity binding and maximal activity.[7] Batrachotoxinin-A, lacking this group, binds much more weakly and is consequently about 500 times less toxic.[6][13]
Experimental Protocols
The characterization and comparison of this compound and Batrachotoxinin-A rely on a suite of established experimental methodologies.
Toxicity Assessment (LD50 Determination)
The median lethal dose (LD50) is a standard measure of acute toxicity.
-
Objective: To determine the dose of a toxin required to kill 50% of a test animal population.
-
Methodology:
-
A cohort of test animals, typically mice, is divided into several groups.
-
Each group receives a different dose of the toxin (e.g., this compound or Batrachotoxinin-A) administered via a specific route, commonly subcutaneous (s.c.) injection.[5][6]
-
The animals are monitored over a set period (e.g., 24 hours), and mortality is recorded for each dose group.
-
Statistical methods, such as probit analysis, are used to calculate the LD50 value from the dose-response data.
-
Electrophysiology (Voltage Clamp)
Voltage clamp techniques allow for the direct measurement of ion flow across the membranes of excitable cells.
-
Objective: To study the specific effects of the toxins on the function of voltage-gated sodium channels.
-
Methodology:
-
An isolated cell or tissue preparation, such as a frog myelinated nerve fiber or a cultured neuron, is used.[14]
-
Microelectrodes are inserted into the cell to control the membrane potential (voltage) and measure the resulting currents.
-
The preparation is perfused with a control solution, and baseline sodium currents are recorded in response to depolarizing voltage steps.
-
The toxin is then added to the perfusion solution, and the changes in the sodium current are recorded. This allows for the characterization of effects like the shift in voltage-dependence of activation and the removal of inactivation.[12][14]
-
Radioligand Binding Assays
These assays are used to study the binding interaction between a ligand (the toxin) and its receptor (the sodium channel).
-
Objective: To determine the binding affinity (Kd) and the density of binding sites (Bmax) for the toxins on the sodium channel.
-
Methodology:
-
A radiolabeled analog of batrachotoxin, such as [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B), is used.[15]
-
Membrane preparations rich in sodium channels (e.g., from mouse cerebral cortex) are incubated with varying concentrations of the radioligand.[15][16]
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated via filtration.
-
The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
To determine specific binding, parallel experiments are run in the presence of a high concentration of an unlabeled competitor to block all specific binding sites.
-
Analysis of the specific binding data (e.g., Scatchard analysis) yields the Kd and Bmax values.[15][17]
-
Conclusion
The comparative analysis of this compound and Batrachotoxinin-A highlights a critical structure-activity relationship. The presence of the 20α-pyrrole ester in this compound dramatically increases its affinity for the voltage-gated sodium channel, rendering it one of the most potent non-peptidic toxins known. In contrast, the parent compound, Batrachotoxinin-A, is several orders of magnitude less toxic, demonstrating its role as a structural scaffold. Understanding these differences, through the application of rigorous experimental protocols, is crucial for leveraging these molecules as pharmacological tools to probe the structure and function of sodium channels, which are key targets for the development of new therapeutics for pain, epilepsy, and cardiac arrhythmias.
References
- 1. Batrachotoxin [people.wou.edu]
- 2. Batrachotoxin [drugfuture.com]
- 3. Modular synthesis of the pentacyclic core of batrachotoxin and select batrachotoxin analogue designs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 6. jackdumbacher.com [jackdumbacher.com]
- 7. The pharmacology of batrachotoxin. VII. Structure-activity relationships and the effects of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batrachotoxinin A (19457-37-5) for sale [vulcanchem.com]
- 11. Batrachotoxin [chemeurope.com]
- 12. Batrachotoxin - a Tool for Elucidating the Sodium Channel... [degruyterbrill.com]
- 13. jackdumbacher.com [jackdumbacher.com]
- 14. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Batrachotoxinin-A 20-α-benzoate: A new radioactive ligand for voltage sensitive sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of batrachotoxinin-A benzoate with voltage-sensitive sodium channels: The effects of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Toxin-Target Interaction: Validating Homobatrachotoxin's Binding Site on Voltage-Gated Sodium Channels with Mutant Channels
A Comparative Guide for Researchers
Homobatrachotoxin (HBTX), a potent steroidal alkaloid neurotoxin, exerts its dramatic physiological effects by targeting voltage-gated sodium channels (Navs), crucial proteins responsible for the propagation of action potentials in excitable cells. Understanding the precise binding site of HBTX is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics targeting these channels. This guide provides a comparative overview of the use of mutant sodium channels in validating the HBTX binding site, supported by experimental data and detailed protocols.
The Power of Mutation: Pinpointing the Toxin's Foothold
Site-directed mutagenesis has emerged as a cornerstone technique for identifying the molecular determinants of toxin binding. By systematically altering specific amino acid residues within the sodium channel, researchers can observe corresponding changes in toxin sensitivity, thereby mapping the interaction site. Batrachotoxin (BTX), a close analog of HBTX and often used interchangeably in research, has been extensively studied using this approach. These studies have consistently pointed to the inner pore of the sodium channel as the binding site.[1]
Quantitative Analysis of Mutant Channel Sensitivity to Batrachotoxin
The following table summarizes key mutations in the rat voltage-gated sodium channel Nav1.4 and their impact on Batrachotoxin sensitivity, providing a quantitative basis for understanding the toxin's binding site.
| Domain/Segment | Mutation | Effect on BTX Sensitivity | Reference |
| D1/S6 | N434K | Increased resistance | [1] |
| D2/S6 | N784K | Increased resistance | [1] |
| D3/P-loop | F1236K | Severe resistance | [2][3] |
| D3/P-loop | F1236R | Severe resistance | [2][3] |
| D3/S6 | F1280K | Increased resistance | [1] |
| D4/S6 | F1579A | Reduced sensitivity | [1] |
| D4/S6 | F1579K | Increased resistance | [1] |
| D4/S6 | N1584A | Reduced sensitivity | [1] |
| D4/S6 | N1584K | Increased resistance | [1][4] |
| D4/S6 | Y1586A | Reduced sensitivity | [1] |
Table 1: Impact of select mutations in the rat Nav1.4 channel on Batrachotoxin sensitivity. The data highlight critical residues within the S6 segments and a P-loop that contribute to the toxin's binding and action. Increased resistance indicates a destabilization of the toxin-channel interaction.
Experimental Protocols: A Step-by-Step Guide
The validation of HBTX's site of action using mutant channels primarily relies on two key experimental stages: the creation of mutant channels and the functional analysis of their interaction with the toxin using electrophysiology.
Site-Directed Mutagenesis and Channel Expression
This protocol outlines the general steps for creating and expressing mutant sodium channels.
-
Template Preparation: A plasmid containing the cDNA of the wild-type sodium channel (e.g., rat Nav1.4) is used as a template.
-
Primer Design: Oligonucleotide primers containing the desired mutation are designed. These primers will be complementary to the template DNA except for the mismatched base(s) that introduce the mutation.
-
PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the template plasmid and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, non-mutated DNA is digested using a specific enzyme (e.g., DpnI), which selectively targets methylated DNA (the parental plasmid).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The amplified plasmids are sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Expression in Host Cells: The verified mutant plasmid DNA is then transfected into a suitable expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293t cells).[5][6] These cells will then express the mutant sodium channels on their membranes.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol describes the functional analysis of wild-type and mutant channels.
-
Cell Preparation: Cells expressing the sodium channels are prepared for recording. This may involve enzymatic dissociation for cultured cells or manual preparation of oocytes.
-
Pipette Preparation: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: The membrane potential is held at a specific voltage (holding potential), and then stepped to a series of depolarizing potentials to elicit sodium currents.
-
Toxin Application: The external solution bathing the cell is exchanged for a solution containing a known concentration of this compound or Batrachotoxin.
-
Data Acquisition and Analysis: Sodium currents are recorded before and after toxin application. The effects of the toxin on channel gating properties (e.g., activation, inactivation) are analyzed to determine the sensitivity of the wild-type and mutant channels.[7][8]
Visualizing the Workflow and Toxin Action
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental logic and the proposed mechanism of HBTX action.
Caption: Experimental workflow for validating HBTX's site of action.
Caption: Simplified signaling pathway of HBTX action on a sodium channel.
Alternative and Complementary Approaches
While site-directed mutagenesis is a powerful tool, other methods can be used to complement and further validate findings about HBTX's binding site.
Homology Modeling and Toxin Docking
Computational approaches, such as homology modeling, can provide a three-dimensional structural model of the sodium channel.[9] This model can then be used for in silico docking studies to predict the binding pose of HBTX within the channel pore. These predictions can guide the design of mutagenesis experiments and help interpret their results.
Use of Toxin Analogs
Synthesizing and testing analogs of HBTX with modified chemical structures can provide insights into the specific chemical interactions between the toxin and the channel.[1] By observing how changes to the toxin molecule affect its activity, researchers can infer which parts of the toxin are critical for binding and thus deduce the nature of the binding pocket.
Cryogenic Electron Microscopy (Cryo-EM)
Recent advances in cryo-EM have enabled the determination of high-resolution structures of ion channels, including sodium channels in complex with toxins.[10] While technically demanding, this approach provides direct structural evidence of the binding site, beautifully complementing the functional data obtained from mutagenesis and electrophysiology. A 2024 study, for instance, used cryo-EM to identify two non-identical receptor sites for batrachotoxin in the cardiac sodium channel.[10]
Conclusion
The use of mutant sodium channels, primarily through site-directed mutagenesis coupled with electrophysiological analysis, has been instrumental in delineating the binding site of this compound within the inner pore of voltage-gated sodium channels. The quantitative data derived from these experiments provide compelling evidence for the involvement of specific amino acid residues in the S6 transmembrane segments of multiple domains. When integrated with complementary approaches like computational modeling and structural biology, a comprehensive and high-resolution understanding of this critical toxin-target interaction can be achieved, paving the way for future research and drug development.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How batrachotoxin modifies the sodium channel permeation pathway: computer modeling and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] How Batrachotoxin Modifies the Sodium Channel Permeation Pathway: Computer Modeling and Site-Directed Mutagenesis | Semantic Scholar [semanticscholar.org]
- 4. Single rat muscle Na+ channel mutation confers batrachotoxin autoresistance found in poison-dart frog Phyllobates terribilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The batrachotoxin receptor on the voltage-gated sodium channel is guarded by the channel activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single rat muscle Na+ channel mutation confers batrachotoxin autoresistance found in poison-dart frog Phyllobates terribilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Computational Structural Pharmacology and Toxicology of Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
Unraveling the Tenacious Grip: A Guide to the Irreversible Binding of Homobatrachotoxin
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Homobatrachotoxin's binding characteristics to voltage-gated sodium channels, supported by experimental data and detailed protocols. We delve into the evidence that establishes the irreversible nature of this potent neurotoxin's interaction with its target.
This compound, a steroidal alkaloid and a close analog of batrachotoxin, is a powerful tool in the study of voltage-gated sodium channels (Navs) due to its profound and lasting effects. A key characteristic that defines its utility and its toxicity is the irreversible nature of its binding. This guide will explore the experimental evidence supporting this claim, compare its binding properties with other sodium channel modulators, and provide detailed methodologies for replicating and expanding upon these findings.
At a Glance: Comparative Binding Affinities of Sodium Channel Toxins
The following table summarizes the binding affinities of this compound's analog, batrachotoxin, and other well-characterized sodium channel toxins. The exceptionally low dissociation constant (Kd) for the batrachotoxin analog, coupled with the qualitative description of its binding as "irreversible," highlights its tenacious grip on the sodium channel.
| Toxin/Ligand | Receptor Site | Target Preparation | Binding Affinity (Kd/IC50) | Binding Nature |
| [3H]Batrachotoxinin A-20-α-benzoate | Site 2 | House fly head membranes | ~80 nM (with scorpion venom) | Functionally Irreversible |
| [3H]Batrachotoxinin A-20-α-benzoate | Site 2 | House fly head membranes | ~140 nM (without scorpion venom) | Functionally Irreversible |
| Tetrodotoxin (TTX) | Site 1 | hNav1.7 | 18.6 ± 1.0 nM (IC50) | Reversible |
| Saxitoxin (STX) | Site 1 | hNav1.7 | 14.9 ± 2.1 nM (IC50) | Reversible |
| Batrachotoxin (BTX) on F1710C mutant Nav1.3 | Site 2 | Xenopus oocytes | - | Reversible (rapid dissociation) |
| Batrachotoxin (BTX) on wild-type Nav1.3 | Site 2 | Xenopus oocytes | - | Almost Irreversible[1] |
The Evidence for Irreversibility: Beyond the Dissociation Constant
Electrophysiological Studies: A Lasting Impression
The Mutant Channel Counterpoint: Highlighting Wild-Type Tenacity
A compelling line of evidence for the irreversible binding of batrachotoxin to wild-type sodium channels comes from comparative studies with mutant channels. Research on the Nav1.3 channel revealed that while batrachotoxin binds "almost irreversibly" to the wild-type channel, a single point mutation (F1710C) results in rapid dissociation of the toxin.[1] This stark contrast underscores the exceptionally slow off-rate of batrachotoxin from its binding site on the wild-type channel, providing a functional demonstration of its irreversibility.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity
This protocol describes a method to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand, such as [3H]batrachotoxinin A-20-α-benzoate, to voltage-gated sodium channels in a membrane preparation.
Materials:
-
Receptor Source: Synaptosomes or membrane preparations from brain tissue (e.g., rat or mouse cortex).
-
Radioligand: [3H]batrachotoxinin A-20-α-benzoate ([3H]BTX-B).
-
Unlabeled Ligand: this compound or Batrachotoxin.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 130 mM choline chloride, 5.4 mM KCl, 0.8 mM MgSO4, and 5.5 mM glucose.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare synaptosomes or membrane vesicles from the chosen tissue source according to standard protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a known concentration of [3H]BTX-B and the membrane preparation to the assay buffer.
-
Non-specific Binding: Add [3H]BTX-B, the membrane preparation, and a high concentration of unlabeled this compound (e.g., 1000-fold excess) to the assay buffer.
-
Competitive Binding: Add a fixed concentration of [3H]BTX-B, the membrane preparation, and varying concentrations of unlabeled this compound to the assay buffer.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competitive binding, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value.
-
Calculate the Kd for the radioligand from saturation binding experiments or the Ki for the unlabeled ligand from the IC50 value using the Cheng-Prusoff equation.
-
Washout Experiment to Demonstrate Irreversibility (Electrophysiology)
This protocol describes a whole-cell patch-clamp experiment to demonstrate the irreversible effect of this compound on voltage-gated sodium channels.
Materials:
-
Cell Line: A cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing a specific Nav isoform).
-
Patch-clamp setup: Including amplifier, digitizer, and data acquisition software.
-
Pipettes and solutions: Standard internal and external solutions for recording sodium currents.
-
This compound solution.
-
Perfusion system.
Procedure:
-
Establish Whole-Cell Configuration: Obtain a whole-cell patch-clamp recording from a cell expressing the sodium channels.
-
Record Baseline Currents: Elicit sodium currents by applying a series of voltage steps before the application of the toxin. Record stable baseline currents.
-
Apply this compound: Perfuse the cell with the external solution containing this compound at a desired concentration.
-
Monitor Toxin Effect: Continuously monitor the sodium currents. The application of this compound will cause a characteristic modification of the channel gating, including a shift in the voltage-dependence of activation and removal of inactivation.
-
Initiate Washout: After a stable effect of the toxin is observed, switch the perfusion back to the control external solution (without this compound).
-
Long-Term Recording during Washout: Continue to record sodium currents for an extended period (e.g., 30-60 minutes or longer) while continuously perfusing with the control solution.
-
Data Analysis: Compare the sodium currents recorded during the baseline, in the presence of this compound, and after the prolonged washout period. The lack of significant reversal of the toxin's effects during the washout period provides strong evidence for its irreversible binding.
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, the experimental workflow for confirming irreversibility, and the logical relationship of the evidence.
Caption: Signaling pathway of this compound action on a voltage-gated sodium channel.
References
Unlocking Sodium Channels: A Comparative Guide to the Potency of Homobatrachotoxin and Other Activators
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and ion channels is paramount. This guide provides a comprehensive comparison of the potency of Homobatrachotoxin and other key sodium channel activators, supported by experimental data and detailed methodologies. By presenting quantitative data in a clear, comparative format and illustrating the underlying molecular pathways, this guide serves as a critical resource for advancing research in pharmacology and neuroscience.
Voltage-gated sodium channels (Navs) are fundamental to the generation and propagation of action potentials in excitable cells. Small molecule activators of these channels, often potent neurotoxins, are invaluable tools for studying channel function and serve as lead compounds in drug discovery. Among the most potent of these are the steroidal alkaloids, including this compound.
Mechanism of Action: A Shared Target
This compound, like its close relative Batrachotoxin, exerts its potent effects by binding to neurotoxin binding site 2 on the α-subunit of voltage-gated sodium channels. This binding event locks the channel in an open conformation, leading to a persistent influx of sodium ions, membrane depolarization, and sustained neuronal firing.[1] Other prominent sodium channel activators, including Veratridine, Grayanotoxin, and Aconitine, also target this site, albeit with varying affinities and functional consequences.[2]
Potency Comparison: A Quantitative Overview
The potency of these activators is typically quantified by their half-maximal effective concentration (EC50) or their dissociation constant (Kd). Lower values indicate higher potency. The following table summarizes the available quantitative data for the potency of this compound and other sodium channel activators across various Nav channel subtypes. It is important to note that direct comparative studies across all activators and subtypes are limited, and experimental conditions can influence reported values.
| Activator | Nav Subtype | EC50 / Kd (nM) | Comments | Reference |
| This compound | Not specified | Comparable to Batrachotoxin | Often studied in conjunction with Batrachotoxin due to similar potency. | [3] |
| Batrachotoxin | rNav1.4 | 2074 | EC50 for V1/2 activation. | [4][5] |
| hNav1.5 | - | Functionally equivalent to rNav1.4 modulation. | [6] | |
| Nav1.8 | - | Profoundly modulates the channel. | [6] | |
| Batrachotoxin-B | rNav1.4 | 756 | EC50 for V1/2 activation. | [4][5] |
| Batrachotoxin-cHx | rNav1.4 | 491 | EC50 for V1/2 activation. | [4][5] |
| Batrachotoxin-yne | rNav1.4 | 130 | EC50 for V1/2 activation; ~16 times more potent than Batrachotoxin. | [4][5] |
| Veratridine | hNav1.7 | 9530 (EC50, sustained current) | Also shows inhibitory effect on peak current (IC50: 18390 nM). | [1][7] |
| Nav1.5 | 28000 (EC50) | [8] | ||
| Nav1.7 | 8000 (EC50) | [8] | ||
| Grayanotoxin I | Frog DRG (TTX-i) | 31000 (EC50) | Much lower sensitivity in TTX-s and ventricular myocyte channels. | [9] |
| α-dihydro-GTX-II | Frog DRG (TTX-i) | 54000 (EC50) | Much lower sensitivity in TTX-s and ventricular myocyte channels. | [9] |
| Aconitine | Synaptosomes | 3000 (EC50) | For increase in synaptosomal [Na+]i and [Ca2+]i. | [10] |
| Rat Nav1.2 | 1200 (Kd) | Partial agonist. | [11] | |
| Pumiliotoxin B | Synaptoneurosomes | - | Stimulates sodium flux; potency enhanced by scorpion venom. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Figure 1: Signaling pathway of Site 2 sodium channel activators.
Figure 2: Workflow for whole-cell patch clamp electrophysiology.
Experimental Protocols
The determination of the potency of sodium channel activators relies on precise and reproducible experimental methodologies. The two primary techniques employed are whole-cell patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in living cells.
Objective: To determine the EC50 of a sodium channel activator on a specific Nav subtype expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably or transiently expressing the Nav subtype of interest.
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium is used to block potassium channels.
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Stock solution of the sodium channel activator.
Procedure:
-
Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20-50 ms) to elicit sodium currents.
-
-
Data Acquisition:
-
Record baseline sodium currents in the absence of the activator.
-
Perfuse the chamber with increasing concentrations of the sodium channel activator.
-
At each concentration, record the steady-state sodium current.
-
-
Data Analysis:
Radioligand Binding Assay
This method measures the affinity of a ligand for its receptor by using a radioactively labeled version of a known ligand. For Site 2 activators, [³H]batrachotoxinin A 20-α-benzoate ([³H]BTX-B) is a commonly used radioligand.[17][18]
Objective: To determine the binding affinity (Ki) of a non-radiolabeled sodium channel activator by its ability to compete with [³H]BTX-B for binding to sodium channels in a membrane preparation.
Materials:
-
Membrane preparation from a tissue or cell line expressing the sodium channel of interest (e.g., rat brain synaptosomes).
-
[³H]BTX-B of high specific activity.
-
Unlabeled sodium channel activator (competitor).
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM KCl, 1 mM MgCl₂, 0.1% BSA).
-
Scorpion venom (e.g., from Leiurus quinquestriatus) can be used to enhance the binding of [³H]BTX-B.
-
Glass fiber filters.
-
Filtration manifold and liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [³H]BTX-B, and binding buffer.
-
Non-specific Binding: Membrane preparation, [³H]BTX-B, and a high concentration of an unlabeled competitor (e.g., unlabeled Batrachotoxin).
-
Competition: Membrane preparation, [³H]BTX-B, and increasing concentrations of the test activator.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value of the test activator.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19][20]
-
Conclusion
This compound stands as one of the most potent activators of voltage-gated sodium channels, with a potency comparable to its well-studied analog, Batrachotoxin. The comparative data presented in this guide highlights the varying potencies of different Site 2 activators across various Nav channel subtypes, underscoring the importance of selecting the appropriate pharmacological tool for specific research questions. The detailed experimental protocols provided offer a foundation for the consistent and reliable characterization of novel sodium channel modulators, paving the way for new discoveries in neuroscience and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Veratridine modifies the gating of human voltage-gated sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An analysis of the variations in potency of grayanotoxin analogs in modifying frog sodium channels of differing subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aconitum sp. alkaloids: the modulation of voltage-dependent Na+ channels, toxicity and antinociceptive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pumiliotoxin alkaloids: a new class of sodium channel agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Batrachotoxinin-A 20-alpha-benzoate: a new radioactive ligand for voltage sensitive sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Batrachotoxinin-A 20-α-benzoate: A new radioactive ligand for voltage sensitive sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activation of sodium channels and inhibition of [3H]batrachotoxinin A-20-alpha-benzoate binding by an N-alkylamide neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdspdb.unc.edu [pdspdb.unc.edu]
Cross-Validation of Homobatrachotoxin's Effects: A Comparative Guide to Experimental Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental techniques used to study the effects of Homobatrachotoxin (HBTX), a potent neurotoxin. By cross-validating findings from electrophysiology, fluorescence imaging, and biochemical assays, we offer a deeper understanding of its mechanism of action and provide researchers with the necessary information to select the most appropriate methods for their investigations.
The Molecular Target: Voltage-Gated Sodium Channels
This compound exerts its powerful effects by targeting voltage-gated sodium channels (VGSCs), integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle cells. HBTX binds to site 2 on the VGSC alpha subunit, trapping the channel in an open conformation. This leads to a persistent influx of sodium ions, causing membrane depolarization, which can result in paralysis and cardiac arrest.
Signaling Pathway of this compound
The binding of HBTX to the voltage-gated sodium channel initiates a cascade of events that disrupt normal cellular function. The following diagram illustrates this pathway.
Experimental Techniques for Studying this compound
A multi-faceted approach employing various experimental techniques is essential for a thorough understanding of HBTX's effects. This section details the protocols for three key methodologies.
Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is the gold standard for directly measuring the effects of HBTX on the activity of single ion channels or the whole-cell currents of a neuron.
Experimental Workflow
Unlocking the Sodium Channel: A Comparative Guide to the Structural Activity Relationship of Homobatrachotoxin and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of Homobatrachotoxin and its analogs, focusing on their potent effects on voltage-gated sodium channels. By examining experimental data and detailed methodologies, we aim to illuminate the key structural features that govern the activity of these powerful neurotoxins.
This compound, a steroidal alkaloid, along with its parent compound Batrachotoxin, are renowned for their ability to irreversibly activate voltage-gated sodium channels (NaVs), leading to persistent neuronal depolarization.[1] This potent mechanism of action has made them invaluable tools for studying the structure and function of NaVs, which are critical for the initiation and propagation of action potentials in excitable cells. The development of synthetic analogs has further enabled a deeper understanding of the specific molecular interactions that drive this activity.
Comparative Analysis of Biological Activity
The potency of this compound and its analogs is profoundly influenced by specific structural modifications. The following table summarizes the available quantitative data, providing a clear comparison of how alterations to the core Batrachotoxin structure impact its biological effect.
| Compound | Key Structural Modification(s) | Biological Activity | Reference(s) |
| Batrachotoxin | 2,4-dimethylpyrrole-3-carboxylate at C20 | LD50 (mice, IV): 2-3 µg/kg | [2] |
| This compound | 2-ethyl-4-methylpyrrole-3-carboxylate at C20 | One of the most potent analogs, similar in activity to Batrachotoxin. | [3] |
| Batrachotoxinin A | Lacks the C20 ester moiety (hydroxyl group at C20) | Significantly less toxic; LD50 (mice): 1000 µg/kg. Does not cause membrane depolarization. | [2] |
| 2,4,5-trimethylpyrrole-3-carboxylate analog | Fully substituted pyrrole moiety at C20 | More stable and twice as active as Batrachotoxin; LD50 (mice): 1 µg/kg. | [4] |
| 1,2,4,5-tetramethylpyrrole-3-carboxylate analog | Ester of Batrachotoxinin A with 1,2,4,5-tetramethylpyrrole-3-carboxylic acid | Much less active than Batrachotoxinin A itself. | [4] |
| Dihydrobatrachotoxin | Reductive opening of the 3,9-hemiketal oxygen bridge | 1/250th the activity of Batrachotoxin. | [4] |
| Quaternary derivative of DBTX (QDBTX) | Quaternization of the tertiary nitrogen in the homomorpholine ring | Requires a much higher concentration (5 x 10⁻⁴ M) to induce similar effects to DBTX, likely due to lower lipid solubility. | [5][6] |
| DBTX-A analogs with modified homomorpholine ring | Replacement of a —CH₂— with a —C=O group near the tertiary nitrogen | Abolished activity, suggesting the necessity of a protonated tertiary nitrogen for interaction with the channel. | [5][6] |
| 11β-DBTX | Transfer of the 11-hydroxy group from the α- to the β-position | Did not decrease activity, challenging the "oxygen triad" hypothesis. | [5][6] |
| DBTX-A, K-DBTX, Ac-DBTX, H₂DBTX | Lacks C20 ester, oxidation of 11α-OH, acetylation, or reduction of hemiketal moiety | Able to modify only a very small fraction of Na+ channels, but exhibit reversible blocking action. | [5][6] |
Key Structural-Activity Relationships
The data reveals several critical determinants for the potent activity of this compound and its analogs:
-
The C20-Ester Moiety: The presence of a substituted pyrrole-3-carboxylate group at the C20 position is crucial for high potency. Batrachotoxinin A, which lacks this ester, is significantly less toxic.[2] The nature of the substituents on the pyrrole ring further modulates activity, with the 2,4,5-trimethylpyrrole analog being even more potent than Batrachotoxin.[4]
-
The 3,9-Hemiketal Linkage: The integrity of the hemiketal bridge is essential for maintaining the rigid, cage-like structure of the steroidal backbone, which is necessary for optimal binding to the sodium channel. Disruption of this linkage, as seen in dihydrobatrachotoxin, leads to a drastic reduction in activity.[4]
-
The Homomorpholine Ring and Tertiary Amine: The tertiary amine within the homomorpholine ring is a key feature. Its protonation is believed to be critical for the toxin's interaction with the sodium channel receptor.[5][6] Modification of this ring, such as introducing a carbonyl group, abolishes activity.[5][6] Quaternization of the nitrogen significantly reduces potency, likely by decreasing its ability to cross cell membranes.[5][6]
Experimental Protocols
The biological activity of this compound and its analogs is primarily assessed using electrophysiological techniques, with the whole-cell patch-clamp method being a gold standard.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of the effect of a compound on ion channel function.
1. Cell Preparation:
-
Cells expressing the target voltage-gated sodium channel subtype (e.g., HEK293 cells transfected with NaV1.4 or NaV1.5) are cultured on glass coverslips.
-
Prior to recording, a coverslip is transferred to a recording chamber mounted on an inverted microscope and continuously perfused with an external solution.
2. Pipette Preparation:
-
Glass micropipettes with a resistance of 2-5 MΩ are fabricated using a micropipette puller.
-
The pipette is filled with an internal solution that mimics the intracellular ionic environment.
3. Establishing a Whole-Cell Configuration:
-
The micropipette is positioned over a target cell using a micromanipulator.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
A brief pulse of stronger suction is then applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the cell's interior.
4. Data Acquisition:
-
The cell is voltage-clamped at a holding potential (e.g., -120 mV) where the sodium channels are in a closed state.
-
Voltage steps are applied to depolarize the membrane and elicit sodium currents. A typical protocol involves a series of depolarizing pulses to various potentials to determine the voltage-dependence of activation and inactivation.
-
The compound of interest (this compound or an analog) is applied to the external solution via the perfusion system.
-
Sodium currents are recorded before and after the application of the compound to measure its effect on channel gating (activation, inactivation) and conductance.
5. Data Analysis:
-
The peak inward sodium current at each voltage step is measured.
-
Current-voltage (I-V) relationships are plotted to determine the effect of the compound on the voltage-dependence of activation.
-
Steady-state inactivation is assessed using a two-pulse protocol, and the resulting data is fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Dose-response curves are generated by applying a range of compound concentrations to determine the EC50 or IC50 values.
Mechanism of Action: Modulation of Sodium Channel Gating
This compound and its active analogs exert their effects by binding to a specific receptor site on the α-subunit of voltage-gated sodium channels, known as neurotoxin receptor site 2. This binding event induces a conformational change in the channel protein, leading to several key functional alterations:
-
Shift in Voltage-Dependence of Activation: The toxins cause the channel to open at more negative membrane potentials, meaning that a smaller depolarization is required to trigger channel opening.
-
Inhibition of Inactivation: They prevent the channel from closing, or inactivating, even during prolonged depolarization. This leads to a persistent influx of sodium ions.
-
Reduced Single-Channel Conductance: While keeping the channel open, they can also reduce the rate at which individual sodium ions pass through the pore.
The net result of these changes is a massive and sustained influx of sodium ions into the cell, leading to membrane depolarization, uncontrolled firing of action potentials, and ultimately, paralysis of nerve and muscle tissue.
References
- 1. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotox… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the effects of synthetic derivatives of batrachotoxin on sodium currents in frog node of Ranvier - PubMed [pubmed.ncbi.nlm.nih.gov]
Homobatrachotoxin's Grip on Sodium Channels: An Isoform-by-Isoform Comparison
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Effects of Homobatrachotoxin on Voltage-Gated Sodium Channel Isoforms
This compound (HBTX), a potent steroidal alkaloid and close analog of Batrachotoxin (BTX), is a powerful tool for studying the function of voltage-gated sodium channels (Navs). By binding to the channel pore, HBTX and its congeners cause persistent activation, profoundly altering cellular excitability. This guide provides a comparative analysis of the effects of HBTX and its functionally equivalent analogs, such as Batrachotoxin (BTX) and Batrachotoxinin-A 20-α-benzoate (BTX-B), across various sodium channel isoforms. The information presented here is compiled from multiple studies to aid researchers in understanding the isoform-specific interactions of this toxin.
Quantitative Comparison of Effects
The primary action of this compound on voltage-gated sodium channels is a dramatic shift in the voltage dependence of activation to more hyperpolarized potentials and the inhibition of channel inactivation. This leads to channels opening at resting membrane potentials and remaining open, resulting in a persistent sodium influx. The following table summarizes the quantitative effects of BTX and its derivatives on several Nav channel isoforms. It is important to note that data is not uniformly available for all isoforms, and experimental conditions may vary between studies.
| Isoform | Toxin | Parameter | Value | Species/Cell Line | Reference |
| rNav1.2 | [3H]BTX-B | Kd | 0.84 nM | tsA-201 cells | [1][2] |
| hNav1.3 | BTX-B | Effect | BTX-resistant mutations identified, implying sensitivity of wild-type. | HEK293 cells | [3] |
| rNav1.4 | BTX | EC50 (for ΔV1/2 act) | 2074 ± 768 nM | CHO cells | [4][5] |
| BTX-B | EC50 (for ΔV1/2 act) | 756 ± 43 nM | CHO cells | [4][5] | |
| BTX | ΔV1/2 act | -45.4 ± 0.7 mV | CHO cells | [4][5] | |
| hNav1.5 | BTX-B | Effect | Prolongs peak current and nearly completely inhibits fast inactivation at 10 µM. | HEK293 cells | [3] |
| hNav1.7 | Truncated BTX analog (inhibitor) | IC50 | 8-30 µM | Not specified | [6] |
| Nav1.8 | BTX | Effect | Profoundly alters inactivation, shifts activation to more hyperpolarized potentials, and modifies ion selectivity. | Xenopus oocytes | [7][8] |
Note: The term "this compound" is used in some literature, but detailed quantitative studies predominantly feature the closely related Batrachotoxin (BTX) or its synthetic analog, Batrachotoxinin-A 20-α-benzoate (BTX-B). The functional effects of these compounds are considered equivalent. Data for Nav1.1, Nav1.6, and Nav1.9 are notably scarce in the reviewed literature.
Mechanism of Action and Cellular Consequences
This compound acts as a potent agonist of voltage-gated sodium channels. It binds to a receptor site within the inner pore of the channel (neurotoxin receptor site 2). This binding is state-dependent, with a strong preference for the open state of the channel. Once bound, the toxin stabilizes the open conformation, leading to two primary effects: a hyperpolarizing shift in the voltage-dependence of activation and the removal of both fast and slow inactivation. The result is a persistent influx of Na+ ions, leading to constant depolarization of the cell membrane. This sustained depolarization can cause repetitive firing of action potentials, muscle contractions, and ultimately, paralysis and cardiac arrhythmias.[9][10][11]
Experimental Protocols
The primary technique for characterizing the effects of this compound on sodium channel isoforms is whole-cell patch-clamp electrophysiology .
Whole-Cell Patch-Clamp Recording
Objective: To measure the ionic currents flowing through sodium channels in the presence and absence of this compound and to determine the toxin's effect on channel gating properties (activation and inactivation).
Materials:
-
Cells: A cell line (e.g., HEK293 or CHO) stably or transiently expressing the specific human or rodent Nav isoform of interest.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
-
This compound Analog (e.g., BTX-B): Stock solution in DMSO, diluted to the final desired concentration in the external solution.
-
Patch-clamp rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cells expressing the target Nav isoform onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establishing Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Lower the micropipette to the surface of a cell and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
-
Recording Control Currents:
-
Clamp the cell membrane potential at a holding potential where most channels are closed (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents and record the resulting current-voltage (I-V) relationship.
-
Use specific voltage protocols to measure steady-state activation and inactivation.
-
-
Toxin Application:
-
Because BTX binds preferentially to the open state, repetitive stimulation is required to facilitate toxin binding.[9]
-
Perfuse the cell with the external solution containing the desired concentration of the this compound analog.
-
Apply a train of depolarizing pulses (e.g., 2,000 pulses to 0 mV from a holding potential of -100 mV at a frequency of 2 Hz) to promote channel opening and toxin binding.[12]
-
-
Recording Modified Currents: After toxin application and stimulation, repeat the voltage protocols from step 4 to record the modified sodium currents.
-
Data Analysis:
-
Measure the peak inward current at each voltage step to construct I-V curves.
-
Convert I-V curves to conductance-voltage (G-V) curves and fit with a Boltzmann function to determine the half-activation potential (V1/2 act).
-
Analyze steady-state inactivation curves to determine changes in the half-inactivation potential (V1/2 inact).
-
Calculate EC50 values by measuring the shift in V1/2 act at various toxin concentrations and fitting the data to a concentration-response curve.[4][5]
-
References
- 1. pnas.org [pnas.org]
- 2. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Sodium Ion Channel Function with Truncated Forms of Batrachotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The poison Dart frog's batrachotoxin modulates Nav1.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Batrachotoxin - Wikipedia [en.wikipedia.org]
- 11. Batrachotoxin [people.wou.edu]
- 12. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
Safety Operating Guide
Mitigating Risk: A Comprehensive Guide to the Safe Disposal of Homobatrachotoxin
For researchers, scientists, and drug development professionals, the proper handling and disposal of highly potent neurotoxins like Homobatrachotoxin is a critical component of laboratory safety. Due to its extreme toxicity and the absence of a known antidote, adherence to stringent disposal protocols is paramount to prevent accidental exposure and environmental contamination. This guide provides a detailed, step-by-step procedure for the safe inactivation and disposal of this compound, based on general principles of neurotoxin deactivation.
Important Safety Considerations:
-
No Official Guidelines: There are no universally recognized, official guidelines specifically for this compound disposal. The procedures outlined below are based on established best practices for handling and disposing of other potent neurotoxins and steroidal alkaloids.
-
Institutional Approval: Before implementing any of these procedures, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department. All protocols must be reviewed and approved by your institution's safety officers to ensure compliance with local, state, and federal regulations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and dual-layered chemical-resistant gloves, when handling this compound, even during disposal procedures. All manipulations should be performed within a certified chemical fume hood.
Step-by-Step Disposal Protocol for this compound
This protocol employs a two-stage inactivation process involving chemical degradation followed by thermal destruction to ensure the complete neutralization of the toxin.
Phase 1: Chemical Inactivation
The primary method for chemical inactivation of many neurotoxins involves hydrolysis and oxidation. For this compound, a steroidal alkaloid, treatment with a strong base followed by an oxidizing agent is recommended.
Experimental Protocol:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 2.5% Sodium Hypochlorite (NaOCl) in 0.25 N Sodium Hydroxide (NaOH). The alkaline conditions facilitate the hydrolysis of the ester linkage in this compound, while the hypochlorite acts as a strong oxidizing agent to degrade the steroid nucleus.
-
Inactivation of Liquid Waste:
-
Carefully transfer liquid waste containing this compound into a designated, chemically resistant container.
-
Slowly add the inactivation solution to the waste in a 10:1 ratio (inactivation solution to waste volume).
-
Stir the mixture gently for a minimum of 4 hours at room temperature within a chemical fume hood. This extended duration allows for the complete degradation of the toxin.
-
-
Inactivation of Contaminated Solid Waste:
-
All solid waste, including pipette tips, vials, and contaminated gloves, should be fully submerged in the 2.5% NaOCl in 0.25 N NaOH solution.
-
Ensure all surfaces of the contaminated materials are in contact with the solution.
-
Allow the materials to soak for a minimum of 4 hours.
-
Phase 2: Final Disposal
Following chemical inactivation, the treated waste must be disposed of in accordance with hazardous waste regulations.
-
Neutralization and Collection: After the 4-hour inactivation period, neutralize the treated liquid waste to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid). This step is crucial before collection by a licensed hazardous waste disposal company.
-
Packaging and Labeling:
-
Place all treated solid and neutralized liquid waste into clearly labeled, leak-proof hazardous waste containers.
-
The label should include "Hazardous Waste," "Inactivated this compound," and the date of inactivation.
-
-
Incineration: Arrange for the collection of the hazardous waste by a licensed disposal company for high-temperature incineration. Incineration at temperatures exceeding 815°C (1500°F) is recommended for the complete destruction of any residual toxic compounds.[1]
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative parameters for the chemical inactivation of this compound are summarized in the table below.
| Parameter | Value | Unit |
| Sodium Hydroxide Concentration | 0.25 | N |
| Sodium Hypochlorite Concentration | 2.5 | % |
| Ratio of Inactivation Solution to Waste | 10:1 | v/v |
| Minimum Inactivation Time | 4 | hours |
| Recommended Incineration Temperature | > 815 | °C |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the safe disposal of this compound.
References
Navigating the Risks: A Comprehensive Safety and Handling Guide for Homobatrachotoxin
For Immediate Reference: This document provides critical safety protocols and logistical plans for the handling and disposal of homobatrachotoxin in a laboratory setting. All personnel must review and understand these procedures before commencing any work with this potent neurotoxin.
This compound, a steroidal alkaloid of extreme toxicity, is a powerful tool for researchers studying voltage-gated sodium channels. However, its potency necessitates stringent safety measures to prevent accidental exposure, which can have severe and potentially lethal consequences. This guide offers procedural, step-by-step guidance to ensure the safe handling, application, and disposal of this compound, empowering researchers to conduct their work with confidence and security.
Immediate Safety and Handling Protocols
Due to the high toxicity of this compound and the absence of a known antidote, preventing exposure is paramount. The primary routes of exposure are ingestion, subcutaneous injection, and absorption through the skin.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to create a robust barrier against this potent neurotoxin.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is the minimum requirement. | Nitrile provides good resistance to a range of chemicals and is preferable to latex to avoid potential allergies.[2] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | A disposable, low-permeability laboratory coat or coverall, fully buttoned at the collar and cuffs. | Prevents contamination of personal clothing and skin. For larger quantities (over 1 kilogram), a disposable coverall is recommended.[1] |
| Eye and Face Protection | Safety glasses with side shields are mandatory at all times. A full-face shield must be worn over safety glasses when there is a risk of splashes or aerosol generation. | Protects the eyes and face from accidental splashes of the toxin solution. |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood with a face velocity of at least 1 m/s, respiratory protection may not be required. For situations with a risk of aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator is necessary. | Handling can cause allergic-like reactions such as itchy eyes and sneezing, indicating the potential for airborne particles.[3] A PAPR provides a higher level of protection against inhalation of toxic particles.[4] |
| Foot Protection | Closed-toe, chemical-resistant shoes or shoe covers. | Protects the feet from potential spills. |
Operational Plan: Handling and Preparation
All manipulations of this compound, including weighing, dilution, and addition to experimental preparations, must be conducted within a certified chemical fume hood or a glove box.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the toxin, ensure all necessary PPE is correctly donned. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Stock Solution Preparation: If starting from a solid form, carefully weigh the required amount in the fume hood. Use anti-static tools if necessary. Dissolve in a suitable solvent, such as ethanol or DMSO, as specified in your experimental protocol.[5]
-
Dilution: Perform all serial dilutions within the fume hood. Use calibrated pipettes with disposable tips.
-
Labeling: Clearly label all containers with the toxin's name, concentration, date, and a hazard symbol.
-
Post-Handling: After handling, wipe down all surfaces in the fume hood with an appropriate decontamination solution. Carefully remove and dispose of all contaminated disposable materials as outlined in the disposal plan. Remove outer gloves before touching any surfaces outside the fume hood. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations.[6]
Decontamination and Inactivation:
-
Incineration: All solid waste, including used PPE, disposable labware, and contaminated bench paper, should be collected in a clearly labeled, sealed hazardous waste container for incineration at an approved facility.[1]
-
Liquid Waste: Unused solutions containing this compound should be treated with an approved chemical inactivating agent for a specified contact time before being collected for hazardous waste disposal. Do not pour any solution containing this compound down the drain.[1]
Spill Response:
In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill response and equipped with appropriate PPE, including a PAPR, should perform the cleanup.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material.
-
Gently apply an approved decontamination solution, working from the outside of the spill inwards.
-
Allow sufficient contact time for inactivation.
-
Collect all contaminated materials in a sealed hazardous waste bag for incineration.
-
Wipe the area again with the decontamination solution.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and prevent re-entry.
-
Contact your institution's EHS or emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for batrachotoxin.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its potency and physical properties.
| Property | Value | Reference |
| LD50 (mice, subcutaneous) | 2-3 µg/kg | [3] |
| Molecular Formula | C₃₂H₄₄N₂O₆ | [7] |
| Molecular Weight | 552.7 g/mol | [7] |
| Mechanism of Action | Irreversibly binds to and opens voltage-gated sodium channels. |
Experimental Protocol: Patch-Clamp Electrophysiology
The following is a generalized protocol for studying the effects of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. This protocol should be adapted to the specific cell type and recording equipment used.
1. Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in an appropriate solvent like ethanol or DMSO and store at -20°C or below.[5] The final working concentration is typically in the nanomolar to low micromolar range.
2. Cell Preparation and Recording:
-
Culture cells expressing the voltage-gated sodium channel of interest on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a target cell using a borosilicate glass pipette filled with the internal solution.
-
Record baseline sodium currents using a suitable voltage-clamp protocol (e.g., depolarizing voltage steps from a holding potential of -100 mV).
3. Application of this compound:
-
Dilute the this compound stock solution to the final desired concentration in the external solution immediately before use.
-
Apply the toxin-containing solution to the cell using a perfusion system. To facilitate toxin binding, which is often use-dependent, apply a series of repetitive depolarizing pulses (e.g., 2000 pulses to 0 mV at a frequency of 2 Hz).[6]
-
After the stimulation protocol, continue to perfuse the cell with the toxin-containing solution and record sodium currents using the same voltage protocol as for the baseline measurement.
4. Data Analysis:
-
Measure the peak inward sodium current at each voltage step before and after the application of this compound.
-
Analyze the data to determine changes in the voltage-dependence of activation and inactivation, as well as any persistent current.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual receptor-sites reveal the structural basis for hyperactivation of sodium channels by poison-dart toxin batrachotoxin (Journal Article) | OSTI.GOV [osti.gov]
- 3. Interaction of batrachotoxin with the local anesthetic receptor site in transmembrane segment IVS6 of the voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Differential Effects of Modified Batrachotoxins on Voltage-gated Sodium Channel Fast and Slow Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batrachotoxin [people.wou.edu]
- 7. Batrachotoxin | C31H42N2O6 | CID 6324647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
